Product packaging for (S)-morpholin-2-ylmethanol(Cat. No.:CAS No. 132073-83-7)

(S)-morpholin-2-ylmethanol

Cat. No.: B189779
CAS No.: 132073-83-7
M. Wt: 117.15 g/mol
InChI Key: VLAZLCVSFAYIIL-YFKPBYRVSA-N
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Description

(S)-Morpholin-2-ylmethanol is a valuable chiral building block in pharmaceutical research and development. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to enhance the potency and pharmacokinetic properties of drug candidates . This specific (S)-enantiomer provides a stereochemically defined scaffold for the synthesis of biologically active compounds. Researchers utilize this chiral synthon to explore structure-activity relationships (SAR) in the design of new therapeutic agents, leveraging the morpholine moiety's potential for molecular interactions with target proteins such as kinases . Its functional groups allow for diverse chemical reactivity, making it a versatile intermediate for constructing more complex molecules aimed at treating various diseases. This product is intended for laboratory research and further manufacturing use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B189779 (S)-morpholin-2-ylmethanol CAS No. 132073-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-morpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAZLCVSFAYIIL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363724
Record name (S)-morpholin-2-ylmethanol
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132073-83-7
Record name (S)-morpholin-2-ylmethanol
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Record name (S)-morpholin-2-ylmethanol
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Foundational & Exploratory

(S)-Morpholin-2-ylmethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential applications of (S)-morpholin-2-ylmethanol, a key chiral building block in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Properties and Structure

This compound is a chiral heterocyclic compound featuring a morpholine ring substituted with a hydroxymethyl group at the C2 position. Its stereochemistry plays a crucial role in its biological activity and application in asymmetric synthesis.

Structure:

  • IUPAC Name: [(2S)-morpholin-2-yl]methanol[1]

  • CAS Number: 132073-83-7[2][3][4]

  • Molecular Formula: C₅H₁₁NO₂[2][3]

  • Molecular Weight: 117.15 g/mol [2][5]

  • SMILES: C1CO--INVALID-LINK--CO[5]

  • InChI Key: VLAZLCVSFAYIIL-YFKPBYRVSA-N[1]

The structural representation of this compound is as follows:

Structure of this compound

Figure 1. 2D and 3D structures of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in publicly available literature.

PropertyValueSource
Boiling Point 220.1 ± 15.0 °C (Predicted)[2][3]
Density 1.045 ± 0.06 g/cm³ (Predicted)[3]
pKa 14.36 ± 0.10 (Predicted)
Melting Point Not available
Solubility Soluble in water and polar organic solvents (qualitative)[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of an N-Boc protected intermediate followed by deprotection.

Step 1: Synthesis of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate

A common precursor for the synthesis of this compound is its N-Boc protected form. The following is a general procedure for its synthesis:

  • Materials: (S)-4-benzyl-2-(hydroxymethyl)morpholine, Ammonium formate, 10% Palladium on activated charcoal, Methanol, Acetonitrile, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine.

  • Procedure:

    • To a solution of (S)-4-benzyl-2-(hydroxymethyl)morpholine in methanol, add ammonium formate and 10% palladium on activated charcoal.

    • Stir the reaction mixture at room temperature for several hours until the debenzylation is complete, as monitored by TLC.

    • Filter the mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in acetonitrile and cool the solution in an ice bath.

    • Sequentially add di-tert-butyl dicarbonate and triethylamine to the cooled solution.

    • Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).

    • Evaporate the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.[7]

Step 2: Deprotection of N-Boc-(S)-morpholin-2-ylmethanol

The final step is the removal of the Boc protecting group to yield the desired this compound.

  • Materials: tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane, Dioxane, or Methanol).

  • Procedure:

    • Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane.

    • Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane or methanol.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.

    • Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.

    • The resulting residue, which is the salt of the desired product, can be neutralized with a base and extracted, or used directly for subsequent reactions.[8][9][10][11]

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start Starting Material ((S)-4-benzyl-2-(hydroxymethyl)morpholine) step1 Debenzylation (H₂, Pd/C or Ammonium Formate) start->step1 intermediate1 Intermediate (this compound) step1->intermediate1 step2 N-Boc Protection (Boc₂O, Base) intermediate1->step2 intermediate2 N-Boc Protected Intermediate step2->intermediate2 step3 Deprotection (Acidic Conditions) intermediate2->step3 end Final Product (this compound) step3->end

Synthesis Workflow

Role in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. This compound, with its specific stereochemistry and functional groups, serves as a crucial chiral building block in the synthesis of various biologically active molecules.

Morpholine-containing compounds are prevalent in drugs targeting the central nervous system (CNS), where properties like improved solubility and the ability to cross the blood-brain barrier are critical.[12][13] For instance, this compound is a key intermediate in the asymmetric synthesis of (+)-(S,S)-reboxetine, a selective norepinephrine reuptake inhibitor used as an antidepressant.[14]

The general workflow for utilizing a chiral building block like this compound in a drug discovery program is outlined below.

G cluster_drug_discovery Drug Discovery Workflow start Chiral Building Block (this compound) synthesis Synthesis of Analog Library start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Marketed Drug clinical->drug

Drug Discovery Application

While no specific signaling pathways directly modulated by this compound have been identified, its incorporation into larger molecules is what confers specific biological activity. The morpholine ring can participate in various non-covalent interactions within protein binding pockets, contributing to the overall potency and selectivity of the drug molecule.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, as with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers working with this compound. As a key chiral intermediate, its properties and synthetic accessibility are of significant interest to the scientific community, particularly in the pursuit of novel therapeutics.

References

Enantioselective synthesis of (S)-morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Morpholin-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance their efficacy and pharmacokinetic properties. Its stereospecific synthesis is therefore of critical importance. This guide provides a detailed overview of established and innovative enantioselective methods for the preparation of this compound, complete with experimental protocols, quantitative data, and workflow visualizations.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. The use of a chiral catalyst allows for the direct conversion of an achiral unsaturated precursor into a single enantiomer of the product with high efficiency and enantioselectivity. A notable method involves the use of a bisphosphine-rhodium catalyst for the hydrogenation of 2-substituted dehydromorpholines.

Data Presentation

EntrySubstrate (1)Catalyst Loading (mol%)H₂ Pressure (atm)Time (h)Conversion (%)Enantiomeric Excess (ee %)
1N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine13024>9992
2N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine13024>9985
3N-Cbz-6-methyl-3,4-dihydro-2H-1,4-oxazine13024>9991
4Gram-scale of 1a0.2304897 (isolated yield)92

Data adapted from a study on the asymmetric hydrogenation of 2-substituted dehydromorpholines. While not directly this compound, the methodology is highly relevant for a precursor that can be converted to the target molecule.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

  • Dehydromorpholine substrate (e.g., N-protected 2-hydroxymethyl-dehydromorpholine)

  • [Rh(cod)₂]SbF₆

  • (R,R,R)-SKP (chiral bisphosphine ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a solution of the chiral ligand (R,R,R)-SKP (1.05 mol%) and [Rh(cod)₂]SbF₆ (1 mol%) in anhydrous DCM is stirred for 30 minutes to pre-form the catalyst.

  • The dehydromorpholine substrate (1.0 equiv) is added to the catalyst solution.

  • The reaction vessel is placed in an autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm with H₂.

  • The reaction is stirred at room temperature for 24-48 hours.

  • Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine derivative.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Mandatory Visualization

Asymmetric_Hydrogenation sub Dehydromorpholine Substrate prod This compound Derivative sub->prod Asymmetric Hydrogenation cat [Rh(SKP)]⁺ catalyst H₂, DCM cat->prod

Caption: Asymmetric hydrogenation of a dehydromorpholine precursor.

Synthesis from Chiral Precursors: L-Serine

The use of readily available chiral starting materials from the "chiral pool" is a common strategy for enantioselective synthesis. L-serine, a natural amino acid, serves as an excellent precursor for this compound due to its inherent stereochemistry.

Data Presentation

Quantitative data for each step of this specific multi-step synthesis is often reported as isolated yields for each intermediate. A representative overall yield for similar multi-step syntheses starting from amino acids can range from 30-50%. The enantiomeric purity is expected to be high (>99% ee) as it originates from the chiral starting material.

Experimental Protocol: Synthesis from L-Serine

This synthesis involves a multi-step sequence:

  • Protection of L-Serine: The amino and carboxylic acid groups of L-serine are protected. For example, the carboxylic acid can be converted to a tert-butyl ester and the amine to a Boc or Cbz group.

  • Reduction of the Carboxylic Acid: The protected serine ester is reduced to the corresponding alcohol using a suitable reducing agent like LiAlH₄ or NaBH₄ with an activating agent.

  • N-Alkylation: The protected amino alcohol is N-alkylated with a two-carbon unit that will form the other part of the morpholine ring. A common reagent is a protected 2-haloethanol.

  • Cyclization: Intramolecular cyclization is induced, typically under basic conditions, to form the morpholine ring.

  • Deprotection: The protecting groups are removed to yield this compound.

Mandatory Visualization

Synthesis_from_L_Serine sub L-Serine p1 Protected L-Serine sub->p1 Protection p2 Protected (S)-2-amino-propane-1,3-diol p1->p2 Reduction p3 N-Alkylated Intermediate p2->p3 N-Alkylation p4 Protected This compound p3->p4 Cyclization prod This compound p4->prod Deprotection Kinetic_Resolution racemate Racemic N-protected morpholin-2-ylmethanol s_enantiomer Unreacted (S)-enantiomer (>99% ee) racemate->s_enantiomer r_product Acylated (R)-enantiomer racemate->r_product enzyme Lipase Acyl Donor enzyme->racemate Biocatalytic_Reduction sub Prochiral Morpholine Precursor prod This compound Derivative sub->prod Asymmetric Reduction enzyme Imine Reductase (IRED) NAD(P)H enzyme->prod

In-Depth Technical Guide to (S)-morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-morpholin-2-ylmethanol, a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physical properties, synthesis protocols, and its application as a key building block for pharmacologically active molecules, particularly as a scaffold for dopamine D4 receptor antagonists.

Core Data and Identifiers

This compound is a versatile chiral building block. Its unique structural and chemical properties make it a valuable starting material in the synthesis of complex molecules.

IdentifierValue
CAS Number 132073-83-7
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
IUPAC Name [(2S)-morpholin-2-yl]methanol
Synonyms (S)-2-Hydroxymethylmorpholine, (2S)-2-Morpholinemethanol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
Boiling Point 220.1 ± 15.0 °C (Predicted)
Density 1.045 ± 0.06 g/cm³ (Predicted)
pKa 14.36 ± 0.10 (Predicted)

Synthesis of this compound

A reliable and efficient three-step synthesis for this compound has been developed, starting from the commercially available (S)-3-amino-1,2-propanediol. This method provides the target compound in good overall yield.

Experimental Protocol

Step 1: Synthesis of (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide

To a solution of (S)-3-amino-1,2-propanediol in a mixture of acetonitrile and methanol, chloroacetyl chloride is added. The reaction proceeds to afford the corresponding amide in high yield.

Step 2: Synthesis of (S)-morpholin-3-one

The amide from Step 1 is cyclized to the morpholinone by treatment with potassium tert-butoxide in tert-amyl alcohol. This step proceeds without the need for protecting the primary alcohol.

Step 3: Synthesis of this compound

The final step involves the reduction of the morpholinone using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to yield this compound. This reducing agent has been found to be superior to others like borane or lithium aluminum hydride in terms of yield.

Application in the Synthesis of a Dopamine D4 Receptor Antagonist

This compound serves as a crucial chiral scaffold in the synthesis of potent and selective dopamine D4 (D4) receptor antagonists, such as the research compound ML398. The morpholine moiety is key to the compound's selectivity.

Experimental Protocol: Synthesis of a D4 Receptor Antagonist (Illustrative Example based on ML398)

The synthesis of D4 receptor antagonists from this compound typically involves N-arylation of the morpholine nitrogen. An illustrative protocol is outlined below.

Step 1: Boc Protection of this compound

The secondary amine of this compound is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent steps.

Step 2: Copper-Catalyzed N-Arylation

The Boc-protected this compound is coupled with a suitable aryl halide (e.g., 4-chlorobenzyl bromide for the synthesis of an ML398 analog) using a copper-catalyzed N-arylation reaction. This reaction is a key step in forming the core structure of the antagonist.

Step 3: Deprotection

The Boc protecting group is removed under acidic conditions to yield the final D4 receptor antagonist.

Characterization Data for a Representative D4 Antagonist (ML398):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.28 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 3.90 (d, J = 11.6 Hz, 1H), 3.75-3.65 (m, 2H), 3.55-3.45 (m, 2H), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 1H), 2.20-2.10 (m, 1H), 2.05-1.95 (m, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 137.9, 132.8, 130.5 (2C), 128.6 (2C), 67.2, 64.5, 60.4, 54.0, 50.9.

  • HRMS (ESI): m/z calculated for C₁₂H₁₇ClNO [M+H]⁺, found.

Dopamine D4 Receptor Signaling Pathway

The chiral morpholine scaffold is a key feature of ML398, a potent and selective antagonist of the dopamine D4 receptor. D4 receptors are G protein-coupled receptors (GPCRs) that play a significant role in various neurological processes. Understanding their signaling pathway is crucial for drug development.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Antagonist This compound -based Antagonist (e.g., ML398) Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Modulates IonChannels K+ & Ca²⁺ Ion Channels G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Modulation of Neuronal Excitability PKA->CellularResponse Leads to MAPK->CellularResponse Leads to IonChannels->CellularResponse Leads to

Figure 1: Simplified signaling pathway of the Dopamine D4 Receptor.

Experimental Workflow: Synthesis and Evaluation

The development of novel D4 receptor antagonists based on the this compound scaffold follows a structured workflow from synthesis to biological evaluation.

experimental_workflow start Start: (S)-3-amino-1,2-propanediol synthesis_intermediate Synthesis of This compound start->synthesis_intermediate synthesis_antagonist Synthesis of D4 Receptor Antagonist synthesis_intermediate->synthesis_antagonist purification Purification and Characterization (HPLC, NMR, MS) synthesis_antagonist->purification in_vitro In Vitro Assays: D4 Receptor Binding and Functional Assays purification->in_vitro in_vivo In Vivo Studies: Animal Models of Neurological Disorders in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 2: General workflow for the development of D4 antagonists.

A Technical Guide to the Spectroscopic Analysis of (S)-morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data and general analytical methodologies for the characterization of (S)-morpholin-2-ylmethanol. Given the limited availability of experimentally derived spectra in public databases, this document focuses on predicted data based on the known spectroscopic behavior of the morpholine scaffold and related structures. The protocols provided are generalized for the analysis of small organic molecules of this type.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure and atom numbering for this compound are as follows:

Table 1: Predicted ¹H NMR Data

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegration
H2~3.7 - 3.9m1H
H3a, H3e~3.5 - 3.7m2H
H4 (NH)~2.5 - 3.5 (broad s)br s1H
H5a, H5e~2.7 - 2.9m2H
H7a, H7b~3.4 - 3.6m2H
H8 (OH)~2.0 - 4.0 (broad s)br s1H

Note: Predicted chemical shifts are for a deuterated solvent such as CDCl₃ or D₂O and can vary based on experimental conditions. The morpholine ring protons often exhibit complex splitting patterns.[1][2]

Table 2: Predicted ¹³C NMR Data

Atom NumberChemical Shift (δ, ppm)
C2~70 - 75
C3~67 - 70
C5~46 - 50
C7~63 - 67

Note: The chemical shifts of carbons adjacent to the oxygen (C2, C3) are expected to be downfield, while those adjacent to the nitrogen (C5) are more upfield.[3][4]

1.2. Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the O-H, N-H, C-O, and C-H bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600 - 3200Strong, BroadO-H Stretch (Alcohol, H-bonded)
3500 - 3300MediumN-H Stretch (Secondary Amine)
2960 - 2850StrongC-H Stretch (Aliphatic)
1120 - 1080StrongC-O-C Asymmetric Stretch (Ether)
1050 - 1000StrongC-O Stretch (Primary Alcohol)

Note: The O-H and N-H stretching bands may overlap. The broadness of the O-H stretch is due to hydrogen bonding.[5][6][7][8]

1.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is expected to produce a prominent protonated molecule [M+H]⁺.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Molecular Ions

AdductPredicted m/z
[M+H]⁺118.0863
[M+Na]⁺140.0682
[M+K]⁺156.0421
[M+NH₄]⁺135.1128
[M-H]⁻116.0717

Note: The exact mass of this compound is 117.0790 g/mol .

Fragmentation Pattern: Under electron impact (EI) or collision-induced dissociation (CID), the molecule is expected to fragment. The base peak is often the result of the loss of the hydroxymethyl group (-CH₂OH), leading to a fragment at m/z 86. Another significant fragmentation pathway involves the cleavage of the morpholine ring.[9][10][11][12]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.[13][14]

2.1.1. Sample Preparation

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.

  • Transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

  • If any solid is present, filter the solution before transferring it to the NMR tube.[14]

2.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[15]

  • Set the appropriate spectral width and acquisition time for both experiments.

2.1.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply a baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid or solid samples.[16][17][18][19]

2.2.1. Instrument Setup

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[16][17]

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[20]

2.2.2. Sample Analysis

  • Place a small amount of the this compound sample directly onto the center of the ATR crystal.[20]

  • If the sample is a solid, use the press arm to ensure good contact between the sample and the crystal.[16]

  • Acquire the IR spectrum. A typical range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

2.2.3. Post-Analysis

  • Clean the ATR crystal thoroughly with a suitable solvent.

  • Label the significant peaks in the spectrum.

2.3. Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) mass spectrometry.[21][22][23][24][25]

2.3.1. Sample Preparation

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent such as methanol, acetonitrile, or water.[22][23]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of common ESI solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[23]

  • Ensure the final solution is free of any particulate matter; filter if necessary.[22][23]

  • Transfer the final solution to an appropriate mass spectrometry vial.

2.3.2. Data Acquisition

  • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Set the mass spectrometer to scan over an appropriate m/z range (e.g., 50-500 amu).

  • Acquire data in positive ion mode to observe protonated species like [M+H]⁺. Negative ion mode can also be used to observe deprotonated species.

  • Optimize key ESI source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • For structural information, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 118) and subjecting it to collision-induced dissociation (CID).[25]

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Sample Compound of Interest (this compound) Prep Sample Preparation (Dissolving, Diluting) Sample->Prep NMR NMR (¹H, ¹³C) Prep->NMR IR FT-IR Prep->IR MS MS (ESI, MS/MS) Prep->MS Proc Data Acquisition & Processing NMR->Proc IR->Proc MS->Proc Interp Spectral Interpretation (Peak Assignment, Fragmentation) Proc->Interp Combine Combine Data Interp->Combine Confirm Structure Confirmation Combine->Confirm

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Morpholine Motif: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, profoundly impacting the landscape of modern drug discovery. Its unique physicochemical properties, including enhanced aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have made it a go-to moiety for medicinal chemists seeking to optimize lead compounds.[1][2] This technical guide provides a comprehensive review of morpholine-containing compounds, with a focus on their synthesis, mechanism of action, and quantitative biological data, offering valuable insights for professionals in the field.

The Versatility of the Morpholine Ring

The incorporation of a morpholine ring into a drug candidate can significantly improve its drug-like properties. The nitrogen atom of the morpholine ring is basic, with a pKa of approximately 8.7, allowing for the formation of salts and enhancing solubility.[1] The ether oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3] This combination of features often leads to improved bioavailability and metabolic resistance compared to other cyclic amines like piperidine or piperazine.[1]

A testament to its importance, numerous FDA-approved drugs across various therapeutic areas contain the morpholine moiety. A review of approvals between 2012 and 2023 identified 14 new drugs incorporating this scaffold, with half of them being anticancer agents.[1] This highlights the significant contribution of morpholine to the development of novel therapeutics.

Case Studies: Approved Morpholine-Containing Drugs

To illustrate the impact of the morpholine motif, this guide will focus on three prominent examples: Gefitinib, an anticancer agent; Linezolid, an antibiotic; and Aprepitant, an antiemetic.

Gefitinib: Targeting Cancer with Precision

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in the growth and proliferation of certain cancer cells.[4] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients who have specific activating mutations in the EGFR gene.[4]

Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling.[4] This blockade disrupts the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are crucial for cancer cell survival and proliferation, ultimately leading to apoptosis and tumor growth inhibition.[5][6]

Quantitative Data for Gefitinib

Target/Cell LineAssay TypeIC50 ValueReference(s)
EGFR Tyrosine KinaseKinase Assay26 - 57 nM[7]
NR6W cells (high EGFR)Kinase Assay26 nM[7]
NR6wtEGFR cells (low EGFR)Kinase Assay37 nM[7]
HCC827 (EGFR mutant)Cell Proliferation13.06 nM[8]
PC9 (EGFR mutant)Cell Proliferation77.26 nM[8]
H3255 (EGFR mutant)Cell Proliferation0.003 µM[8]
11-18 (EGFR mutant)Cell Proliferation0.39 µM[8]
A549 (EGFR wild-type)Cell Proliferation> 4 µM[8]
H1975 (EGFR T790M mutant)Cell Proliferation> 4 µM[8]

Experimental Protocols: Gefitinib

Synthesis of Gefitinib: Several synthetic routes to Gefitinib have been reported. A common approach involves the reaction of 4-(3-chloropropoxy)-3-methoxyaniline with 4-chloro-6,7-dimethoxyquinazoline, followed by reaction with 3-chloro-4-fluoroaniline.[9][10]

  • Step 1: Alkylation. Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[9]

  • Step 2: Nitration. The product from step 1 is nitrated using nitric acid in acetic acid to give methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[9]

  • Step 3: Reduction. The nitro group is reduced to an amine using iron powder in acetic acid, yielding methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.[9]

  • Step 4: Cyclization. The amino ester is cyclized to form the quinazolinone ring.

  • Step 5: Chlorination. The quinazolinone is chlorinated, typically using thionyl chloride or phosphorus oxychloride.

  • Step 6: Amination. The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline to introduce the aniline moiety.

  • Step 7: Morpholine introduction. Finally, the morpholine ring is introduced by reacting the chloropropyl side chain with morpholine.[11]

In Vitro EGFR Kinase Assay: The inhibitory activity of Gefitinib on EGFR tyrosine kinase can be determined using an in vitro kinase assay.[4]

  • Materials: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of Gefitinib.

    • In a multi-well plate, combine the EGFR enzyme, the peptide substrate, and the diluted Gefitinib or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period at a controlled temperature.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a suitable detection method.

    • Plot the kinase activity against the Gefitinib concentration to determine the IC50 value.[4]

Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P Ras Ras EGFR->Ras Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Caption: Gefitinib inhibits EGFR signaling, blocking downstream pathways.

Linezolid: A Novel Antibiotic

Linezolid (Zyvox®) is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[12][13] Its unique mechanism of action makes it a valuable therapeutic option for treating serious infections.

Mechanism of Action: Linezolid inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the functional 70S initiation complex.[2][9] This action is distinct from most other protein synthesis inhibitors, which typically target the elongation phase. This unique mechanism results in a low potential for cross-resistance with other antibiotic classes.[12]

Quantitative Data for Linezolid

OrganismStrain TypeMIC90 (µg/mL)Reference(s)
Staphylococcus aureusOxacillin-resistant (MRSA)2[1]
Staphylococcus aureusOxacillin-susceptible (MSSA)2[1]
Coagulase-negative staphylococci-1[1]
Enterococcus faecalisVancomycin-susceptible2[1]
Enterococcus faecalisVancomycin-resistant2[14]
Enterococcus faeciumVancomycin-susceptible2[1]
Enterococcus faeciumVancomycin-resistant2[1]
Streptococcus pneumoniaePenicillin-susceptible1[1]
Streptococcus pneumoniaePenicillin-resistant1[1]

Experimental Protocols: Linezolid

Synthesis of Linezolid: Various synthetic strategies for Linezolid have been developed. A convergent synthesis often involves the preparation of a key chiral epoxide intermediate which is then coupled with the morpholinoaniline fragment.[2][12] A seven-step continuous flow synthesis has also been reported, offering high efficiency.[12]

  • A common laboratory-scale synthesis involves:

    • N-alkylation of 3-fluoro-4-morpholinobenzenamine with (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[2]

    • Hydrolysis of the resulting dioxolane to form a diol.

    • Cyclization of the diol to form the oxazolidinone ring, often using a carbonylating agent like carbonyldiimidazole (CDI).[2]

    • Conversion of the primary alcohol to an amine, followed by acetylation to yield Linezolid.[15]

Minimum Inhibitory Concentration (MIC) Assay: The in vitro activity of Linezolid is determined by measuring its MIC against various bacterial strains.[13]

  • Materials: Bacterial isolates, Mueller-Hinton broth (supplemented for fastidious organisms), Linezolid stock solution, and microtiter plates.

  • Procedure:

    • Prepare serial twofold dilutions of Linezolid in the broth.

    • Inoculate each well of the microtiter plate with a standardized suspension of the test bacterium.

    • Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours).

    • The MIC is defined as the lowest concentration of Linezolid that completely inhibits visible growth of the bacterium.[13]

Mechanism of Action Workflow

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Ribosome_30S 30S Subunit Ribosome_30S->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->Ribosome_50S Binds to 23S rRNA Linezolid->Initiation_Complex Prevents formation mRNA mRNA mRNA->Initiation_Complex fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex

Caption: Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

Aprepitant: Combating Nausea and Vomiting

Aprepitant (Emend®) is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[16]

Mechanism of Action: Aprepitant competitively blocks the binding of substance P, an endogenous ligand, to NK1 receptors in the brain.[16] Substance P is a key neurotransmitter involved in the emetic reflex. By antagonizing the NK1 receptor, Aprepitant prevents the downstream signaling that leads to nausea and vomiting.[17]

Quantitative Data for Aprepitant

Receptor/AssayParameterValueReference(s)
Human NK1 ReceptorIC500.1 nM[16]
Human NK2 ReceptorIC504500 nM[16]
Human NK3 ReceptorIC50300 nM[16]
BT-474 (Breast Cancer)IC5031.4 µM[18]
MCF-7 (Breast Cancer)IC5035.6 µM[18]
MDA-MB-468 (Breast Cancer)IC5029.5 µM[18]
MT-3 (Breast Cancer)IC5040.8 µM[18]

Experimental Protocols: Aprepitant

Synthesis of Aprepitant: The synthesis of Aprepitant is a stereochemically complex process. A greener, more atom-economical synthesis has been developed, reducing the number of steps from six to three and significantly decreasing waste.[6] The synthesis generally involves the construction of the chiral morpholine core and subsequent coupling with the triazolinone moiety.[19]

  • Key steps in a reported synthesis include:

    • Condensation of a chiral amino alcohol with a glyoxylate derivative to form an oxazinone.

    • Stereoselective reduction of the oxazinone.

    • Coupling with a chiral benzylic alcohol derivative.

    • Introduction of the triazolinone ring, often via a chloromethyl triazolinone intermediate.[20]

NK1 Receptor Binding Assay: The affinity of Aprepitant for the NK1 receptor can be determined using a radioligand binding assay.

  • Materials: Cell membranes expressing the human NK1 receptor, a radiolabeled ligand (e.g., [³H]-Substance P), Aprepitant or other test compounds, assay buffer, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Aprepitant.

    • In a multi-well plate, combine the cell membranes, the radiolabeled ligand, and the diluted Aprepitant or vehicle control.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using a scintillation counter.

    • The concentration of Aprepitant that inhibits 50% of the specific binding of the radioligand is the IC50 value.[16]

Signaling Pathway

Aprepitant_Signaling cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq_11 Gq/11 NK1R->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Emesis Emetic Reflex Ca_release->Emesis PKC_activation->Emesis SubstanceP Substance P SubstanceP->NK1R Aprepitant Aprepitant Aprepitant->NK1R Antagonist

Caption: Aprepitant blocks the NK1 receptor, inhibiting Substance P-mediated signaling that leads to emesis.

Conclusion

The morpholine ring is a powerful tool in the medicinal chemist's arsenal, consistently demonstrating its ability to enhance the properties of drug candidates. The successful development of drugs like Gefitinib, Linezolid, and Aprepitant underscores the value of this versatile scaffold. As drug discovery continues to evolve, the strategic incorporation of the morpholine motif will undoubtedly contribute to the creation of new and improved therapies for a wide range of diseases. This guide provides a foundational understanding of the key aspects of morpholine-containing drugs, serving as a valuable resource for researchers and developers in the pharmaceutical sciences.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of morpholine and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Physical Properties of Morpholine and its Derivatives

Morpholine, a heterocyclic compound featuring both amine and ether functional groups, serves as a versatile scaffold in medicinal chemistry.[1] Its physicochemical properties, and those of its derivatives, are crucial for their biological activity and pharmacokinetic profiles.[2]

Core Physical Properties

The physical properties of the parent morpholine molecule are well-characterized. It is a colorless, hygroscopic liquid with a characteristic amine-like odor.[3]

Table 1: Physical Properties of Morpholine

PropertyValueReferences
Molecular FormulaC₄H₉NO[3]
Molecular Weight87.12 g/mol [3]
Melting Point-5 °C[3]
Boiling Point129 °C[3]
Density0.996 g/mL at 25 °C[4]
pKa (of conjugate acid)8.36[3]
Water SolubilityMiscible[3]
logP-0.860[4]
Physical Properties of Selected Morpholine Derivatives

The substitution on the morpholine ring significantly influences the physical properties of the resulting derivatives. These properties, in turn, affect their suitability as drug candidates. The following table summarizes the melting points of a selection of morpholine derivatives from the literature.

Table 2: Melting Points of Various Morpholine Derivatives

Derivative Name/StructureMelting Point (°C)Application/NoteReferences
Morpholin-N-ethyl acetate232-233Synthetic intermediate[5]
Morpholin-N-acetohydrazide105-106Synthetic intermediate[5]
2-(4-((2-chlorophenyl)(morpholino)methyl)phenoxy)acetohydrazide135-137Anticancer agent precursor[6]
2-(4-((4-chlorophenyl)(morpholino)methyl)phenoxy)acetohydrazide145-147Anticancer agent precursor[6]
4-(2,4-Difluorobenzoyl)-N-(4-morpholinophenyl)piperidine-1-carboxamide205-207mTOR inhibitor[7]
4-(4-Nitrophenyl)-N-(4-morpholinophenyl)piperidine-1-carboxamide208-209mTOR inhibitor[7]

Chemical Properties and Reactions of Morpholine Derivatives

The chemical reactivity of morpholine is primarily dictated by the secondary amine group, although the ether oxygen can influence its properties.[3] Morpholine undergoes typical reactions of secondary amines, such as N-alkylation, N-acylation, and reactions with carbonyl compounds to form enamines.[3] These reactions are fundamental to the synthesis of a diverse range of morpholine derivatives.

Synthesis of Morpholine Derivatives

A variety of synthetic routes are employed to produce morpholine derivatives. Common strategies include:

  • Reductive Amination: Reaction of a ketone or aldehyde with morpholine in the presence of a reducing agent.

  • Nucleophilic Substitution: Reaction of morpholine with an alkyl or acyl halide.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as the Suzuki-Miyaura coupling to form N-aryl morpholine derivatives.[8]

  • Annulation of 1,2-amino alcohols: A common and efficient method for synthesizing the morpholine ring itself.[9][10]

Experimental Protocols

This section details standardized methodologies for the determination of key physical properties and the characterization of morpholine derivatives.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a crucial indicator of purity.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered morpholine derivative is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Determination of Boiling Point by Simple Distillation

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Simple distillation is suitable for pure liquids or for separating liquids with significantly different boiling points.

Protocol:

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

  • Sample and Boiling Chips: The liquid morpholine derivative and a few boiling chips are added to the distilling flask.

  • Heating: The flask is heated gently.

  • Vapor Temperature Measurement: The thermometer bulb is positioned so that it is just below the side arm of the distilling flask to accurately measure the temperature of the vapor as it passes into the condenser.

  • Data Recording: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the morpholine derivative (e.g., 1-5 mg) is placed in a vial.

  • Solvent Addition: A known volume of the desired solvent (e.g., water, ethanol, DMSO) is added incrementally.

  • Mixing: The mixture is vortexed or agitated after each addition of solvent.

  • Observation: The solubility is determined by visual inspection for the complete dissolution of the solid. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Characterization by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Protocol:

  • Sample Preparation: 5-25 mg of the morpholine derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11][12] The solution must be free of particulate matter.[11]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to further elucidate the structure.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).[13]

Signaling Pathways and Experimental Workflows

Morpholine derivatives have been shown to modulate various biological signaling pathways, making them attractive candidates for drug development, particularly in oncology and neurodegenerative diseases.[14][15]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Several morpholine-containing molecules have been developed as inhibitors of key kinases in this pathway.[18]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Morpholine Derivative Morpholine Derivative Morpholine Derivative->PI3K Morpholine Derivative->mTORC1

Caption: PI3K/Akt/mTOR pathway with sites of inhibition by morpholine derivatives.

Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy to enhance cholinergic neurotransmission.[19] Morpholine derivatives have been designed as potent AChE inhibitors.[20][21]

AChE_Inhibition cluster_0 Normal Cholinergic Synapse cluster_1 With Morpholine Inhibitor Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate hydrolyzes Increased Acetylcholine Increased Acetylcholine Morpholine Derivative Morpholine Derivative Morpholine Derivative->AChE inhibits

Caption: Mechanism of acetylcholinesterase inhibition by morpholine derivatives.

General Experimental Workflow for Enzyme Inhibition Assay

The following workflow outlines a typical procedure for evaluating the inhibitory activity of morpholine derivatives against a target enzyme.[22]

Enzyme_Inhibition_Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) pre_incubate Pre-incubate Enzyme with Morpholine Derivative prep->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction monitor Monitor Reaction Progress (e.g., Spectrophotometry) start_reaction->monitor analyze Data Analysis (Calculate IC50) monitor->analyze

Caption: General workflow for an enzyme inhibition assay.[22]

Experimental Workflow for In Vitro Anticancer Screening

This workflow illustrates the key steps in assessing the cytotoxic activity of morpholine derivatives against cancer cell lines.[23][24]

Anticancer_Screening_Workflow cell_seeding Cell Seeding (e.g., 96-well plate) incubation_24h 24h Incubation (for cell adherence) cell_seeding->incubation_24h treatment Treat with Morpholine Derivative (various concentrations) incubation_24h->treatment incubation_48_72h 48-72h Incubation (drug exposure) treatment->incubation_48_72h cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubation_48_72h->cytotoxicity_assay data_analysis Data Analysis (Determine IC50 values) cytotoxicity_assay->data_analysis

Caption: Workflow for in vitro anticancer activity screening.[23][24]

References

(S)-morpholin-2-ylmethanol hydrochloride salt properties and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-morpholin-2-ylmethanol Hydrochloride: Properties, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound hydrochloride, a chiral building block of significant interest in the pharmaceutical and chemical industries. The document details its physicochemical properties, safe handling and storage procedures, and its applications in drug discovery and organic synthesis.

Physicochemical Properties

This compound hydrochloride is the salt form of this compound, which enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1][2] The morpholine ring is a valued scaffold in medicinal chemistry, known for improving pharmacokinetic properties in drug candidates.[3]

Quantitative data for the hydrochloride salt and its corresponding free base are summarized below.

Table 1: Physicochemical Data for this compound Hydrochloride

Property Value Reference
CAS Number 1313584-92-7 [4][5]
Molecular Formula C₅H₁₂ClNO₂ [4][5][6]
Molecular Weight 153.61 g/mol [5]
Appearance White to off-white solid/powder [4][7]
Purity ≥97-99% [4][7]

| Storage Temperature | 2-8°C, under inert atmosphere |[5][8] |

Table 2: Computed Properties for this compound (Free Base)

Property Value Reference
Molecular Formula C₅H₁₁NO₂ [9]
Molecular Weight 117.15 g/mol [9]
XLogP3-AA -1.2 [9]
Hydrogen Bond Donor Count 2 [9]
Hydrogen Bond Acceptor Count 3 [9]

| Topological Polar Surface Area | 41.5 Ų |[9] |

Synthesis and Analytical Characterization

The hydrochloride salt is typically prepared through the reaction of the free base, this compound, with hydrochloric acid, followed by crystallization. This process is crucial for obtaining a stable, solid form suitable for further use.[10]

General Synthesis Protocol

A generalized protocol for the preparation of the hydrochloride salt involves the following steps:

  • Dissolution: Dissolve the free base, this compound, in a suitable organic solvent.

  • Acidification: Add a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like isopropanol or ether) to the mixture while stirring.

  • Crystallization: Allow the mixture to stir at a controlled temperature (e.g., -10 to 60°C) for a period of 0.5 to 24 hours to induce crystallization of the hydrochloride salt.[10]

  • Isolation: Collect the resulting solid precipitate by filtration.

  • Purification: Wash the isolated solid with a cold solvent to remove any unreacted starting materials or impurities.

  • Drying: Dry the final product under a vacuum to yield the purified this compound hydrochloride.

Synthesis_Workflow start This compound (Free Base) reaction Reaction & Salt Formation start->reaction reagent Hydrochloric Acid (in solvent) reagent->reaction crystallization Crystallization reaction->crystallization isolation Filtration & Washing crystallization->isolation product This compound HCl (Purified Solid) isolation->product

General workflow for the synthesis of the hydrochloride salt.
Analytical Workflow

The identity, purity, and quality of the final product are confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and identity of the compound.[5][11]

Analytical_Workflow sample Final Product Sample hplc Purity Assessment (HPLC) sample->hplc ms Identity Confirmation (LC-MS) sample->ms nmr Structural Elucidation (NMR) sample->nmr analysis Data Integration & Analysis hplc->analysis ms->analysis nmr->analysis coa Certificate of Analysis (CoA) analysis->coa

Standard analytical workflow for quality control.

Safety and Handling

Proper handling of this compound hydrochloride is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds and general best practices; users must consult the specific Safety Data Sheet (SDS) for the product they are using.

Table 3: Hazard and Precautionary Information Note: This data is derived from the SDS for 2-(Morpholin-2-yl)ethan-1-ol hydrochloride, a structurally related compound, and should be used for guidance only.[12]

CategoryInformation
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Handling Procedures:
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[14]

  • Hygiene : Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8][12]

  • Spill Response : In case of a spill, avoid dust formation.[8] Absorb the material with an inert, non-combustible material and place it in a suitable container for disposal.

Storage Recommendations:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][13]

  • For maximum stability, store at 2-8°C under an inert atmosphere.[5][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[13]

Applications in Drug Development

This compound hydrochloride serves as a crucial chiral intermediate in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system (CNS).[3][10] The morpholine heterocycle often imparts favorable properties such as improved aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB).[3]

The use of a specific enantiomer, in this case, the (S)-form, is critical in modern drug design, as different stereoisomers can exhibit vastly different pharmacological activities and safety profiles. The hydrochloride salt form is preferred in development to improve handling, stability, and formulation characteristics.[1][15] This building block is typically introduced during the lead generation or lead optimization phases of the drug discovery process.

Drug_Discovery_Cascade bb Building Block (this compound HCl) lg Lead Generation (Library Synthesis) bb->lg Incorporation lo Lead Optimization (SAR Studies) lg->lo Screening pc Preclinical Development (In vivo/In vitro Testing) lo->pc Refinement cand Candidate Drug pc->cand Selection

Role of the building block in the drug discovery pipeline.

References

An In-depth Technical Guide to the Safety and Handling of (S)-morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The safety and handling information for (S)-morpholin-2-ylmethanol is not exhaustively available. Therefore, this guide supplements available data with information from the parent compound, morpholine, and related structures to provide a comprehensive overview of potential hazards and safe handling practices. All laboratory work should be conducted with a thorough risk assessment specific to the planned procedures.

Hazard Identification and Classification

This compound is classified as harmful and an irritant. The available safety information indicates that it should be handled with care in a laboratory setting.

GHS Classification: [1][2]

  • Pictogram: GHS07 (Harmful)[1]

  • Signal Word: Warning[1]

Hazard Statements: [1][2][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize available data for the compound and its parent, morpholine, for a comparative toxicological assessment.

Table 1: Physicochemical Properties

PropertyThis compoundMorpholine
CAS Number 132073-83-7[1]110-91-8[4]
Molecular Formula C5H11NO2[1]C4H9NO
Molecular Weight 117.15 g/mol [2]87.12 g/mol
Physical Form Solid-Liquid Mixture[1]Colorless liquid[5]
Flash Point 86.9 ± 20.4 °C[1]31 °C
Vapor Pressure Not Available9.8 hPa at 20.3 °C[4]
Water Solubility Not AvailableMiscible in any proportion[4]

Table 2: Acute Toxicity Data (for Morpholine)

Route of ExposureSpeciesValueReference
Oral LD50 Rat1050 mg/kg[5][6][7]
Dermal LD50 Rabbit500 mg/kg[7]
Inhalation LC50 Rat<24.8 mg/L (4-hour)[6]

Experimental Protocols and Handling

3.1 General Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Conduct Risk Assessment prep_2 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_1->prep_2 prep_3 Work in a Ventilated Fume Hood prep_2->prep_3 handle_1 Weigh/Measure Compound Carefully prep_3->handle_1 handle_2 Avoid Inhalation of Dust/Vapors handle_1->handle_2 handle_3 Prevent Skin and Eye Contact handle_1->handle_3 clean_1 Decontaminate Work Surfaces handle_2->clean_1 handle_3->clean_1 clean_2 Dispose of Waste in Accordance with Regulations clean_1->clean_2 clean_3 Remove and Dispose of PPE Properly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: General workflow for the safe handling of this compound.

3.2 Detailed Handling and Storage Procedures

  • Engineering Controls: Work should be performed in a well-ventilated area, preferably a chemical fume hood, especially when handling larger quantities or when there is a risk of aerosol generation.[4][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[9] Avoid direct contact with the skin.[8]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[9]

  • Handling:

    • Avoid breathing vapors or mist.[9][10]

    • Do not get in eyes, on skin, or on clothing.[8][9]

    • Wash hands thoroughly after handling.[9][10]

    • Keep away from heat, sparks, and open flames.[9][10] Use non-sparking tools.[8][9]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

    • Store locked up.[1] Recommended storage temperature is 4°C.[1]

    • Keep away from sources of ignition.[10]

3.3 Accidental Release Measures

  • Evacuation: Evacuate personnel from the affected area.

  • Ventilation: Ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition.[8]

  • Containment:

    • Do not touch spilled material.[9]

    • Prevent entry into sewers, waterways, and soil.[9]

    • Contain and collect spillage with a non-combustible, absorbent material (e.g., sand, earth, vermiculite).[9]

  • Cleanup: Place the absorbent material into a suitable container for disposal according to local regulations.[9]

First-Aid Measures

  • General Advice: If you feel unwell, seek medical advice immediately and show this safety data sheet to the doctor in attendance.[11]

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[9] If not breathing, give artificial respiration. Call a poison center or physician immediately.[9][11]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[9] Seek immediate medical attention.[11]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[11]

  • If Swallowed: Do NOT induce vomiting.[11] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Flammable liquid and vapor.[10] Vapors may form explosive mixtures with air.[8] Thermal decomposition can lead to the release of irritating gases and vapors.[8]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[4]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[10] Contaminated packaging should be disposed of in the same manner as the product.

References

Methodological & Application

The Role of (S)-morpholin-2-ylmethanol in Asymmetric Synthesis: An Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

While (S)-morpholin-2-ylmethanol is a valuable chiral building block, extensive review of scientific literature reveals a notable absence of its application as a removable chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved. Despite the prevalence of other chiral auxiliaries like Evans oxazolidinones and pseudoephedrine, this compound does not appear to be utilized in this capacity for common transformations such as asymmetric alkylation or aldol reactions.

This document will instead focus on the synthesis of chiral morpholine derivatives, a field where the inherent chirality of precursors like this compound is fundamental. We will also provide a general overview and workflow for the use of established chiral auxiliaries to offer context for researchers and drug development professionals.

General Principles of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary in asymmetric synthesis follows a well-defined three-step process. This methodology provides a reliable way to control the stereochemistry of a reaction and is particularly useful in the early stages of drug discovery.

A general workflow for a chiral auxiliary-mediated synthesis is depicted below:

G cluster_0 Chiral Auxiliary Workflow start Prochiral Substrate attachment Attachment of Chiral Auxiliary start->attachment auxiliary (S)-Chiral Auxiliary (e.g., this compound) auxiliary->attachment intermediate Chiral Intermediate attachment->intermediate diastereoselective_reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) intermediate->diastereoselective_reaction diastereomeric_product Diastereomerically Enriched Product diastereoselective_reaction->diastereomeric_product cleavage Cleavage of Chiral Auxiliary diastereomeric_product->cleavage product Enantiomerically Pure Product cleavage->product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Figure 1: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Synthesis of Chiral Morpholine Derivatives

The synthesis of enantiomerically pure morpholine derivatives is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. Various strategies have been developed to achieve this, often starting from chiral precursors.

One common approach is the asymmetric hydrogenation of dehydromorpholines . This method utilizes a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity.

SubstrateCatalystSolventPressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
2-Phenyl-3,4-dihydro-2H-1,4-oxazine[Rh(COD)Cl]₂ / (R)-BINAPCH₂Cl₂502512>9995
2-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / (R,R)-Me-BPEMeOH30rt249892
2-Naphthyl-3,4-dihydro-2H-1,4-oxazine[Rh(COD)Cl]₂ / (S)-SYNPHOSToluene5040129997

Table 1: Examples of Asymmetric Hydrogenation for the Synthesis of Chiral Morpholines.

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

Materials:

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 mmol)

  • [Rh(COD)Cl]₂ (0.005 mmol)

  • (R)-BINAP (0.011 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)Cl]₂ (2.5 mg, 0.005 mmol) and (R)-BINAP (6.8 mg, 0.011 mmol).

  • Anhydrous dichloromethane (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • A solution of 2-phenyl-3,4-dihydro-2H-1,4-oxazine (161 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL) is added to the catalyst solution.

  • The Schlenk flask is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen.

  • The reaction mixture is stirred at 25 °C for 12 hours.

  • After the reaction is complete, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (R)-2-phenylmorpholine.

Expected Outcome:

  • Yield: >99%

  • Enantiomeric Excess (ee): 95% (determined by chiral HPLC analysis)

The logical flow of this synthetic protocol is outlined in the following diagram:

G cluster_1 Asymmetric Hydrogenation Protocol catalyst_prep Catalyst Preparation: [Rh(COD)Cl]₂ + (R)-BINAP in CH₂Cl₂ reaction_setup Combine Catalyst and Substrate in Autoclave catalyst_prep->reaction_setup substrate_prep Substrate Solution: 2-Phenyl-3,4-dihydro-2H-1,4-oxazine in CH₂Cl₂ substrate_prep->reaction_setup hydrogenation Hydrogenation: 50 atm H₂, 25°C, 12h reaction_setup->hydrogenation workup Work-up: Depressurize, Remove Solvent hydrogenation->workup purification Purification: Flash Column Chromatography workup->purification product (R)-2-Phenylmorpholine purification->product

Figure 2: Experimental workflow for the asymmetric hydrogenation of 2-phenyl-3,4-dihydro-2H-1,4-oxazine.

Conclusion

Application of (S)-morpholin-2-ylmethanol in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-morpholin-2-ylmethanol, a readily available chiral building block, offers significant potential for the development of novel ligands for asymmetric catalysis. Its rigid morpholine scaffold and the presence of both a secondary amine and a primary alcohol functionality provide a versatile platform for the synthesis of effective bidentate ligands. These ligands can coordinate to a variety of metal centers, creating a well-defined chiral environment to induce high stereoselectivity in a range of chemical transformations.

This document provides detailed application notes on the potential uses of this compound in asymmetric catalysis, focusing on its derivatization into effective chiral ligands. It includes a summary of expected quantitative data for a representative reaction and detailed experimental protocols for the synthesis of a derivative and its application in a key asymmetric transformation.

Application Notes

The core utility of this compound in asymmetric catalysis lies in its role as a chiral precursor for the synthesis of more elaborate and sterically demanding ligands. The inherent chirality of the morpholine ring, derived from an amino acid, can be effectively transferred to the catalytic process. The secondary amine and primary alcohol can be selectively functionalized to tune the steric and electronic properties of the resulting ligand, making it suitable for various metal-catalyzed reactions.

A primary application of chiral β-amino alcohols is in the synthesis of ligands for the asymmetric addition of organometallic reagents to carbonyl compounds. For instance, derivatives of this compound can be effective ligands for the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction that furnishes valuable chiral secondary alcohols.

The nitrogen atom of the morpholine ring can be readily alkylated or arylated to introduce bulky substituents that enhance the steric hindrance around the metal center, thereby improving enantioselectivity. The hydroxyl group can coordinate to the metal, forming a stable five-membered chelate ring that rigidifies the catalyst structure and creates a predictable chiral pocket.

Beyond simple N-alkylation, this compound can serve as a precursor for the synthesis of more complex ligand classes, such as phosphino-oxazoline (PHOX) type ligands, by converting the alcohol to an oxazoline and the amine to a phosphine. Such ligands have demonstrated broad applicability and high efficiency in a variety of asymmetric transformations.

Quantitative Data Presentation

The following table summarizes representative data for the asymmetric addition of diethylzinc to various aldehydes, a reaction where ligands derived from chiral amino alcohols, such as this compound, are expected to perform well. The data presented is illustrative of the high yields and enantioselectivities that can be achieved with this class of ligands.

EntryAldehyde SubstrateChiral Ligand (Conceptual Derivative)Yield (%)Enantiomeric Excess (ee, %)
1BenzaldehydeN-Butyl-(S)-morpholin-2-ylmethanol>95Up to 98 (R)
24-ChlorobenzaldehydeN-Butyl-(S)-morpholin-2-ylmethanol>95Up to 97 (R)
34-MethoxybenzaldehydeN-Butyl-(S)-morpholin-2-ylmethanol>95Up to 96 (R)
42-NaphthaldehydeN-Butyl-(S)-morpholin-2-ylmethanol>90Up to 95 (R)
5CinnamaldehydeN-Butyl-(S)-morpholin-2-ylmethanol>85Up to 92 (R)
6HexanalN-Butyl-(S)-morpholin-2-ylmethanol>90Up to 94 (R)

Experimental Protocols

Synthesis of a Representative Ligand: N-Butyl-(S)-morpholin-2-ylmethanol

This protocol describes a general procedure for the N-alkylation of this compound, a key step in creating a more sterically hindered and effective ligand.

Materials:

  • This compound

  • 1-Iodobutane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-iodobutane (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-Butyl-(S)-morpholin-2-ylmethanol.

Protocol for Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol details the in situ preparation of the chiral catalyst and its use in the enantioselective ethylation of benzaldehyde.

Materials:

  • N-Butyl-(S)-morpholin-2-ylmethanol (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand, N-Butyl-(S)-morpholin-2-ylmethanol (0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) to the ligand solution.

  • Stir the resulting solution at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Ligand_Synthesis_Workflow start This compound step1 N-Alkylation/Arylation start->step1 intermediate N-Substituted this compound step1->intermediate step2 Metalation (e.g., with ZnEt2) intermediate->step2 catalyst Active Chiral Catalyst step2->catalyst

Caption: Logical workflow for the derivatization of this compound into an active chiral catalyst.

Catalytic_Cycle catalyst Chiral Zn-Ligand Complex intermediate1 Coordinated Aldehyde Complex catalyst->intermediate1 + Aldehyde aldehyde Aldehyde (RCHO) diethylzinc Diethylzinc (ZnEt2) transition_state Transition State (Enantioselective Ethyl Transfer) intermediate1->transition_state + ZnEt2 intermediate2 Zinc Alkoxide Product Complex transition_state->intermediate2 intermediate2->catalyst Regeneration product Chiral Alcohol Product intermediate2->product Workup

Caption: Simplified catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (S)-Morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-morpholin-2-ylmethanol is a valuable chiral building block in organic synthesis. Its inherent stereochemistry and the presence of both a secondary amine and a primary alcohol offer versatile handles for the construction of complex molecular architectures. This document provides detailed application notes and a proposed synthetic protocol for the preparation of the antibiotic Linezolid, utilizing this compound as the starting material. While direct synthetic routes from this compound to Linezolid are not extensively reported in the literature, this protocol outlines a chemically sound, multi-step pathway based on well-established organic transformations. The protocol includes N-protection, cyclization to a key oxazolidinone intermediate, N-arylation, and side-chain manipulation. Quantitative data from analogous reactions are provided to estimate the efficiency of each step.

Introduction to this compound in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological profiles, including aqueous solubility, metabolic stability, and receptor binding affinity. Chiral morpholine derivatives, such as this compound, serve as versatile starting materials for the enantioselective synthesis of a wide range of bioactive molecules. The stereocenter at the C2 position and the differential reactivity of the amine and alcohol functional groups allow for precise control over the introduction of desired pharmacophores.

This application note focuses on a proposed synthetic route to Linezolid, an oxazolidinone antibiotic, starting from this compound. Linezolid is a critical therapeutic agent for treating infections caused by multi-drug resistant Gram-positive bacteria. The core of the synthetic strategy involves the construction of the key oxazolidinone ring from the chiral 1,2-amino alcohol functionality of the starting material.

Proposed Synthetic Pathway to Linezolid

The proposed synthetic route from this compound to Linezolid is a multi-step process that involves:

  • N-Protection: Protection of the secondary amine of the morpholine ring with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Oxazolidinone Formation: Cyclization of the N-Boc protected amino alcohol to form the core oxazolidinone ring.

  • N-Arylation: Introduction of the 3-fluoro-4-morpholinophenyl group onto the nitrogen of the oxazolidinone ring via an Ullmann-type coupling reaction.

  • Side-Chain Manipulation: Conversion of the hydroxymethyl group at the C5 position of the oxazolidinone to the acetamidomethyl side chain of Linezolid. This is proposed to proceed via mesylation, azidation, reduction, and subsequent acetylation.

  • Deprotection: Removal of the Boc protecting group from the morpholine nitrogen.

Logical Workflow for the Proposed Synthesis of Linezolid

G cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Oxazolidinone Formation cluster_step3 Step 3: N-Arylation cluster_step4 Step 4: Side-Chain Manipulation cluster_step5 Step 5: Deprotection A This compound B N-Boc-(S)-morpholin-2-ylmethanol A->B Boc2O, Et3N C N-Boc protected (S)-5-(hydroxymethyl)morpholino[2,3-d]oxazolidin-2-one B->C CDI or Phosgene equivalent D N-Boc protected (S)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one C->D 3-fluoro-4-morpholinoaniline CuI, Ligand, Base E Mesylation D->E MsCl, Et3N F Azidation E->F NaN3 G Reduction F->G H2, Pd/C H Acetylation G->H Ac2O I Linezolid H->I TFA or HCl

Caption: Proposed synthetic workflow for Linezolid from this compound.

Quantitative Data Summary

The following table summarizes the estimated yields for each step of the proposed synthesis of Linezolid, based on analogous reactions reported in the literature.

StepTransformationReagents and Conditions (Analogous)Estimated Yield (%)
1N-Protection of this compoundDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), 0 °C to rt95-99
2Cyclization to N-Boc-(S)-5-(hydroxymethyl)morpholino[2,3-d]oxazolidin-2-one1,1'-Carbonyldiimidazole (CDI), Dichloromethane (DCM), rt80-90
3N-Arylation with 3-fluoro-4-morpholinylaniline3-fluoro-4-morpholinylaniline, Copper(I) iodide (CuI), a suitable ligand (e.g., a phenanthroline derivative), K₂CO₃, DMF, 110 °C60-80
4aMesylation of the hydroxymethyl groupMethanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Dichloromethane (DCM), 0 °C90-95
4bAzide substitutionSodium azide (NaN₃), Dimethylformamide (DMF), 80 °C85-95
4cReduction of the azideHydrogen (H₂), Palladium on carbon (Pd/C), Methanol (MeOH), rt95-99
4dAcetylation of the amineAcetic anhydride (Ac₂O), Pyridine, Dichloromethane (DCM), 0 °C to rt90-98
5Deprotection of the N-Boc groupTrifluoroacetic acid (TFA), Dichloromethane (DCM), 0 °C to rt90-98

Experimental Protocols

The following are detailed, proposed experimental protocols for the key steps in the synthesis of Linezolid from this compound. These protocols are based on analogous transformations and should be optimized for the specific substrates.

Protocol 1: N-Boc Protection of this compound

Objective: To protect the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) dropwise to the stirred solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-(S)-morpholin-2-ylmethanol.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Formation of the Oxazolidinone Ring

Objective: To cyclize N-Boc-(S)-morpholin-2-ylmethanol to form the corresponding oxazolidinone.

Materials:

  • N-Boc-(S)-morpholin-2-ylmethanol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Dissolve N-Boc-(S)-morpholin-2-ylmethanol (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add 1,1'-carbonyldiimidazole (1.2 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-Boc protected (S)-5-(hydroxymethyl)morpholino[2,3-d]oxazolidin-2-one, can be purified by crystallization or flash column chromatography.

Protocol 3: N-Arylation of the Oxazolidinone

Objective: To couple the oxazolidinone intermediate with 3-fluoro-4-morpholinylaniline.

Materials:

  • N-Boc protected (S)-5-(hydroxymethyl)morpholino[2,3-d]oxazolidin-2-one

  • 3-fluoro-4-morpholinylaniline

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 3,4,7,8-Tetramethyl-1,10-phenanthroline)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask, magnetic stirrer, heating mantle, nitrogen atmosphere

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add the oxazolidinone intermediate (1.0 equiv), 3-fluoro-4-morpholinylaniline (1.2 equiv), CuI (0.1 equiv), the ligand (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Conversion of Hydroxymethyl to Acetamidomethyl Group

Objective: A four-step sequence to transform the C5-hydroxymethyl group into the acetamidomethyl side chain of Linezolid.

4.1 Mesylation:

  • Dissolve the N-arylated oxazolidinone (1.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

  • Stir at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold water and brine, dry over MgSO₄, and concentrate to afford the crude mesylate, which is often used in the next step without further purification.

4.2 Azidation:

  • Dissolve the crude mesylate in DMF.

  • Add sodium azide (3.0 equiv) and heat the mixture to 80 °C for 4-6 hours.

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer and concentrate to give the crude azide.

4.3 Reduction:

  • Dissolve the crude azide in methanol.

  • Add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude amine.

4.4 Acetylation:

  • Dissolve the crude amine in DCM and cool to 0 °C.

  • Add pyridine (1.5 equiv) followed by the dropwise addition of acetic anhydride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer and concentrate to yield the N-Boc protected Linezolid precursor.

Protocol 5: N-Boc Deprotection

Objective: To remove the Boc protecting group to yield Linezolid.

Materials:

  • N-Boc protected Linezolid precursor

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the N-Boc protected precursor in DCM and cool to 0 °C.

  • Add trifluoroacetic acid (5-10 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude Linezolid by crystallization or column chromatography to yield the final product.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound in DCM B Cool to 0°C A->B C Add Et3N B->C D Add Boc2O C->D E Warm to RT, Stir 12-16h D->E F Monitor by TLC E->F G Quench with NaHCO3 F->G Reaction Complete H Separate Layers G->H I Extract Aqueous Layer H->I J Combine Organic Layers I->J K Wash with Brine J->K L Dry over MgSO4 K->L M Filter and Concentrate L->M N Purify by Chromatography M->N O N-Boc Protected Product N->O

Caption: Experimental workflow for N-Boc protection of this compound.

Conclusion

While this compound is not a commonly cited starting material for the synthesis of Linezolid, this application note provides a plausible and chemically sound synthetic pathway. The proposed route leverages the inherent chirality of the starting material and employs a series of well-established transformations to construct the target molecule. The provided protocols, based on analogous reactions, offer a solid foundation for researchers to develop a novel and efficient synthesis of Linezolid and other bioactive oxazolidinones. Further optimization of each step would be necessary to maximize the overall yield and purity of the final product.

(S)-Morpholin-2-ylmethanol: A Chiral Scaffold for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-morpholin-2-ylmethanol has emerged as a valuable chiral building block in the design and synthesis of next-generation kinase inhibitors. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance the physicochemical properties of drug candidates, such as aqueous solubility, metabolic stability, and oral bioavailability.[1][2] The specific stereochemistry of the (S)-enantiomer, coupled with the reactive hydroxymethyl group, provides a versatile handle for the construction of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases. This document provides detailed application notes on the utility of this compound in the development of kinase inhibitors, focusing on the PI3K/Akt/mTOR and DNA-PK signaling pathways, along with representative synthetic protocols and biological data.

Strategic Importance in Kinase Inhibitor Design

The incorporation of the this compound moiety offers several advantages in the design of kinase inhibitors:

  • Improved Physicochemical Properties: The morpholine ring is known to improve solubility and metabolic stability, which are crucial for developing orally bioavailable drugs.[1][3]

  • Chiral Recognition: The defined stereochemistry at the C2 position can lead to specific interactions within the chiral environment of a kinase active site, enhancing potency and selectivity.[4]

  • Versatile Synthetic Handle: The primary alcohol of this compound provides a convenient point for chemical modification, allowing for the introduction of various pharmacophoric groups to optimize target engagement and structure-activity relationships (SAR).[5][6]

  • Established Role in PI3K/mTOR and DNA-PK Inhibition: The morpholine scaffold is a well-established feature in numerous inhibitors of the PI3K-related kinase (PIKK) family, including the Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and DNA-dependent Protein Kinase (DNA-PK).[7][8][9]

Application in Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Several potent inhibitors targeting this pathway incorporate a morpholine moiety, which often forms a key hydrogen bond interaction with the hinge region of the kinase domain.[8][10]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation |-- Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Data for Morpholine-Containing PI3K/mTOR Inhibitors
Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)
Gedatolisib (PKI-587) 0.41.51.10.20.6
ZSTK474 182905020>1000
Compound 7c >500,000----

Data for Gedatolisib and ZSTK474 are representative values from the literature. Compound 7c is a dimorpholinoquinazoline-based inhibitor.[7]

Application in Targeting DNA-PK

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[11] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it an attractive target in oncology.[8] Several DNA-PK inhibitors feature a morpholine ring, which is often critical for their activity.[9]

DNA-PK Inhibition Workflow

DNA_PK_Workflow cluster_synthesis Inhibitor Synthesis & Screening cluster_cellular Cellular & In Vivo Evaluation cluster_mechanism Mechanism of Action Start This compound Synth Chemical Synthesis Start->Synth Library Inhibitor Library Synth->Library Screen Kinase Screening Library->Screen CellAssay Cell-Based Assays (Proliferation, Apoptosis) Screen->CellAssay DNA_PK_Inhibition DNA-PK Inhibition Screen->DNA_PK_Inhibition PK_PD Pharmacokinetics & Pharmacodynamics CellAssay->PK_PD Sensitization Sensitization to DNA Damaging Agents DSB DNA Double-Strand Break Induction (e.g., Radiation, Chemo) DSB->CellAssay Xenograft Xenograft Models PK_PD->Xenograft NHEJ_Block NHEJ Pathway Blockade DNA_PK_Inhibition->NHEJ_Block NHEJ_Block->Sensitization

Figure 2: Workflow for the development of DNA-PK inhibitors.

Quantitative Data for Morpholine-Containing DNA-PK Inhibitors

The table below summarizes the inhibitory activity of representative morpholine-containing compounds against DNA-PK and related kinases.

CompoundDNA-PK IC50 (µM)PI3K IC50 (µM)mTOR IC50 (µM)
NU7441 0.01451.7
KU-0060648 0.005--
Compound 401 0.28>1005.3

Data compiled from various sources.[8][9]

Experimental Protocols

Protocol 1: General Synthesis of a Kinase Inhibitor Scaffold from this compound (Representative Example)

This protocol describes a general, hypothetical multi-step synthesis to illustrate how this compound can be incorporated into a kinase inhibitor scaffold.

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).

  • Add the desired electrophile (e.g., a substituted benzyl bromide or a heterocyclic halide) (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-substituted this compound derivative.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

  • Dissolve the N-substituted this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C.

  • Add a base such as triethylamine (1.5 eq).

  • Slowly add a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) (1.2 eq).

  • Stir the reaction at 0 °C and then allow it to warm to room temperature until completion.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the sulfonylated intermediate, which may be used in the next step without further purification.

Step 3: Nucleophilic Substitution to Introduce the Kinase-Binding Moiety

  • To a solution of the desired nucleophile (e.g., a substituted aniline or phenol, which will form the core of the kinase inhibitor) (1.0 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add a solution of the sulfonylated intermediate from Step 2 (1.1 eq) in DMF.

  • Stir the reaction at room temperature or with heating until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a common method to determine the IC50 values of synthesized inhibitors.

Materials:

  • Kinase of interest (e.g., PI3Kα, mTOR, DNA-PK)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound or control.

    • Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer to a 2X concentration).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution (pre-mixed in kinase assay buffer).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

This compound is a highly valuable and versatile chiral building block for the development of kinase inhibitors. Its inherent structural and physicochemical properties contribute significantly to the potency, selectivity, and drug-like characteristics of the final compounds. The application of this scaffold in targeting critical cancer-related pathways like PI3K/Akt/mTOR and DNA-PK continues to be an active area of research. The provided protocols offer a foundational framework for the synthesis and evaluation of novel kinase inhibitors incorporating this important chiral synthon. Further exploration of the structure-activity relationships of inhibitors derived from this compound is warranted to fully exploit its potential in cancer drug discovery.

References

Application Notes and Protocols for N-Functionalization of (S)-Morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-functionalization of (S)-morpholin-2-ylmethanol, a valuable chiral building block in medicinal chemistry. The following sections describe common N-functionalization strategies, including N-alkylation, N-arylation, reductive amination, and N-acylation, complete with experimental procedures and tabulated data for easy reference.

N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the morpholine nitrogen. This is commonly achieved through the reaction of this compound with an alkyl halide in the presence of a base.

Data Presentation: N-Alkylation Reactions
EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Product
1Benzyl bromideDIPEAAcetonitrile20289(S)-(4-Benzylmorpholin-3-yl)methanol
24-Methoxybenzyl chlorideK₂CO₃AcetonitrileRT--(S)-(4-(4-Methoxybenzyl)morpholin-3-yl)methanol
3Ethyl bromoacetateEt₃NBenzeneReflux--Ethyl 2-((S)-2-(hydroxymethyl)morpholino)acetate

Note: "-" indicates data not specified in the cited sources. DIPEA = N,N-Diisopropylethylamine, Et₃N = Triethylamine.

Experimental Protocol: N-Benzylation of this compound

This protocol is adapted from the N-benzylation of the closely related (S)-morpholin-3-ylmethanol.

Materials:

  • This compound

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous potassium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add DIPEA (1.5 eq).

  • To this stirred solution, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-(4-benzylmorpholin-2-yl)methanol. The crude product can be purified by silica gel chromatography if necessary.

Visualization: N-Alkylation Workflow

N_Alkylation SM This compound Reaction N-Alkylation SM->Reaction Reagents Alkyl Halide (R-X) Base (e.g., DIPEA) Reagents->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product N-Alkyl-(S)-morpholin-2-ylmethanol Reaction->Product

Caption: General workflow for the N-alkylation of this compound.

N-Arylation

The introduction of an aryl group onto the morpholine nitrogen can be effectively achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig N-Arylation
EntryAryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Product
14-ChlorotoluenePd(dba)₂XPhosNaOtBuTolueneReflux6944-(p-tolyl)morpholine

Note: This data is for the N-arylation of morpholine and serves as a representative example. Pd(dba)₂ = Bis(dibenzylideneacetone)palladium(0), XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, NaOtBu = Sodium tert-butoxide.

Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound

This protocol is based on a general procedure for the Buchwald-Hartwig amination of morpholine.[1]

Materials:

  • This compound

  • Aryl halide (e.g., 4-chlorotoluene)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).

  • Add anhydrous, degassed toluene to the flask and stir the mixture at room temperature for 5 minutes.

  • Add the aryl halide (1.0 eq) and this compound (1.5 eq) to the reaction mixture.

  • Heat the resulting mixture to reflux and stir for 6 hours, or until reaction completion is observed by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-aryl-(S)-morpholin-2-ylmethanol.

Visualization: Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative_Addition->L-Pd(II)(Ar)(X) Ligand_Exchange Ligand Exchange L-Pd(II)(Ar)(X)->Ligand_Exchange Amine This compound Amine->Ligand_Exchange Base Base Base->Ligand_Exchange L-Pd(II)(Ar)(Amine) L-Pd(II)(Ar)(Amine) Ligand_Exchange->L-Pd(II)(Ar)(Amine) Reductive_Elimination Reductive Elimination L-Pd(II)(Ar)(Amine)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product N-Aryl Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation reaction.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is subsequently reduced to the corresponding amine.

Data Presentation: Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTemp. (°C)Yield (%)
1Various aldehydes/ketonesBH₃N(C₂H₅)₃-MildExcellent
2Various aldehydes/ketonesDecaborane (B₁₀H₁₄)MethanolRTHigh
3FormaldehydeFormic acidWater->99

Note: These are general examples of reductive amination; specific yields for this compound will vary depending on the substrate and conditions.

Experimental Protocol: Reductive Amination with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE or DCM, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain (S)-(4-benzylmorpholin-2-yl)methanol.

Visualization: Reductive Amination Pathway

Reductive_Amination cluster_0 Iminium Ion Formation cluster_1 Reduction Amine This compound Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde/Ketone Carbonyl->Iminium Product N-Substituted Product Iminium->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: The two-stage process of reductive amination.

N-Acylation

N-acylation introduces an acyl group to the morpholine nitrogen, typically through reaction with an acyl chloride or anhydride in the presence of a base to neutralize the acid byproduct.

Data Presentation: N-Acylation Reactions
EntryAcylating AgentBaseSolventYield (%)Product
1Benzoyl chlorideTriethylamineDichloromethane95(4-Benzoylmorpholin-2-yl)methanol
2Acetic anhydridePyridine-High(S)-(4-Acetylmorpholin-2-yl)methanol

Note: Yield for entry 1 is for the acylation of morpholine.

Experimental Protocol: N-Acylation with Benzoyl Chloride

This protocol is adapted from the acylation of morpholine.[2]

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.1 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride (1.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude N-acylated product.

  • Purify by column chromatography or recrystallization as needed.

Visualization: N-Acylation Mechanism

N_Acylation Start This compound + Acyl Chloride/Anhydride Nucleophilic_Attack Nucleophilic Attack of Nitrogen on Carbonyl Carbon Start->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Leaving Group (Cl⁻ or RCOO⁻) Tetrahedral_Intermediate->Elimination Product N-Acylated Product Elimination->Product

Caption: Simplified mechanism for the N-acylation of this compound.

References

Application Notes and Protocols for the Derivatization of (S)-morpholin-2-ylmethanol for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of the chiral scaffold (S)-morpholin-2-ylmethanol to generate a diverse library of compounds for drug discovery and other life science applications. The morpholine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] This document outlines detailed protocols for N-acylation and O-alkylation of this compound in a combinatorial fashion, enabling the rapid synthesis of a large number of distinct molecules.

This compound offers two primary points of diversification: the secondary amine of the morpholine ring and the primary hydroxyl group of the methanol substituent. This allows for the creation of a library with a wide range of chemical and physical properties.

Overview of the Derivatization Strategy

The combinatorial derivatization of this compound is designed to be performed using parallel synthesis techniques, where multiple reactions are carried out simultaneously in an array format (e.g., 96-well plates).[2] This approach significantly accelerates the generation of a compound library. The core strategy involves two main reaction types:

  • N-acylation: The secondary amine of the morpholine ring can be readily acylated using a diverse library of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents.

  • O-alkylation: The primary hydroxyl group can be alkylated with a variety of alkylating agents, such as alkyl halides, to introduce further diversity.

A logical workflow for the library synthesis is depicted below.

G cluster_prep Preparation cluster_synthesis Combinatorial Synthesis cluster_processing Downstream Processing cluster_application Application scaffold This compound Scaffold nacylation N-Acylation scaffold->nacylation oalkylation O-Alkylation scaffold->oalkylation reagents Diverse Building Blocks (Acyl Chlorides, Alkyl Halides) reagents->nacylation reagents->oalkylation purification High-Throughput Purification (e.g., Mass-directed HPLC) nacylation->purification oalkylation->purification analysis Analysis and Quality Control (LC-MS, NMR) purification->analysis screening Biological Screening analysis->screening

Caption: Workflow for the combinatorial derivatization of this compound.

Experimental Protocols

The following protocols are designed for parallel synthesis in a 96-well plate format. All manipulations should be performed in a well-ventilated fume hood.

Protocol for N-Acylation of this compound with Acyl Chlorides

This protocol describes the reaction of this compound with a library of diverse acyl chlorides.

G start Start dispense_scaffold Dispense this compound and base solution to each well start->dispense_scaffold add_acyl_chlorides Add unique acyl chloride solution to each well dispense_scaffold->add_acyl_chlorides react Seal plate and react at room temperature add_acyl_chlorides->react quench Quench reaction with aqueous solution react->quench extract Liquid-liquid extraction quench->extract dry Dry organic phase and evaporate solvent extract->dry end Crude product library for purification dry->end

Caption: Experimental workflow for parallel N-acylation.

Materials:

  • This compound

  • Library of diverse acyl chlorides

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DCM.

    • Prepare a 0.3 M solution of triethylamine in anhydrous DCM.

    • Prepare 0.2 M solutions of each acyl chloride from the library in anhydrous DCM in a separate 96-well plate.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the this compound solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the triethylamine solution (0.03 mmol, 1.5 eq) to each well.

    • Using a multichannel pipette or liquid handling robot, add 110 µL of each unique acyl chloride solution (0.022 mmol, 1.1 eq) to the corresponding wells of the reaction block.

  • Reaction:

    • Seal the reaction block with a chemically resistant sealing mat.

    • Shake the reaction block at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small aliquot from a few wells and analyzing by LC-MS.

  • Work-up:

    • Unseal the reaction block and add 200 µL of a saturated aqueous solution of sodium bicarbonate to each well to quench the reaction.

    • Add 500 µL of DCM to each well.

    • Seal the plate and shake vigorously for 5 minutes to perform liquid-liquid extraction.

    • Allow the layers to separate.

    • Carefully remove the aqueous (upper) layer from each well.

    • The remaining organic layer containing the desired product can be dried by passing it through a 96-well plate containing a drying agent (e.g., sodium sulfate) or by adding the drying agent directly to the wells and then filtering.

    • Transfer the dried organic solutions to a new 96-well plate and evaporate the solvent under a stream of nitrogen or in a centrifugal evaporator.

  • Product Library:

    • The resulting crude product library is ready for purification and analysis.

Table 1: Representative Acyl Chlorides for N-Acylation Library

Acyl ChlorideMolecular Weight ( g/mol )Comments
Acetyl chloride78.50Introduces a small, simple acyl group.
Benzoyl chloride140.57Introduces a phenyl group.
4-Chlorobenzoyl chloride175.01Introduces an electron-withdrawing group.
4-Methoxybenzoyl chloride170.59Introduces an electron-donating group.
Cyclopropanecarbonyl chloride104.54Introduces a small, rigid cycloalkyl group.
Thiophene-2-carbonyl chloride146.59Introduces a heteroaromatic ring.
Isobutyryl chloride106.55Introduces a branched alkyl group.
Pivaloyl chloride120.58Introduces a bulky tert-butyl group.
Protocol for O-Alkylation of this compound with Alkyl Halides

This protocol describes the alkylation of the primary hydroxyl group. For selective O-alkylation, the secondary amine should first be protected, for example, with a Boc group. This protocol assumes a pre-protected starting material.

G start Start dispense_scaffold Dispense N-Boc-(S)-morpholin-2-ylmethanol and base solution to each well start->dispense_scaffold add_alkyl_halides Add unique alkyl halide solution to each well dispense_scaffold->add_alkyl_halides react Seal plate and react at elevated temperature add_alkyl_halides->react workup Aqueous work-up react->workup extract Liquid-liquid extraction workup->extract dry Dry organic phase and evaporate solvent extract->dry end Crude product library for purification dry->end

Caption: Experimental workflow for parallel O-alkylation.

Materials:

  • N-Boc-(S)-morpholin-2-ylmethanol (prepared separately)

  • Library of diverse alkyl halides (bromides or iodides are more reactive)[3]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of N-Boc-(S)-morpholin-2-ylmethanol in anhydrous DMF.

    • Prepare 0.22 M solutions of each alkyl halide from the library in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL of the N-Boc-(S)-morpholin-2-ylmethanol solution (0.02 mmol, 1.0 eq).

    • Carefully add approximately 1.0 mg of sodium hydride (60% dispersion, ~0.025 mmol, 1.25 eq) to each well. Caution: NaH is highly reactive with water. Handle under an inert atmosphere if possible.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

    • Add 100 µL of each unique alkyl halide solution (0.022 mmol, 1.1 eq) to the corresponding wells.

  • Reaction:

    • Seal the reaction block and heat to 50-60 °C for 6-24 hours, with shaking. Monitor the reaction by LC-MS.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of 200 µL of water to each well.

    • Add 500 µL of ethyl acetate and 200 µL of brine to each well.

    • Seal the plate and shake for 5 minutes.

    • After phase separation, collect the organic (upper) layer.

    • Wash the organic layer with brine (2 x 200 µL).

    • Dry the organic layer and evaporate the solvent as described in the N-acylation protocol.

  • Product Library:

    • The resulting crude product library is ready for purification, analysis, and optionally, deprotection of the Boc group.

Table 2: Representative Alkyl Halides for O-Alkylation Library

Alkyl HalideMolecular Weight ( g/mol )Comments
Methyl iodide141.94Introduces a small methyl ether.
Ethyl bromide108.97Introduces an ethyl ether.
Benzyl bromide171.04Introduces a benzylic ether.
Allyl bromide120.98Introduces an allyl group for further functionalization.
Propargyl bromide118.96Introduces an alkyne for "click" chemistry.
1-Bromo-4-fluorobenzene175.00For synthesis of aryl ethers (requires different conditions, e.g., Buchwald-Hartwig coupling).
2-Bromoethanol124.97Introduces a hydroxyethyl group.
3-Bromopropionitrile133.98Introduces a cyanoethyl group.

Purification and Analysis

High-throughput purification is essential for combinatorial libraries. Mass-directed automated preparative HPLC is a common method for isolating the desired products from each well.[1][4]

Analysis and Quality Control:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for analyzing the purity of each compound in the library and confirming its molecular weight.[5][6]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For a representative subset of the library (e.g., 5-10%), ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized compounds.

Table 3: Expected Analytical Data for a Representative N-Acylated Product

ParameterExpected Value
Product (S)-(4-benzoyl-morpholin-2-yl)methanol
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
LC-MS (ESI+) m/z = 222.1 [M+H]⁺
Purity (by LC) >90% after purification

Biological Screening

The synthesized library of this compound derivatives can be screened in a variety of biological assays to identify compounds with desired activities. The morpholine scaffold is present in many approved drugs, and derivatives often exhibit a range of biological effects, including anticancer, anti-inflammatory, and CNS activities.[7][8][9] High-throughput screening (HTS) methods can be employed to rapidly assess the activity of the entire library against a specific biological target.[10][11]

Table 4: Potential Biological Targets for Screening the Library

Therapeutic AreaPotential Target(s)Rationale
Oncology Kinases (e.g., PI3K, mTOR), Apoptosis pathwaysMorpholine is a key scaffold in several kinase inhibitors.
Inflammation Cyclooxygenases (COX), Cytokine productionN-acylated and N-alkylated heterocycles have shown anti-inflammatory properties.[8][9]
Neuroscience GPCRs, Ion channels, TransportersThe morpholine moiety can improve CNS penetration.[1]
Infectious Diseases Bacterial or viral enzymesThe diverse functionalities can lead to novel antimicrobial agents.

These application notes and protocols provide a robust framework for the efficient generation of a diverse chemical library based on the this compound scaffold, a valuable starting point for drug discovery and chemical biology research.

References

Scalable Synthesis of (S)-morpholin-2-ylmethanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of (S)-morpholin-2-ylmethanol and its derivatives. The morpholine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in drug candidates due to its favorable physicochemical properties and metabolic stability. The enantiomerically pure this compound is a key chiral building block for the synthesis of a variety of pharmacologically active compounds.

This guide focuses on two primary scalable synthetic strategies: Asymmetric Hydrogenation of Dehydromorpholines and Synthesis from the Chiral Pool Starting Material L-Serine . These methods offer high efficiency, excellent enantioselectivity, and potential for large-scale production.

Data Presentation

The following tables summarize the quantitative data associated with the key synthetic methods described in this document, providing a clear comparison of their efficiency and selectivity.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [1][2][3][4][5]

EntrySubstrate (1)Catalyst (mol%)H₂ Pressure (atm)SolventTime (h)Yield (%)ee (%)
1N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1)30DCM24>9992
2N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1)30DCM24>9985
3N-Cbz-6-(4-fluorophenyl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1)30DCM249592
4N-Cbz-6-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1)30DCM249888
5Gram-scale of Entry 1 (1a, 1.0 g)[Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1)30DCM249792

Data extracted from studies on various 2-substituted dehydromorpholines, demonstrating the general applicability and scalability of the method.[2][3]

Table 2: Multi-step Synthesis from L-Serine [6]

StepReactionKey ReagentsSolventTypical Yield (%)
1Esterificationtert-Butyl acetate, Perchloric acid-Not specified
2N-AcylationChloroacetyl chlorideDichloromethaneNot specified
3CyclizationSodium ethoxideTolueneNot specified
4ReductionSodium borohydride, Aluminum trichlorideMethanolNot specified
5DeprotectionMethanolic HClMethanolNot specified

Yields for individual steps in this patented process are not detailed, but the overall strategy is designed for industrial production.[6]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine to yield the corresponding chiral morpholine.[1][2][3] This method is notable for its high yields and excellent enantioselectivities.

Materials:

  • N-protected 2-substituted-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)

  • [Rh(COD)₂]SbF₆ or [Rh(COD)₂]BF₄

  • (R,R,R)-SKP (or other suitable chiral bisphosphine ligand)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with the rhodium precursor (e.g., [Rh(COD)₂]SbF₆, 1 mol%) and the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Substrate Addition: In a separate vial, dissolve the N-protected 2-substituted dehydromorpholine (1.0 equiv) in anhydrous DCM.

  • Reaction Setup: Transfer the substrate solution to the catalyst solution. Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 30-50 atm).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched this compound derivative.

Protocol 2: Synthesis of (S)-3-Morpholinyl Carboxylic Acid from L-Serine (Adaptable for this compound)

This protocol is based on a patented multi-step synthesis starting from L-serine, a readily available and inexpensive chiral starting material.[6] While the patent describes the synthesis of the corresponding carboxylic acid, the intermediate steps can be adapted to yield this compound by reducing the ester intermediate.

Step 1: Protection of L-Serine

  • Dissolve L-Serine in tert-butyl acetate.

  • At 0-10 °C, add a catalytic amount of perchloric acid.

  • Stir the reaction and allow it to warm to room temperature.

  • Upon completion, work up the reaction by washing, extraction, and drying to obtain L-serine tert-butyl ester.

Step 2: N-Acylation

  • Dissolve the L-serine tert-butyl ester in dichloromethane.

  • At 0-10 °C, add a dichloromethane solution of chloroacetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up by washing and drying to yield N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Intramolecular Cyclization

  • Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.

  • Add a toluene solution of sodium ethoxide dropwise to effect cyclization.

  • After the reaction is complete, work up to isolate (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.

Step 4: Reduction of Lactam and Ester

  • Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol.

  • Successively add aluminum trichloride and sodium borohydride to reduce both the lactam and the ester functionalities. This will yield the this compound with a protected nitrogen.

Step 5: Deprotection

  • Dissolve the protected this compound derivative in methanol.

  • Add a methanolic solution of hydrogen chloride to remove the protecting group, yielding this compound hydrochloride.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this document.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (in Glovebox) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification Rh_prec [Rh(COD)₂]SbF₆ Catalyst Active Rh-SKP Catalyst Rh_prec->Catalyst Ligand (R,R,R)-SKP Ligand Ligand->Catalyst Solvent_cat Anhydrous DCM Solvent_cat->Catalyst Autoclave Autoclave Catalyst->Autoclave Substrate Dehydromorpholine Precursor Substrate->Autoclave Solvent_sub Anhydrous DCM Solvent_sub->Autoclave Evaporation Solvent Evaporation Autoclave->Evaporation H2 H₂ (30-50 atm) H2->Autoclave Chromatography Flash Chromatography Evaporation->Chromatography Product This compound Derivative Chromatography->Product

Caption: Workflow for Asymmetric Hydrogenation.

Synthesis_from_L_Serine Start L-Serine Step1 Step 1: Esterification (tert-Butyl acetate, H⁺) Start->Step1 Intermediate1 L-Serine tert-butyl ester Step1->Intermediate1 Step2 Step 2: N-Acylation (Chloroacetyl chloride) Intermediate1->Step2 Intermediate2 N-Chloroacetyl-L-serine tert-butyl ester Step2->Intermediate2 Step3 Step 3: Cyclization (NaOEt) Intermediate2->Step3 Intermediate3 (S)-5-Oxo-3-morpholinyl carboxylic acid tert-butyl ester Step3->Intermediate3 Step4 Step 4: Reduction (NaBH₄, AlCl₃) Intermediate3->Step4 Intermediate4 Protected this compound Step4->Intermediate4 Step5 Step 5: Deprotection (HCl/MeOH) Intermediate4->Step5 End This compound Hydrochloride Step5->End

Caption: Synthetic Pathway from L-Serine.

References

Application Notes and Protocols: The Role of the Morpholine Moiety in Improving Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the morpholine moiety has emerged as a "privileged scaffold," a versatile structural motif frequently incorporated into therapeutic agents to enhance their drug-like properties. This six-membered saturated heterocycle, containing both an amine and an ether functional group, confers a unique combination of physicochemical characteristics that can profoundly improve a candidate compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The introduction of a morpholine ring is a widely employed strategy in medicinal chemistry to address common liabilities in early-stage drug candidates, such as poor solubility, low permeability, and metabolic instability.[2]

These application notes provide a comprehensive overview of the multifaceted roles of the morpholine moiety in drug design, supported by experimental protocols for key assays used to evaluate these properties.

The Physicochemical Advantages of the Morpholine Moiety

The strategic incorporation of a morpholine ring can positively influence several key physicochemical parameters that are critical for a drug's in vivo performance:

  • Enhanced Aqueous Solubility: The presence of the oxygen atom in the morpholine ring allows it to act as a hydrogen bond acceptor, while the nitrogen atom can be protonated at physiological pH, increasing the overall polarity and aqueous solubility of the parent molecule.[3][4] This is a crucial attribute for ensuring adequate dissolution in the gastrointestinal tract for oral absorption and for formulating intravenous dosage forms.

  • Improved Permeability and Blood-Brain Barrier Penetration: The morpholine ring strikes a favorable balance between hydrophilicity and lipophilicity.[5][6] This balanced nature can facilitate the passive diffusion of a drug across biological membranes, including the intestinal epithelium and the formidable blood-brain barrier (BBB).[2] The pKa of the morpholine nitrogen is typically around 8.5, leading to a significant proportion of the molecule being in a neutral, more lipophilic state at physiological pH, which is advantageous for membrane traversal.

  • Increased Metabolic Stability: Compared to other nitrogen-containing heterocycles like piperidine, the morpholine ring often exhibits greater metabolic stability.[7] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes in the liver.[7] This can lead to a longer half-life and improved bioavailability.

  • Reduced Basicity: The oxygen atom in the morpholine ring lowers the basicity of the nitrogen atom compared to piperidine. This can be advantageous in reducing off-target effects that may be associated with highly basic compounds, such as interactions with aminergic GPCRs or hERG ion channels.

Data Presentation: Impact of Morpholine on Drug-Like Properties

The following tables summarize the quantitative impact of incorporating a morpholine moiety on the physicochemical and pharmacokinetic properties of drug candidates.

Table 1: Comparative Physicochemical Properties of Drug Analogues With and Without a Morpholine Moiety

Compound/AnalogueMoietyMolecular Weight ( g/mol )clogPAqueous Solubility (µg/mL)
Lead Compound A (e.g., Piperidine)Data not availableData not availableData not available
Morpholine Analogue of A MorpholineData not availableData not availableData not available
Gefitinib Morpholine446.93.2Sparingly soluble
Linezolid Morpholine337.30.53.0
Reboxetine Morpholine313.43.1Data not available

Table 2: Comparative Permeability and Metabolic Stability of Drug Analogues With and Without a Morpholine Moiety

Compound/AnalogueMoietyPAMPA Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Hepatocyte Stability (t½, min)
Lead Compound B (e.g., Piperidine)Data not availableData not availableData not available
Morpholine Analogue of B MorpholineData not availableData not availableData not available
Hypothetical Piperidine Analogue PiperidineSimulated Data2545
Hypothetical Morpholine Analogue MorpholineSimulated Data75120

Note: The data for the hypothetical analogues is illustrative and based on the generally observed trend of increased metabolic stability for morpholine-containing compounds compared to their piperidine counterparts.[7]

Mandatory Visualizations

logical_relationship cluster_morpholine Morpholine Moiety Properties cluster_drug_props Improved Drug-Like Properties Prop1 Oxygen Atom (H-bond acceptor) DrugProp1 Increased Aqueous Solubility Prop1->DrugProp1 Prop2 Nitrogen Atom (protonatable) Prop2->DrugProp1 DrugProp4 Modulated Basicity Prop2->DrugProp4 Prop3 Balanced Lipophilicity/Hydrophilicity DrugProp2 Enhanced Permeability (incl. BBB) Prop3->DrugProp2 Prop4 Electron-withdrawing Oxygen DrugProp3 Improved Metabolic Stability Prop4->DrugProp3

Caption: Physicochemical properties of the morpholine moiety and their impact on drug-like characteristics.

experimental_workflow Start Drug Candidate Solubility Aqueous Solubility Assay Start->Solubility PAMPA PAMPA for Permeability Start->PAMPA Metabolic Metabolic Stability Assays Start->Metabolic Data Data Analysis & Candidate Selection Solubility->Data PAMPA->Data Micro Microsomal Stability Metabolic->Micro Hepato Hepatocyte Stability Metabolic->Hepato Micro->Data Hepato->Data

Caption: Experimental workflow for assessing the drug-like properties of a compound.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, which serves as a surrogate for biological membranes like the intestinal epithelium or the blood-brain barrier.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates (non-binding)

  • Lecithin from soybean (or other suitable lipids)

  • Dodecane (or other suitable organic solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Lipid Solution: Dissolve lecithin in dodecane to a final concentration of 2% (w/v). Sonicate briefly to ensure complete dissolution.

  • Coat the Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Start the Assay: Add 150 µL of the donor solution to each well of the lipid-coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring that the bottom of the filter plate wells are in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq)

Where:

  • VD = Volume of the donor well

  • VA = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [C]A = Concentration of the compound in the acceptor well at time t

  • [C]eq = Equilibrium concentration ([C]eq = (VD[C]D + VA[C]A) / (VD + VA))

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes (e.g., CYPs).

Materials:

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound by LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • The half-life (t½) is calculated as: t½ = 0.693 / k.

  • The intrinsic clearance (Clint) can be calculated as: Clint = (0.693 / t½) / (microsomal protein concentration).

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a compound in intact hepatocytes, which contain both Phase I and Phase II drug-metabolizing enzymes and transporters, providing a more comprehensive in vitro model of hepatic clearance.

Materials:

  • Cryopreserved hepatocytes (human or other species)

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated 96-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Ice-cold acetonitrile with an internal standard

  • Humidified incubator at 37°C with 5% CO₂

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow the cells to attach for several hours or overnight.

  • Prepare Dosing Solution: Dilute the test compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1 µM).

  • Start the Assay: Remove the plating medium from the cells and add the dosing solution.

  • Time Points: At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by adding an equal volume of ice-cold acetonitrile containing an internal standard to the wells.

  • Sample Preparation: Scrape the cells and transfer the entire contents of the wells to a new plate. Centrifuge to pellet cell debris and precipitated proteins.

  • Sample Analysis: Transfer the supernatant to another plate and analyze the concentration of the remaining parent compound by LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay. The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound over time. The Clint value is typically expressed as µL/min/10⁶ cells.

Conclusion

The morpholine moiety is a powerful tool in the medicinal chemist's armamentarium for optimizing the drug-like properties of lead compounds. Its ability to favorably modulate solubility, permeability, and metabolic stability has been instrumental in the development of numerous successful drugs. The experimental protocols provided herein offer a standardized approach to quantitatively assess these critical ADME parameters, enabling data-driven decisions in the lead optimization phase of drug discovery. By leveraging the beneficial attributes of the morpholine scaffold and employing robust in vitro assays, researchers can significantly enhance the probability of advancing drug candidates with desirable pharmacokinetic profiles.

References

Application Notes and Protocols: (S)-morpholin-2-ylmethanol in the Synthesis of mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the chiral building block, (S)-morpholin-2-ylmethanol, in the synthesis of potent and selective inhibitors of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, most notably cancer. The unique structural features of this compound offer a valuable scaffold for the design of novel mTOR inhibitors with improved pharmacological properties.

The Role of the Morpholine Moiety in mTOR Inhibition

The morpholine group is a prevalent feature in a multitude of mTOR inhibitors, where it often serves as a "hinge-binder," forming crucial hydrogen bond interactions with the amino acid backbone of the mTOR kinase domain. This interaction helps to anchor the inhibitor in the ATP-binding pocket, leading to potent inhibition. The incorporation of a chiral substituent on the morpholine ring, as in this compound, allows for the exploration of specific stereochemical interactions within the binding site, which can significantly enhance both potency and selectivity over other kinases, such as the structurally related phosphoinositide 3-kinases (PI3Ks).

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth and survival.[1] Dysregulation of this pathway is a common event in many cancers, making it an attractive target for therapeutic intervention.[1] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream effectors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth Inhibits translation (when unphosphorylated) Inhibitor This compound -based Inhibitor Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the points of inhibition by mTOR inhibitors.

Synthesis of mTOR Inhibitors from this compound

While direct, single-step syntheses of final mTOR inhibitors from this compound are not commonly reported, this chiral building block serves as a crucial starting point for creating more complex substituted morpholines. The hydroxyl group provides a handle for further chemical modification, allowing for its incorporation into a larger scaffold.

A general synthetic strategy involves the initial protection of the morpholine nitrogen, followed by activation of the primary alcohol (e.g., conversion to a tosylate or mesylate), and subsequent nucleophilic substitution to introduce the core of the mTOR inhibitor. Alternatively, the alcohol can be oxidized to an aldehyde for reductive amination or other carbon-carbon bond-forming reactions.

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for incorporating this compound into a generic mTOR inhibitor scaffold.

Synthetic_Workflow Start This compound Step1 N-Protection (e.g., Boc) Start->Step1 Intermediate1 N-Boc-(S)-morpholin- 2-ylmethanol Step1->Intermediate1 Step2 Activation of -OH (e.g., TsCl, pyridine) Intermediate1->Step2 Intermediate2 N-Boc-(S)-(tosyloxymethyl) morpholine Step2->Intermediate2 Step3 Nucleophilic Substitution with Inhibitor Core Intermediate2->Step3 Intermediate3 Protected Inhibitor Conjugate Step3->Intermediate3 Step4 N-Deprotection (e.g., TFA) Intermediate3->Step4 FinalProduct Final mTOR Inhibitor Step4->FinalProduct

Figure 2. General synthetic workflow for mTOR inhibitors using this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of mTOR inhibitors incorporating the this compound moiety.

Protocol 1: N-Protection of this compound

Objective: To protect the secondary amine of the morpholine ring to prevent side reactions in subsequent steps.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add TEA (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-(S)-morpholin-2-ylmethanol.

Protocol 2: Activation of the Hydroxyl Group (Tosylation)

Objective: To convert the primary alcohol into a good leaving group for subsequent nucleophilic substitution.

Materials:

  • N-Boc-(S)-morpholin-2-ylmethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ice-cold water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve N-Boc-(S)-morpholin-2-ylmethanol (1.0 eq) in DCM and cool to 0 °C.

  • Add pyridine (2.0 eq) or TEA (1.5 eq) to the solution.

  • Slowly add TsCl (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with DCM.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-(tosyloxymethyl)morpholine, which can often be used in the next step without further purification.

Protocol 3: Nucleophilic Substitution and Deprotection

Objective: To couple the activated morpholine derivative with the core of the mTOR inhibitor and remove the protecting group.

Materials:

  • N-Boc-(S)-(tosyloxymethyl)morpholine

  • Heterocyclic core of the mTOR inhibitor (containing a nucleophilic site, e.g., an amine or thiol)

  • A suitable base (e.g., Potassium carbonate, Sodium hydride)

  • A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • To a solution of the heterocyclic core (1.0 eq) in a suitable solvent, add the base (1.2-2.0 eq) and stir for 30 minutes at room temperature.

  • Add a solution of N-Boc-(S)-(tosyloxymethyl)morpholine (1.1 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude protected inhibitor conjugate by silica gel chromatography.

  • For deprotection, dissolve the purified intermediate in DCM and add TFA (10-20 eq) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the final mTOR inhibitor by column chromatography or preparative HPLC.

Quantitative Data of Representative Morpholine-Containing mTOR Inhibitors

The following table summarizes the inhibitory activities of several reported mTOR inhibitors that feature a substituted morpholine moiety. While not all are explicitly synthesized from this compound, the data highlights the potency that can be achieved with such scaffolds.

Compound IDScaffoldmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (PI3Kα/mTOR)Reference
Compound 10e Tetrahydroquinoline33 (A549 cell line)Not ReportedNot Reported[2][3]
WYE-687 Pyrazolopyrimidine7>1000>142[1]
WAY-600 Pyrazolopyrimidine9>1000>111[1]
WYE-354 Pyrazolopyrimidine5>1000>200[1]
Torin2 Benzo[h][1][4]naphthyridinone0.25 (cellular EC₅₀)200 (cellular EC₅₀)800[5]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel mTOR inhibitors. Its stereocenter and functional handle allow for the creation of complex and potent molecules with enhanced selectivity. The provided protocols offer a general framework for the incorporation of this moiety into various inhibitor scaffolds. Further optimization of the synthetic routes and detailed structure-activity relationship studies will continue to drive the development of next-generation mTOR inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for the Multi-step Synthesis of Complex Molecules from (S)-morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the multi-step synthesis of complex molecular scaffolds from the chiral building block (S)-morpholin-2-ylmethanol. This starting material is valuable in medicinal chemistry for introducing a stereochemically defined morpholine moiety, which can improve the pharmacokinetic profile of drug candidates.[1][2][3][4] The following protocols outline a representative synthetic sequence, including N-protection, activation of the primary alcohol, and subsequent functionalization, to generate a versatile intermediate for further elaboration.

Overall Synthetic Workflow

The multi-step synthesis transforms this compound into a functionalized intermediate ready for coupling to a variety of molecular scaffolds. The key steps involve:

  • N-Protection: Protection of the secondary amine of the morpholine ring is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

  • Activation of the Hydroxyl Group: The primary hydroxyl group is converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution.

  • N-Alkylation/Arylation: The protected and activated intermediate can then be used to introduce the chiral morpholine moiety onto a variety of nitrogen-containing scaffolds through N-alkylation or N-arylation reactions.

Synthetic Workflow start This compound step1 Step 1: N-Boc Protection start->step1 intermediate1 (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate step1->intermediate1 step2 Step 2: O-Tosylation intermediate1->step2 intermediate2 (S)-tert-butyl 2-(((tosyloxy)methyl)morpholine-4-carboxylate step2->intermediate2 step3 Step 3: N-Alkylation intermediate2->step3 final_product Complex Molecule Precursor step3->final_product

Caption: Overall workflow for the synthesis of a complex molecule precursor from this compound.

Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

This protocol describes the protection of the secondary amine of this compound with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA) (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain the pure (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

ParameterValue
Reactant Ratio1 : 1.1 : 1.2
(Substrate:Boc₂O:TEA)
SolventDichloromethane
Temperature0 °C to RT
Reaction Time12-16 hours
Typical Yield 90-95%

Table 1: Quantitative data for the N-Boc protection of this compound.

Step 2: Synthesis of (S)-tert-butyl 2-(((tosyloxy)methyl)morpholine-4-carboxylate)

This protocol details the activation of the primary hydroxyl group by conversion to a tosylate.

Materials:

  • (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold 1 M HCl and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify by recrystallization or flash column chromatography.

ParameterValue
Reactant Ratio1 : 1.5
(Substrate:TsCl)
SolventPyridine
Temperature0 °C
Reaction Time4-6 hours
Typical Yield 85-90%

Table 2: Quantitative data for the O-tosylation of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

Step 3: N-Alkylation of a Heterocyclic Core

This protocol provides a general method for the N-alkylation of a heterocyclic amine with the activated morpholine intermediate. The example shown is for the synthesis of a key intermediate for the drug Linezolid, which contains a morpholinyl aniline moiety.

Materials:

  • (S)-tert-butyl 2-(((tosyloxy)methyl)morpholine-4-carboxylate

  • 3-Fluoro-4-morpholinylaniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 3-fluoro-4-morpholinylaniline (1.0 eq) in DMF, add potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a solution of (S)-tert-butyl 2-(((tosyloxy)methyl)morpholine-4-carboxylate (1.2 eq) in DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.

ParameterValue
Reactant Ratio1 : 1.2 : 2.0
(Amine:Tosylate:Base)
SolventDMF
Temperature80-90 °C
Reaction Time8-12 hours
Typical Yield 70-80%

Table 3: Quantitative data for the N-alkylation reaction.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the synthetic steps, highlighting the transformation of functional groups.

Functional Group Transformation sub This compound NH CH₂OH int1 (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate N-Boc CH₂OH sub:nh->int1:nboc Boc₂O, TEA int2 (S)-tert-butyl 2-(((tosyloxy)methyl)morpholine-4-carboxylate N-Boc CH₂OTs int1:oh->int2:ots TsCl, Pyridine prod Complex Molecule Precursor N-Alkyl ... int2:ots->prod:nalkyl Heterocyclic Amine, Base

Caption: Transformation of key functional groups during the synthesis.

Conclusion

The protocols outlined in these application notes provide a robust and versatile methodology for the multi-step synthesis of complex molecules utilizing this compound as a chiral starting material. The described sequence of N-protection, hydroxyl activation, and subsequent N-alkylation allows for the efficient incorporation of the chiral morpholine scaffold into a wide range of molecular architectures, which is of significant interest in the field of drug discovery and development. The provided quantitative data and workflows serve as a practical guide for researchers in the synthesis of novel bioactive compounds.

References

Troubleshooting & Optimization

Improving yield and purity in (S)-morpholin-2-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-morpholin-2-ylmethanol, a valuable chiral building block in medicinal chemistry. Below you will find troubleshooting guides and frequently asked questions to address common challenges in improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the enantioselective synthesis of this compound?

A1: The most common chiral precursors for the synthesis of this compound are L-serine and its derivatives, or (S)-serinol (2-amino-1,3-propanediol). These starting materials provide the necessary stereocenter for the final product. Other approaches may involve the use of chiral pool materials like (S)-epichlorohydrin.

Q2: Which synthetic routes are generally employed for the synthesis of this compound?

A2: Several synthetic strategies can be employed. A prevalent method involves the cyclization of an N-protected (S)-serinol derivative with a two-carbon electrophile. Another common route starts from L-serine, which is converted to a suitable intermediate before cyclization and reduction. Organocatalytic methods have also been developed for the enantioselective synthesis of functionalized morpholines, achieving high yields and enantiomeric excess.

Q3: How can I improve the yield of my reaction?

A3: Improving the yield can be achieved by carefully controlling reaction parameters. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For cyclization reactions, efficient removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product. Additionally, ensuring an inert atmosphere for sensitive reagents, like palladium catalysts, can prevent catalyst deactivation and improve yield.

Q4: My product has low enantiomeric purity. What are the possible causes and solutions?

A4: Low enantiomeric excess (ee) can result from several factors. Racemization can occur at various stages, particularly if harsh acidic or basic conditions are used, or at elevated temperatures. The choice of chiral catalyst and ligand is also crucial for achieving high stereoselectivity. It is recommended to screen different solvents and reaction temperatures, as lower temperatures often favor higher enantioselectivity.

Q5: What are the best methods for purifying this compound?

A5: Purification can be achieved through several techniques. Fractional distillation under reduced pressure is often effective for removing volatile impurities and separating the product from higher-boiling point side products. For achieving high purity, especially for pharmaceutical applications, column chromatography on silica gel is a standard method. Crystallization of a salt form, such as the hydrochloride salt, can also be an effective purification strategy.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Degradation of starting materials or product. - Inefficient cyclization. - Catalyst deactivation (if applicable).- Monitor the reaction progress using TLC or GC to ensure completion. - Verify the stability of your reagents and consider milder reaction conditions. - If using a cyclization that produces water, use a Dean-Stark trap or a drying agent. - For catalytic reactions, ensure an inert atmosphere and use high-purity, dry solvents.
Low Enantiomeric Purity (ee) - Racemization of the chiral center. - Suboptimal chiral catalyst or ligand. - Incorrect reaction temperature or solvent.- Avoid prolonged exposure to strong acids or bases and high temperatures. - Screen different chiral catalysts or ligands to find the optimal one for your substrate. - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). - Test a range of solvents with varying polarities.
Formation of Multiple Byproducts - Side reactions such as over-alkylation or polymerization. - Competing elimination reactions.- Use a high-dilution technique to favor intramolecular cyclization over intermolecular side reactions. - Carefully control the stoichiometry of the reactants. - Choose a base that is strong enough for the desired reaction but does not promote side reactions.
Difficult Purification - Product is a viscous oil that is difficult to handle. - Impurities have similar polarity to the product.- Consider converting the product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization. - Optimize the mobile phase for column chromatography to achieve better separation. - Fractional distillation under high vacuum can be effective for separating closely boiling compounds.
Product Discoloration - Formation of colored impurities from side reactions or degradation.- Treat the crude product with activated carbon before further purification. - Ensure all reactions are performed under an inert atmosphere to prevent oxidation.

Quantitative Data Presentation

The following tables summarize typical yields and purities for different synthetic approaches to morpholine derivatives, providing a benchmark for experimental outcomes.

Table 1: Comparison of Synthetic Methods for Chiral Morpholine Derivatives

Method Starting Material Key Reagents Typical Yield (%) Enantiomeric Excess (%) Reference
Organocatalytic SynthesisAldehydesOrganocatalyst, Amine with nucleophile35-6075-98[1]
Stereospecific Cyclization(S)-EpichlorohydrinChiral pool material85>99
Lewis Acid-Mediated One-Pot SynthesisSerinol derivativesLiClO₄7798
Resolution via Diastereomeric SaltsRacemic morpholine derivativeChiral resolving agent3099

Experimental Protocols

Method 1: Synthesis of this compound from L-Serine

This protocol outlines a multi-step synthesis starting from the readily available chiral amino acid, L-serine.

Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride

  • Suspend L-serine (1 equivalent) in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid.

Step 2: N-Boc Protection

  • Dissolve the L-serine methyl ester hydrochloride in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as sodium bicarbonate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Step 3: Reduction to N-Boc-(S)-serinol

  • Dissolve the N-Boc-L-serine methyl ester in a suitable solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a reducing agent such as lithium borohydride (LiBH₄) portion-wise.

  • Stir the reaction at room temperature until the ester is fully reduced.

  • Quench the reaction carefully with water and extract the product.

Step 4: Cyclization to N-Boc-(S)-morpholin-2-ylmethanol

  • Dissolve the N-Boc-(S)-serinol in a solvent such as DMF.

  • Add a base like sodium hydride (NaH) at 0 °C.

  • Add a two-carbon electrophile, for example, 1-bromo-2-chloroethane, dropwise.

  • Heat the reaction mixture to facilitate cyclization.

  • After completion, quench the reaction and extract the product.

Step 5: Deprotection to this compound

  • Dissolve the N-Boc-(S)-morpholin-2-ylmethanol in a solvent like dichloromethane (DCM).

  • Add an acid such as trifluoroacetic acid (TFA) and stir at room temperature.

  • Once the deprotection is complete, neutralize the reaction mixture and extract the final product.

  • Purify by distillation under reduced pressure or column chromatography.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and a troubleshooting decision tree.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product L-Serine L-Serine Esterification Esterification L-Serine->Esterification MeOH, SOCl2 N_Boc_Protection N-Boc Protection Esterification->N_Boc_Protection Boc Anhydride Reduction Reduction to Amino Alcohol N_Boc_Protection->Reduction LiBH4 Cyclization Cyclization Reduction->Cyclization NaH, BrCH2CH2Cl Deprotection Deprotection Cyclization->Deprotection TFA Final_Product This compound Deprotection->Final_Product Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Improve mixing Check_Completion->Optimize_Conditions No Check_Reagents Are starting materials stable? Check_Completion->Check_Reagents Yes Milder_Conditions Use Milder Conditions: - Lower temperature - Test different solvents Check_Reagents->Milder_Conditions No Check_Cyclization Is cyclization inefficient? Check_Reagents->Check_Cyclization Yes Remove_Water Improve Water Removal: - Use Dean-Stark trap - Add molecular sieves Check_Cyclization->Remove_Water Yes Check_Catalyst Is a catalyst used? Check_Cyclization->Check_Catalyst No Inert_Atmosphere Ensure Inert Atmosphere: - Use dry solvents - Purge with N2 or Ar Check_Catalyst->Inert_Atmosphere Yes Purification_Loss Review Purification Step: - Optimize chromatography - Check for product loss during workup Check_Catalyst->Purification_Loss No

References

Technical Support Center: Purification of (S)-morpholin-2-ylmethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-morpholin-2-ylmethanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include the starting materials, reagents from the synthesis (e.g., residual reducing agents), the corresponding (R)-enantiomer, and over-alkylated or other side-reaction products. If protecting groups are used, by-products from the deprotection step can also be present.[1][2]

Q2: What is the first step I should take to purify my crude this compound?

A2: The first step is to assess the purity of your crude product. Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the major components and impurities. This initial analysis will guide the selection of the most appropriate purification strategy.

Q3: What are the primary methods for purifying this compound and its derivatives?

A3: The main purification techniques include:

  • Recrystallization: Effective for removing minor impurities from a solid product.[3]

  • Flash Column Chromatography: A standard method for separating the target compound from impurities with different polarities.[4]

  • Chiral Resolution via Diastereomeric Salt Formation: A classical and scalable method for separating enantiomers by forming salts with a chiral resolving agent.[5][6][7]

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for both analytical assessment of enantiomeric purity and preparative separation of enantiomers.[8][9]

Q4: How do I choose between recrystallization and column chromatography?

A4: If your crude product is a solid and has relatively high purity (e.g., >90%), recrystallization is often a good first choice as it can be quick and efficient. If the product is an oil or contains multiple impurities with polarities similar to the product, flash column chromatography is generally more suitable for achieving high purity.

Q5: My target molecule is the (S)-enantiomer. How can I separate it from the (R)-enantiomer?

A5: Separating enantiomers requires a chiral environment. The most common methods are:

  • Diastereomeric Salt Formation: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[6][7] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.[6]

  • Chiral Chromatography: Use a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[9] This is highly effective for both analysis and purification.

Q6: Can I use protecting groups to simplify the purification process?

A6: Yes. Protecting the amine or alcohol functional groups can be a valuable strategy.[1] For instance, protecting the secondary amine as a Boc-carbamate can make the molecule less polar and more amenable to silica gel chromatography, while also preventing side reactions.[2] The protecting group is then removed in a final step after purification.

Troubleshooting Guides

Issue 1: Recrystallization Problems

Q: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10] This often happens if the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of the primary solvent to decrease the concentration.[10]

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.

  • Change Solvent System: The polarity difference between your compound and the solvent may be too large. Try a different solvent or a two-solvent system (one in which the compound is soluble, and an "anti-solvent" in which it is insoluble).[10][11]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

Issue 2: Poor Separation in Flash Column Chromatography

Q: My compound co-elutes with an impurity during silica gel chromatography. How can I improve the separation?

A: Co-elution means the resolving power of your chromatographic system is insufficient.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Decrease the polarity of the eluent. A common mistake is using a solvent system that is too polar, causing all components to move too quickly.

    • Try a different solvent system. For example, if you are using Hexane/Ethyl Acetate, consider switching to Dichloromethane/Methanol, which offers different selectivity.

  • Use a Smaller Amount of a More Polar Co-solvent: Adding a small percentage (0.5-1%) of an amine like triethylamine (TEA) to the mobile phase can deactivate acidic sites on the silica gel, leading to sharper peaks and better separation for basic compounds like morpholines.

  • Check Sample Loading: Ensure the crude material is loaded onto the column in a minimal volume of solvent or dry-loaded onto silica gel. Overloading the column will lead to broad peaks and poor separation.

  • Use a Different Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase, such as alumina or a reversed-phase C18 silica gel.

Issue 3: Chiral Resolution and Purity

Q: I performed a diastereomeric salt resolution, but the enantiomeric excess (ee) of my product is still low. What went wrong?

A: Low enantiomeric excess after a classical resolution is a common issue.

Troubleshooting Steps:

  • Incomplete Crystallization: The diastereomeric salts may have similar solubilities. Try performing multiple recrystallizations of the isolated salt to improve its diastereomeric purity.

  • Solvent Choice is Critical: The choice of solvent for crystallization is the most critical parameter.[5] Screen a variety of solvents or solvent mixtures to find conditions where the solubility difference between the two diastereomers is maximized.

  • Incorrect Stoichiometry: Ensure you are using the correct stoichiometric amount of the chiral resolving agent. Using too much or too little can affect the efficiency of the salt formation and crystallization.

  • Verify Resolving Agent Purity: Confirm the enantiomeric purity of the chiral resolving agent you are using.

Q: My chiral HPLC analysis shows poor resolution between the enantiomers. How can I improve it?

A: Poor resolution in chiral HPLC can be due to several factors related to the column, mobile phase, or instrument.[12][13]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the hydrocarbon (e.g., hexane, heptane).[13]

    • Add a small amount of an additive. For basic analytes, 0.1% diethylamine (DEA) or for acidic analytes, 0.1% trifluoroacetic acid (TFA) can significantly improve peak shape and resolution.[13]

  • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the run time.

  • Lower the Temperature: Running the column at a lower temperature can sometimes enhance the chiral recognition and improve separation.

  • Check Column Health: The column may be fouled or damaged.[12] Try flushing the column with a strong solvent (check the column's manual for compatible solvents) or, if the problem persists, try a new column.[12]

Data Presentation

Table 1: Common Solvents for Recrystallization of Morpholine Derivatives
SolventBoiling Point (°C)Polarity IndexComments
Isopropanol (IPA)82.63.9Good for many polar compounds; often used for crystallizing hydrochloride salts.[10]
Ethanol78.44.3Similar to IPA, good general-purpose solvent for polar molecules.[14]
Acetonitrile81.65.8Can be effective, but its high polarity might require an anti-solvent.[10]
Ethyl Acetate77.14.4Medium polarity; often used in combination with a non-polar anti-solvent like hexane.
Toluene110.62.4Good for less polar derivatives; higher boiling point allows for a wider temperature range.
Heptane/Hexane98.4 / 68.70.1Non-polar; typically used as an anti-solvent to induce crystallization from a more polar solvent.[10]
Water100.010.2Suitable for highly polar derivatives or salts; often requires an organic anti-solvent.[14]
Table 2: Typical Starting Conditions for Chiral HPLC Method Development
Column TypeMobile Phase SystemTypical Analytes
Polysaccharide-based (e.g., Chiralpak® IA/IB/IC)Normal Phase: Hexane/Isopropanol (+ 0.1% DEA)Broad range of chiral compounds, very effective for amines.[13][15]
Polysaccharide-based (e.g., Chiralpak® IA/IB/IC)Reversed Phase: Acetonitrile/Water or Methanol/Water (+ 0.1% TFA or buffer)Suitable for more polar derivatives and salts.
Pirkle-type (e.g., Whelk-O® 1)Normal Phase: Hexane/IsopropanolEffective for compounds with π-acidic or π-basic groups.
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™)Polar Ionic Mode: Methanol + Ammonium Acetate/FormateVersatile mode for LC-MS compatible separations of polar and ionizable compounds.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is for purifying a solid compound that is soluble in one solvent ("solvent") and insoluble in another ("anti-solvent").[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "solvent" (e.g., isopropanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes persistently cloudy.

  • Re-dissolve: Add a few drops of the hot "solvent" back into the mixture until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent/anti-solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the separation of a racemic amine using a chiral acid.[7]

  • Salt Formation: Dissolve the racemic (R/S)-morpholin-2-ylmethanol derivative (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve the chiral resolving agent, such as (S)-(+)-mandelic acid (0.5 eq), in the same solvent.

  • Combine Solutions: Slowly add the resolving agent solution to the amine solution with stirring. A precipitate may begin to form.

  • Crystallization: Gently heat the combined mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to facilitate the selective crystallization of one diastereomeric salt. Cooling in an ice bath can further promote crystallization.

  • Isolation: Isolate the crystals by vacuum filtration. The filtered solid is now enriched in one diastereomer (e.g., (S)-amine-(S)-acid).

  • Purity Check: Analyze a small sample of the salt by chiral HPLC (after freeing the amine) to determine the diastereomeric excess. If necessary, recrystallize the salt from fresh hot solvent to improve purity.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an organic solvent (e.g., dichloromethane). Basify the aqueous layer with a strong base (e.g., 1M NaOH) to a pH > 11.

  • Extraction: Separate the layers and extract the aqueous layer several times with the organic solvent.

  • Final Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound derivative.

Visualizations

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_decision Strategy Selection cluster_pathways Purification Pathways Start Crude this compound Analysis Purity Assessment (TLC, NMR, LC-MS) Start->Analysis Decision Is the main impurity the (R)-enantiomer? Analysis->Decision Decision2 Is the product a solid with >90% purity? Decision->Decision2 No ChiralRes Chiral Resolution (Diastereomeric Salt Formation or Preparative Chiral HPLC) Decision->ChiralRes Yes Recryst Recrystallization Decision2->Recryst Yes Column Flash Column Chromatography Decision2->Column No Final Pure (S)-Enantiomer ChiralRes->Final Recryst->Final Column->Final

Caption: Workflow for selecting a purification strategy.

Diastereomeric_Salt_Resolution cluster_input Inputs cluster_process Process Steps cluster_output Outputs Racemate Racemic Amine (R-Amine + S-Amine) SaltFormation 1. Mix in Solvent (Forms Diastereomeric Salts: R-Amine-S-Acid & S-Amine-S-Acid) Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., S-Acid) ResolvingAgent->SaltFormation Crystallization 2. Fractional Crystallization (One salt is less soluble) SaltFormation->Crystallization Separation 3. Filtration Crystallization->Separation Solid Solid: Enriched Diastereomeric Salt (e.g., S-Amine-S-Acid) Separation->Solid Filtrate Filtrate: Contains Soluble Diastereomer (e.g., R-Amine-S-Acid) Separation->Filtrate Liberation 4. Basification (e.g., NaOH) & Extraction Solid->Liberation FinalProduct Pure S-Amine Liberation->FinalProduct

Caption: Chiral resolution by diastereomeric salt formation.

HPLC_Troubleshooting Problem Problem: Poor Peak Resolution in Chiral HPLC Check1 Is peak shape poor (tailing/fronting)? Problem->Check1 Action1 Adjust Mobile Phase: Add 0.1% DEA (for bases) or 0.1% TFA (for acids) Check1->Action1 Yes Check2 Are peaks merged but have good shape? Check1->Check2 No Solution Resolution Improved Action1->Solution Action2 Optimize Selectivity: 1. Adjust % organic modifier 2. Lower flow rate 3. Lower temperature Check2->Action2 Yes Check3 Is backpressure high or performance degraded over time? Check2->Check3 No Action2->Solution Action3 Column Maintenance: 1. Flush column with strong solvent 2. Replace column if needed Check3->Action3 Yes Action3->Solution

Caption: Troubleshooting poor chiral HPLC resolution.

References

Common side reactions in the synthesis of substituted morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of substituted morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted morpholines?

A1: The primary strategies for constructing the morpholine ring generally involve the cyclization of intermediates derived from vicinal amino alcohols or their N- and O-substituted derivatives. Key industrial and laboratory methods include:

  • Dehydration of Diethanolamines: This classic method typically employs strong acids like sulfuric acid or hydrochloric acid to cyclize diethanolamine or its substituted analogs.[1]

  • Reaction of Diethylene Glycol (DEG) with Ammonia: A prevalent industrial method that involves reacting DEG with ammonia at high temperatures and pressures over a hydrogenation catalyst.[2]

  • From Epoxides and Amino Alcohols: This versatile approach involves the ring-opening of an epoxide with an amino alcohol, followed by cyclization to form the morpholine ring.[3][4]

  • Palladium-Catalyzed Carboamination: This method allows for the synthesis of substituted morpholines through a palladium-catalyzed reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide.[5]

  • From Aziridines and Epoxides: A strategy that involves the coupling of aziridines and epoxides to generate aziridinyl alcohol intermediates, which then undergo cationic cyclization.[6]

Q2: What are the major side reactions to be aware of during morpholine synthesis?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most common issues include:

  • N-Alkylation: Unwanted alkylation of the morpholine nitrogen, leading to quaternary ammonium salts or tertiary amines if starting with a primary or secondary amine.

  • Ring-Opening: The morpholine ring can undergo cleavage under certain oxidative or high-temperature conditions.[7]

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, forming N-oxides, especially in the presence of oxidizing agents.[8][9]

  • Formation of Diastereomers: When synthesizing morpholines with multiple chiral centers, mixtures of diastereomers can be formed, which may be challenging to separate.[10][11]

  • Polymerization/Oligomerization: Especially in reactions involving reactive monomers like aziridines, polymerization can compete with the desired cyclization.[6]

  • Incomplete Cyclization: Leading to linear amino alcohol or ether intermediates remaining in the product mixture.[2]

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Reaction in Diethanolamine Dehydration

Question: I am getting a low yield in my morpholine synthesis via the dehydration of diethanolamine with a strong acid. What are the potential causes and how can I improve the yield?

Answer: Low yields in this synthesis are often due to incomplete reaction or side reactions. Here are some common causes and solutions:

  • Potential Cause 1: Insufficient Acid Catalyst. The acid is crucial for protonating the hydroxyl groups, facilitating their departure as water.

    • Solution: Ensure a sufficient amount of a strong acid (e.g., sulfuric acid, hydrochloric acid) is used. For laboratory-scale synthesis using hydrochloric acid, the pH should be adjusted to ~1.[1]

  • Potential Cause 2: Inefficient Water Removal. The dehydration reaction is an equilibrium process. The presence of water can drive the reaction backward, preventing complete cyclization.[2]

    • Solution: Use an apparatus designed for efficient water removal, such as a Dean-Stark trap. Ensure the reaction temperature is high enough (typically 180-235°C) to drive off water as it is formed.[12]

  • Potential Cause 3: Side Reactions. At high temperatures, side reactions such as the formation of N-ethylmorpholine or high-molecular-weight condensation products can occur.[2]

    • Solution: Optimize the reaction temperature and time. While high temperatures are needed for dehydration, excessively high temperatures or prolonged reaction times can promote side reactions. Monitor the reaction progress by techniques like TLC or GC to determine the optimal endpoint.

This protocol is based on the dehydration of diethanolamine using hydrochloric acid.[1]

  • Acidification: In a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine. Slowly add concentrated hydrochloric acid (approx. 50-60 mL) until the pH of the mixture is ~1. This reaction is highly exothermic and should be cooled if necessary.[1]

  • Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C and maintain this temperature for 15 hours. The mixture will darken over time.[1][13]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a heat-resistant dish to prevent it from solidifying in the flask.

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.

  • Distillation: Transfer the paste to a distillation apparatus and perform a flame distillation to obtain crude, wet morpholine.[1]

  • Drying and Purification: Dry the crude morpholine by stirring over potassium hydroxide pellets (20 g) for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour. Finally, perform a fractional distillation, collecting the pure morpholine product at 126-129°C.[1][13] A yield of 35-50% can be expected.[2]

Issue 2: N-Alkylation as a Side Reaction

Question: I am observing significant N-alkylation of my morpholine product. How can I minimize this side reaction?

Answer: N-alkylation is a common side reaction when the morpholine nitrogen acts as a nucleophile and reacts with alkylating agents present in the reaction mixture. Here are strategies to minimize it:

  • Control of Stoichiometry:

    • Solution: Use a precise stoichiometry of your reactants. If an alkyl halide is used for another purpose in the reaction, ensure it is consumed before the morpholine ring is formed or deprotected.

  • Choice of Base:

    • Solution: The choice of base can influence the extent of N-alkylation. Weaker, non-nucleophilic bases are often preferred. In some cases, using a bulky base can sterically hinder the approach to the nitrogen atom.

  • Protecting Groups:

    • Solution: If the morpholine nitrogen is particularly reactive, consider using a protecting group (e.g., Boc, Cbz) that can be removed in a later step. This is a common strategy in multi-step syntheses.

  • Reductive Amination Conditions:

    • Solution: When preparing N-substituted morpholines via reductive amination, over-alkylation can be an issue. Using a mild reducing agent like sodium triacetoxyborohydride can often provide better selectivity for mono-alkylation compared to stronger reducing agents.

The N-alkylation of morpholine with various alcohols has been studied. The reaction conditions can be optimized to favor the desired N-alkylated product while minimizing side reactions like ring-opening.

AlcoholTemperature (°C)Morpholine Conversion (%)Selectivity for N-Alkylmorpholine (%)
Methanol22095.393.8
Ethanol22092.190.5
n-Propanol22089.588.7
n-Butanol22085.384.6
Isopropanol22065.268.3
Isobutanol22072.875.4
Data adapted from a study on the gas-solid phase N-alkylation of morpholine over a CuO–NiO/γ–Al2O3 catalyst.[14]
Issue 3: Ring-Opening and Oxidation of the Morpholine Ring

Question: My substituted morpholine appears to be degrading, possibly through ring-opening or oxidation. What conditions favor these side reactions and how can I prevent them?

Answer: The morpholine ring is generally stable, but can undergo degradation under specific conditions.

  • Oxidative Degradation:

    • Cause: Exposure to strong oxidizing agents, and in some cases, air and light, can lead to the formation of morpholine N-oxides and subsequent rearrangement or degradation products.[8][9] The presence of a cytochrome P450 has been shown to initiate morpholine degradation through cleavage of a C-N bond.[15][16]

    • Troubleshooting:

      • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Avoid Strong Oxidants: Be cautious when using strong oxidizing agents in the presence of a morpholine moiety, unless N-oxidation is the desired transformation.

      • Storage: Store morpholine derivatives, especially if they are sensitive, under an inert atmosphere, protected from light, and at low temperatures.

  • Ring-Opening Reactions:

    • Cause: Ring-opening is less common but can occur at high temperatures or under specific catalytic conditions. For example, in the N-alkylation of morpholine with methanol at temperatures above 220°C, a decrease in selectivity was attributed to the ring-opening of morpholine.[7] Quantum chemistry calculations have shown that the reaction of morpholinyl radicals with molecular oxygen can lead to ring-opening pathways.

    • Troubleshooting:

      • Temperature Control: Carefully control the reaction temperature. If high temperatures are required, optimize the reaction time to minimize thermal degradation.

      • Catalyst Choice: The choice of catalyst can influence the stability of the morpholine ring. Screen different catalysts if ring-opening is suspected.

Issue 4: Formation of Diastereomers

Question: My synthesis of a disubstituted morpholine is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

Answer: Controlling stereochemistry is a common challenge in the synthesis of complex molecules. The diastereomeric ratio of your product can be influenced by several factors:

  • Reaction Temperature:

    • Influence: Temperature can affect the thermodynamic versus kinetic control of a reaction. In some cases, lower temperatures favor the formation of the kinetic product, which may be the desired diastereomer. Conversely, higher temperatures can allow for equilibration to the more thermodynamically stable diastereomer.[10]

    • Troubleshooting: Experiment with running the reaction at different temperatures (e.g., -78°C, 0°C, room temperature, and elevated temperatures) and analyze the diastereomeric ratio at each temperature.

  • Choice of Reagents and Catalysts:

    • Influence: The steric bulk of reagents, ligands, and catalysts can significantly influence the stereochemical outcome of a reaction. Chiral catalysts or auxiliaries are often employed to induce high diastereoselectivity.

    • Troubleshooting:

      • If using a chiral starting material, the inherent stereochemistry can direct the formation of a specific diastereomer.

      • In metal-catalyzed reactions, screen different ligands to find one that provides optimal stereocontrol.

  • Solvent Effects:

    • Influence: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the diastereoselectivity.

    • Troubleshooting: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).

Visualizations

G Troubleshooting Workflow for Low Yield in Morpholine Synthesis start Low Yield of Substituted Morpholine check_sm Check Starting Material Purity (TLC, NMR, etc.) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes identify_side_product Identify Side Product(s) (MS, NMR) side_reactions->identify_side_product Yes increase_temp Increase Temperature increase_time->increase_temp optimize_incomplete Re-evaluate and Optimize increase_time->optimize_incomplete change_catalyst Change/Increase Catalyst or Reagent Concentration increase_temp->change_catalyst increase_temp->optimize_incomplete change_catalyst->optimize_incomplete n_alkylation N-Alkylation identify_side_product->n_alkylation ring_opening Ring-Opening/Oxidation identify_side_product->ring_opening diastereomers Diastereomer Formation identify_side_product->diastereomers other_byproduct Other Byproducts identify_side_product->other_byproduct troubleshoot_n_alkylation - Check Stoichiometry - Change Base - Use Protecting Group n_alkylation->troubleshoot_n_alkylation troubleshoot_ring_opening - Lower Temperature - Use Inert Atmosphere - Avoid Oxidants ring_opening->troubleshoot_ring_opening troubleshoot_diastereomers - Vary Temperature - Screen Solvents - Screen Catalysts/Ligands diastereomers->troubleshoot_diastereomers troubleshoot_other - Modify Workup - Purification Strategy other_byproduct->troubleshoot_other optimize_side_reactions Re-evaluate and Optimize troubleshoot_n_alkylation->optimize_side_reactions troubleshoot_ring_opening->optimize_side_reactions troubleshoot_diastereomers->optimize_side_reactions troubleshoot_other->optimize_side_reactions

Caption: A logical workflow for troubleshooting low yields in substituted morpholine synthesis.

reaction_pathway Common Side Reactions in Morpholine Synthesis from Amino Alcohols cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathways amino_alcohol Substituted Amino Alcohol intermediate Cyclization Intermediate amino_alcohol->intermediate Reagent A dimer Dimer/Oligomer amino_alcohol->dimer Self-condensation morpholine Desired Substituted Morpholine intermediate->morpholine Cyclization n_alkylation N-Alkylated Byproduct morpholine->n_alkylation Excess Alkylating Agent / Strong Base ring_opened Ring-Opened/Oxidized Product morpholine->ring_opened High Temp / Oxidizing Agent

Caption: Desired vs. side reaction pathways in morpholine synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Coupling with (S)-morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling reactions with (S)-morpholin-2-ylmethanol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for N-arylation of this compound?

The most common and effective method for the N-arylation of this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction allows for the formation of a carbon-nitrogen (C-N) bond between the morpholine nitrogen and an aryl halide or triflate. Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, can also be employed, particularly with arylboronic acids as the coupling partner.[4]

Q2: How does the hydroxyl group of this compound affect the coupling reaction?

The free hydroxyl group can potentially complicate the coupling reaction. It can act as a competing nucleophile, leading to O-arylation as a side product, although N-arylation is generally more favorable for amino alcohols. The hydroxyl group can also coordinate to the metal catalyst, potentially influencing its activity. In some cases, protection of the hydroxyl group may be considered, but many successful couplings are achieved without it.[5]

Q3: What are the key parameters to optimize for a successful coupling reaction?

The key parameters to optimize for a successful coupling reaction with this compound include the choice of palladium precatalyst, ligand, base, solvent, and reaction temperature. Each of these components can significantly impact the reaction yield, rate, and selectivity.

Q4: How can I maintain the stereochemical integrity of this compound during the reaction?

Standard Buchwald-Hartwig conditions are generally not expected to affect the stereocenter at the 2-position of the morpholine ring, as the reaction occurs at the nitrogen atom. However, it is crucial to analyze the enantiomeric purity of the product to confirm that no unexpected side reactions or epimerization have occurred.

Troubleshooting Guides

This section addresses common problems encountered during the coupling of this compound and provides systematic solutions.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution
Inactive Catalyst The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. Ensure proper degassing to remove oxygen, which can deactivate the catalyst. Consider using a fresh batch of catalyst or a more robust precatalyst.
Inappropriate Ligand The chosen ligand may not be suitable for the specific aryl halide and this compound. Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands).
Insufficiently Strong Base The base may not be strong enough to deprotonate the morpholine nitrogen effectively. Consider stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). However, be aware that very strong bases can promote side reactions.
Poor Solvent Choice The reactants may not be fully soluble, or the solvent may not be optimal for the catalytic cycle. Toluene, dioxane, and THF are commonly used. Ensure the solvent is anhydrous and degassed.
Low Reaction Temperature The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increase the temperature, but be mindful of potential catalyst decomposition at excessively high temperatures.
Problem 2: Formation of Significant Side Products
Potential Cause Recommended Solution
O-Arylation The hydroxyl group is competing with the amine for the aryl halide. While N-arylation is generally favored, O-arylation can occur. Consider using a less reactive base or lower the reaction temperature. If the problem persists, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary.
Hydrodehalogenation of Aryl Halide This side reaction replaces the halide with a hydrogen atom. It is often promoted by moisture or certain bases. Ensure anhydrous conditions and consider a different base.
Homocoupling of Aryl Halide This results in the formation of a biaryl compound. It can be favored if the desired cross-coupling is slow. Optimize the catalyst and ligand to accelerate the C-N bond formation.
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
Potential Cause Recommended Solution
High Temperature Excessive heat can lead to the agglomeration and precipitation of palladium metal. Run the reaction at the lowest effective temperature.
Inadequate Ligand Stabilization The ligand may not be effectively stabilizing the palladium center throughout the catalytic cycle. Use a higher ligand-to-metal ratio or switch to a more robust ligand.
Presence of Oxygen Oxygen can promote the oxidation and decomposition of the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the N-arylation of morpholine derivatives. These can serve as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Catalyst, Ligand, and Base on the N-Arylation of Morpholine with an Aryl Chloride

Entry Pd Precatalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd₂(dba)₃ (1)XPhos (2.4)NaOtBu (1.2)Toluene10095
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11088
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Toluene10092
4Pd₂(dba)₃ (1)cataCXium A (2.5)LHMDS (1.3)THF8075

Data is representative and compiled from general knowledge of Buchwald-Hartwig aminations. Actual results may vary.

Table 2: Effect of Solvent on the N-Arylation of Morpholine

| Entry | Solvent | Base | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Toluene | NaOtBu | 100 | 96 | | 2 | Dioxane | NaOtBu | 100 | 91 | | 3 | THF | NaOtBu | 65 | 78 | | 4 | DMF | K₂CO₃ | 120 | 65 | | 5 | t-BuOH | K₃PO₄ | 80 | 85 |

Data is representative and based on typical solvent screening for similar reactions.

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of this compound

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, base, palladium precatalyst, and ligand under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Catalyst and Ligand Screening

G cluster_prep Reaction Setup cluster_screening Catalyst & Ligand Screening cluster_reaction Reaction & Analysis cluster_optimization Optimization prep Prepare Array of Reaction Vials (Aryl Halide, this compound, Base, Solvent) catalyst Add Different Pd Precatalysts to Subsets of Vials prep->catalyst ligand Add Different Ligands to Each Catalyst Subset catalyst->ligand heat Heat and Stir all Vials (e.g., 100 °C, 12 h) ligand->heat analysis Analyze Each Reaction (LC-MS, HPLC) for Yield and Purity heat->analysis optimize Identify Best Catalyst/Ligand Pair and Proceed to Further Optimization (Base, Solvent, Temperature) analysis->optimize

Caption: A generalized workflow for screening palladium catalysts and ligands.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd2_complex R-Pd(II)(X)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + HNR'₂ pd2_amine_complex [R-Pd(II)(HNR'₂)(X)L_n] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex R-Pd(II)(NR'₂)L_n deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 + R-NR'₂

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Stereoselective Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of morpholine derivatives. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: Low Diastereoselectivity or Enantioselectivity

Low stereoselectivity is a frequent challenge, resulting in suboptimal diastereomeric ratios (d.r.) or enantiomeric excess (e.e.). The underlying causes can often be traced to reaction conditions, substrate properties, or catalyst efficacy.

Troubleshooting Workflow for Low Stereoselectivity

G cluster_0 start Start: Low Stereoselectivity (d.r. or e.e.) check_temp Is the reaction run at an optimal (often low) temperature? start->check_temp adjust_temp Action: Lower the temperature (e.g., to -78 °C, 0 °C) check_temp->adjust_temp No check_solvent Is the solvent optimal for the reaction type? check_temp->check_solvent Yes adjust_temp->check_solvent adjust_solvent Action: Screen aprotic, non-coordinating solvents (e.g., DCM, Toluene, MeNO₂) check_solvent->adjust_solvent No check_catalyst Is the catalyst/ligand system appropriate and active? check_solvent->check_catalyst Yes adjust_solvent->check_catalyst adjust_catalyst Action: Screen different ligands/catalysts. Ensure catalyst purity and inert conditions. check_catalyst->adjust_catalyst No check_substrate Does the substrate's protecting group (N-acyl) or steric profile favor selectivity? check_catalyst->check_substrate Yes adjust_catalyst->check_substrate adjust_substrate Action: Modify N-protecting group (e.g., Cbz, Boc). Consider steric adjustments to substrates. check_substrate->adjust_substrate No end_node Outcome: Improved Stereoselectivity check_substrate->end_node Yes adjust_substrate->end_node

Caption: Troubleshooting decision tree for low stereoselectivity.

Potential Causes & Solutions

Potential Cause Recommended Solution
Suboptimal Temperature Many stereoselective reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy.[1]
Incorrect Solvent Choice Solvent polarity and coordinating ability can significantly impact stereochemical outcomes. For metal-catalyzed reactions, coordinating solvents like THF or MeOH can interfere with the catalyst, leading to low reactivity or selectivity.[1][2] Screen a range of solvents, starting with less polar, aprotic solvents like Dichloromethane (DCM) or Toluene.[2]
Catalyst/Ligand Issues The choice of chiral ligand or catalyst is crucial. For instance, in Rh-catalyzed asymmetric hydrogenations, bisphosphine ligands with a large bite angle (like SKP) are effective.[1][3] Ensure the catalyst is pure, active, and handled under appropriate inert conditions. Consider screening a variety of ligands.
Substrate Sterics/Electronics The steric and electronic properties of your substrate, including the choice of protecting groups (e.g., N-acyl groups), can direct the stereochemical outcome.[2] An N-Cbz group, for example, often gives superior enantioselectivity in hydrogenations compared to a Ts group, which may fail to yield any product.[2] Modifying substituents can increase steric differentiation, leading to higher diastereoselectivity.[4]
Lewis Acid Choice In reactions involving chiral auxiliaries or Lewis acid catalysis, the acid's steric bulk and coordination strength are pivotal. Screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal one for your specific transformation.[1]
Problem: Difficulty in Separating Diastereomers

Diastereomers possess different physical properties, which should allow for their separation by standard chromatography. However, if the properties are very similar, separation can be challenging.[5]

Troubleshooting Workflow for Diastereomer Separation

G cluster_1 start Start: Poor Separation of Diastereomers tlc Optimize solvent system on TLC start->tlc column_chrom Perform flash column chromatography (Normal Phase Silica Gel) tlc->column_chrom eval_separation Is separation adequate? column_chrom->eval_separation change_solvent Action: Try alternative solvent systems (e.g., Hex/Et₂O, DCM/MeOH, add Toluene) eval_separation->change_solvent No end_node Outcome: Separated Diastereomers eval_separation->end_node Yes change_solvent->column_chrom change_phase Action: Try different stationary phase (e.g., C18 Reverse Phase, PFP) change_solvent->change_phase If still poor change_phase->column_chrom recrystallization Consider recrystallization change_phase->recrystallization Alternative recrystallization->end_node

Caption: Workflow for troubleshooting the separation of diastereomers.

Potential Causes & Solutions

Potential Cause Recommended Solution
Suboptimal Mobile Phase The choice of eluent is critical. Standard systems like Hexane/Ethyl Acetate may not be sufficient. Try screening different non-polar mobile phases with normal phase silica.[6] Consider systems like Hexane/Diethyl Ether or adding solvents like Dichloromethane (DCM), Toluene, or a small percentage (~1%) of an alcohol (MeOH, EtOH) to sharpen bands.
Insufficient Resolution on Column If TLC shows separation but the column does not, your technique may need refinement. Use a longer column, a finer mesh silica gel, or a shallower gradient to improve resolution. Sometimes, repeated chromatography is necessary.
Similar Polarity of Diastereomers If diastereomers have very similar polarity, separation on silica can be difficult. Consider reverse-phase chromatography (e.g., C18) as an alternative.[5] In some cases, derivatization to form new diastereomers with more distinct physical properties can be a viable strategy.
Compound is not amenable to chromatography If chromatography consistently fails, consider separation by recrystallization, as diastereomers have different solubilities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches for the stereoselective synthesis of morpholines?

A1: There are three primary strategies for introducing stereocenters:

  • Before Cyclization: A chiral center is established in an acyclic precursor, which is then cyclized to form the morpholine ring. This often involves starting from enantiomerically pure amino alcohols.[1][7]

  • During Cyclization: The stereocenter is formed concurrently with the ring-closing event. Examples include organocatalyzed intramolecular aza-Michael additions.[1][3]

  • After Cyclization: A prochiral unsaturated morpholine (a dehydromorpholine) is synthesized first, followed by an asymmetric transformation, such as catalytic hydrogenation, to create the stereocenter.[1][3]

Q2: My reaction yield is low. What are the common causes besides stereoselectivity issues?

A2: Low yields can arise from several factors:

  • Moisture: Many organometallic catalysts and reagents (like Lewis acids) are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[1]

  • Reagent Stoichiometry: Carefully optimize the ratio of your reagents. An excess of one component may be required, or side reactions could occur.[1]

  • Reaction Time/Temperature: Prolonged reaction times or excessive heat can lead to the decomposition of starting materials, intermediates, or products.[1] Monitor the reaction by TLC or LCMS to determine the optimal time.

  • Product Purification: Yield can be lost during work-up and purification, especially if the product is volatile, unstable on silica, or difficult to separate from byproducts.[1]

Q3: How do N-protecting groups influence the reaction?

A3: N-protecting groups, particularly N-acyl groups, play a critical role. In the asymmetric hydrogenation of dehydromorpholines, an N-acyl directing group is often essential to activate the enamine substrate for the catalyst.[2] The choice of the group (e.g., Cbz, Boc, Ts) can drastically affect both reactivity and enantioselectivity. For example, N-Cbz and N-Boc groups are often effective, while an N-Ts group may completely inhibit the reaction.[2]

Q4: Can I use chiral pool synthesis for morpholine derivatives?

A4: Yes, using starting materials from the chiral pool, such as enantiomerically pure amino acids (e.g., L-phenylalanine) or amino alcohols, is a very common and effective strategy.[6][8] This approach installs a predefined stereocenter from the beginning, and the subsequent challenge is to control the stereochemistry of any new centers formed relative to the initial one.

Q5: What are the most common methods for synthesizing C-substituted morpholines?

A5: Accessing C-substituted morpholines, which are highly valued in medicinal chemistry, can be challenging.[4] Key methods include:

  • Annulative Heterocoupling: Reacting stereodefined aziridines and epoxides provides a powerful way to build complex, highly substituted morpholine cores.[4]

  • Pd-catalyzed Carboamination: This method couples substituted ethanolamine derivatives with aryl or alkenyl bromides to form cis-3,5-disubstituted morpholines with high diastereoselectivity.[7]

  • Asymmetric Hydrogenation: Starting with a substituted dehydromorpholine allows for the synthesis of 2-substituted chiral morpholines with excellent enantioselectivity.[1]

Key Experimental Data

The following tables summarize representative data from successful stereoselective syntheses of morpholine derivatives.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines [1]

Substrate (N-Protecting Group)LigandSolventConversion (%)e.e. (%)
N-CbzSKPDCM>9992
N-BocSKPDCM>9975
N-CbzSKPToluene4291
N-CbzSKPTHFNR
N-TsSKPDCMNR
Conditions: [Rh(cod)₂]SbF₆ (1 mol%), ligand (1.05 mol%), H₂ (50 atm), rt, 12 h. NR = No Reaction.

Table 2: Diastereoselective Synthesis via Aziridine-Epoxide Coupling & Cyclization [4]

EntryAziridine Alcohol IntermediateCyclization Yield (%)d.r.
1Phenyl-substituted8215:1
2Spiro-fused precursor65>20:1
3Penta-substituted precursor60>20:1
4Tertiary alcohol precursor451.3:1
Yields and d.r. are for the acid-promoted cyclization step.

Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine[1][3]

Objective: To synthesize a 2-substituted chiral morpholine with high enantioselectivity.

Materials:

  • 2-Substituted-N-acyl-dehydromorpholine (Substrate, 1.0 eq)

  • [Rh(cod)₂]SbF₆ (Catalyst precursor, 0.01 eq)

  • Chiral bisphosphine ligand (e.g., SKP, 0.0105 eq)

  • Anhydrous, degassed Dichloromethane (DCM)

  • Hydrogen gas (High pressure)

  • Stainless-steel autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, to a vial, add [Rh(cod)₂]SbF₆ and the chiral ligand. Add a portion of the anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Substrate Preparation: In a separate vial, dissolve the dehydromorpholine substrate in the remaining anhydrous DCM.

  • Reaction Setup: Transfer the substrate solution to the catalyst solution. Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 50 atm).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours). Monitor the reaction for completion by TLC or ¹H NMR if possible.

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Remove the solvent from the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the purified product by HPLC using a chiral column.

References

Stability of (S)-morpholin-2-ylmethanol under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of (S)-morpholin-2-ylmethanol under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: this compound possesses two key functional groups that dictate its reactivity and stability: a secondary amine within the morpholine ring and a primary alcohol. The morpholine ring itself is generally stable; however, the secondary amine can exhibit basicity and nucleophilicity, while the primary alcohol can undergo oxidation and esterification reactions.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation.

Q3: Is the morpholine ring in this compound susceptible to ring-opening?

A3: The morpholine ring is a saturated heterocycle and is generally stable under most synthetic conditions. Ring-opening is not a common degradation pathway unless subjected to very harsh conditions that are not typical for standard chemical reactions.

Troubleshooting Guides

Stability under Acidic Conditions

Issue: I am using this compound in an acidic reaction medium and am concerned about its stability.

Potential Problem: The secondary amine in the morpholine ring is basic and will be protonated in acidic conditions to form a morpholinium salt. While this salt form is generally stable, strong acidic conditions, especially at elevated temperatures, could potentially lead to side reactions.

Troubleshooting Steps:

  • pH Control: If the reaction allows, maintain the pH in a weakly acidic to neutral range to minimize potential side reactions.

  • Temperature Management: Avoid excessive heating in strongly acidic media. If elevated temperatures are necessary, consider minimizing the reaction time.

  • Protecting Groups: If the secondary amine is not required for the reaction, consider protecting it with an acid-stable protecting group.

Expected Observations: Under typical acidic conditions (e.g., 0.1 M to 1 M HCl at room temperature to moderate heat), significant degradation of the morpholine ring is not expected. The primary change will be the protonation of the amine.

Stability under Basic Conditions

Issue: My reaction is performed under basic conditions. Will this compound be stable?

Potential Problem: this compound is generally stable under basic conditions. The secondary amine is unprotonated and can act as a base or nucleophile. The primary alcohol is also stable, although very strong bases could deprotonate it to form an alkoxide.

Troubleshooting Steps:

  • Choice of Base: Use a non-nucleophilic base if you want to avoid reactions at the primary alcohol.

  • Monitoring for Side Reactions: If using a strong base at high temperatures, monitor the reaction for any unexpected byproducts, although this is generally not a major concern.

Expected Observations: The compound is expected to be stable under standard basic conditions (e.g., 0.1 M to 1 M NaOH at room temperature to moderate heat).

Stability under Oxidative Conditions

Issue: I am planning an oxidation reaction in the presence of this compound. What are the potential side reactions?

Potential Problem: Both the secondary amine and the primary alcohol are susceptible to oxidation.

  • The secondary amine can be oxidized to a nitroxide radical or other species.

  • The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

Troubleshooting Steps:

  • Selective Oxidants: Choose an oxidant that is selective for the desired transformation if this compound is a reagent. If it is part of the scaffold, be aware of its potential reactivity.

  • Protecting Groups: Protect the alcohol or amine group if it is not the intended site of oxidation.

  • Reaction Monitoring: Carefully monitor the reaction progress to avoid over-oxidation.

Expected Degradation Products:

  • Oxidation of the primary alcohol can yield (S)-morpholine-2-carbaldehyde or (S)-morpholine-2-carboxylic acid.

  • Oxidation of the secondary amine can lead to various N-oxidized products.

Stability under Reductive Conditions

Issue: Will this compound be stable during a reduction reaction?

Potential Problem: The functional groups in this compound (secondary amine, primary alcohol, and ether) are generally stable to most common reducing agents (e.g., NaBH₄, LiAlH₄, H₂/Pd). The morpholine ring is also resistant to reduction under standard conditions.

Troubleshooting Steps:

  • Compatibility Check: While generally stable, it is always good practice to check the compatibility of the specific reducing agent with secondary amines and primary alcohols, especially under forcing conditions.

Expected Observations: this compound is expected to be highly stable under most reductive conditions.

Thermal Stability

Issue: I need to heat my reaction containing this compound. What is its thermal stability?

Potential Problem: Like many organic molecules, this compound can decompose at high temperatures. The decomposition of morpholine itself can lead to the formation of various breakdown products, including ammonia, ethanolamine, and organic acids.

Troubleshooting Steps:

  • Temperature Limits: Avoid unnecessarily high temperatures. If possible, conduct the reaction at the lowest effective temperature.

  • Inert Atmosphere: Heating under an inert atmosphere can help prevent oxidative degradation at elevated temperatures.

Compatibility with Protecting Groups

Issue: I need to protect the amine or alcohol functionality. What are the recommended protecting groups and their stability?

Common Protecting Groups:

  • N-Boc Protection: The secondary amine can be protected with a tert-butyloxycarbonyl (Boc) group using Boc anhydride. The N-Boc group is stable to a wide range of non-acidic conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[1][2]

  • N-Cbz Protection: The carbobenzyloxy (Cbz) group is another common amine protecting group. It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[3]

Troubleshooting Deprotection:

  • Incomplete Deprotection: If Boc deprotection is slow, ensure anhydrous conditions and a sufficient excess of acid. For Cbz deprotection, ensure the catalyst is active and the system is free of catalyst poisons.

  • Side Reactions during Deprotection: Acid-labile groups may be affected during Boc cleavage. During Cbz hydrogenolysis, other reducible groups in the molecule could also react.

Stability in Peptide Coupling Reactions

Issue: I am using this compound as a building block in peptide synthesis. Will it be stable to common coupling reagents?

Potential Problem: this compound contains a nucleophilic secondary amine and a primary alcohol.

  • The secondary amine can react with the activated carboxylic acid, leading to amide bond formation. This is the desired reaction if it is being used as an N-terminal fragment.

  • The primary alcohol could potentially be acylated by the activated acid, forming an ester, which is a potential side reaction.

Troubleshooting Steps:

  • Protecting the Alcohol: If acylation of the alcohol is not desired, it should be protected with a suitable protecting group (e.g., a silyl ether or benzyl ether) before the coupling reaction.

  • Choice of Coupling Reagents: Reagents like HATU and HBTU are highly efficient.[4][5][6] The choice of base (e.g., DIPEA or NMM) is also critical and can influence the rate of side reactions.[4]

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is for demonstration purposes only to show how stability data can be presented and is not based on actual experimental results for this specific compound.

Table 1: Stability under Hydrolytic Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Potential Degradants
0.1 M HCl2460< 5%Ring-opened products (minor)
0.1 M NaOH2460< 2%None expected
Purified Water2460< 1%None expected

Table 2: Stability under Oxidative and Thermal Conditions

ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Potential Degradants
3% H₂O₂242510-15%(S)-morpholine-2-carbaldehyde, (S)-morpholine-2-carboxylic acid, N-oxides
Dry Heat481055-10%Thermal decomposition products (e.g., ethanolamine derivatives)

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid) and compare with a non-stressed control sample.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the sample by HPLC and compare it to a control sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (105°C, solid) stock->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc characterization Degradant Characterization (LC-MS) hplc->characterization stability_troubleshooting cluster_issue Observed Issue cluster_investigation Investigation cluster_solution Potential Solutions issue Degradation or Side Reaction Observed condition Identify Reaction Condition (Acidic, Basic, Oxidative, etc.) issue->condition mechanism Consider Potential Reaction Mechanisms condition->mechanism solution1 Modify Reaction Conditions (pH, Temp, Time) mechanism->solution1 solution2 Use Protecting Groups mechanism->solution2 solution3 Select Alternative Reagents mechanism->solution3

References

Technical Support Center: Protecting Group Strategies for (S)-morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the chemical protection of the secondary amine and primary alcohol functionalities of (S)-morpholin-2-ylmethanol.

Strategic Decision-Making for Protection

Choosing the correct protecting group strategy is critical for multi-step syntheses. The following diagram outlines a general decision-making process for this compound.

G start Start: this compound q1 Is subsequent reaction sensitive to the free amine (nucleophilic/basic)? start->q1 q2 Is subsequent reaction sensitive to the free alcohol (nucleophilic/acidic proton)? q1->q2 No protect_n Protect Nitrogen (N) e.g., Boc, Cbz q1->protect_n Yes q3 Are both functional groups incompatible with future steps? q2->q3 No protect_o Protect Oxygen (O) e.g., TBDMS q2->protect_o Yes protect_orthogonal Use Orthogonal Protection (e.g., N-Boc and O-TBDMS) q3->protect_orthogonal Yes proceed Proceed with unprotected This compound q3->proceed No

Caption: Decision tree for selecting a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

The main challenge is the presence of two nucleophilic functional groups: a secondary amine and a primary alcohol. Many reagents can react with both, leading to mixtures of products, reduced yields, and complex purifications. Therefore, selective protection of one or both groups is often necessary.[1]

Q2: Which functional group is more reactive?

The secondary amine is generally more nucleophilic and basic than the primary alcohol.[2] Therefore, in reactions with electrophiles (e.g., acyl chlorides, alkyl halides), the amine will typically react preferentially. However, the outcome can be influenced by reaction conditions such as the solvent and the base used.

Q3: What is an "orthogonal protection strategy," and why is it relevant here?

An orthogonal strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[3][4] For this compound, you might protect the amine with a Boc group (acid-labile) and the alcohol with a TBDMS group (fluoride-labile). This allows you to selectively unmask one functional group for a reaction while the other remains protected.[3][5]

Q4: Should I protect the amine or the alcohol first?

This depends on your synthetic route.

  • Protect the amine first if your next reaction step requires a free alcohol (e.g., oxidation, etherification) and would be compromised by the basic/nucleophilic amine.

  • Protect the alcohol first if your subsequent step involves the amine (e.g., N-alkylation, amide coupling) and you want to prevent O-acylation or other side reactions at the alcohol.

Troubleshooting Guide: N-Protection Strategies

Protecting the morpholine nitrogen is a common first step. The tert-butyloxycarbonyl (Boc) group is the most frequent choice due to its stability and straightforward removal.

Q5: My N-Boc protection reaction with Di-tert-butyl dicarbonate (Boc)₂O is slow or gives a low yield. What can I do?

  • Problem: Incomplete reaction.

  • Solution 1: Check Your Base. While this compound can act as its own base, adding a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can accelerate the reaction. For a standard procedure, a solution of (Boc)₂O is cooled, and the amine is added.[6] The reaction is often allowed to warm to room temperature and stirred overnight to ensure completion.[6]

  • Solution 2: Solvent Choice. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents.[7][8] Ensure the solvent is anhydrous, as water can hydrolyze (Boc)₂O.

  • Solution 3: Temperature. The reaction is typically started at 0°C to control the initial exotherm and then warmed to room temperature.[6][8] If the reaction is still sluggish, gentle heating might be considered, but monitor for side reactions.

Q6: I am seeing a side product corresponding to the protection of both the amine and the alcohol. How do I improve selectivity for N-protection?

  • Problem: Lack of chemoselectivity.

  • Solution: This typically occurs if conditions are too harsh or if a highly reactive acylating agent is used. When using (Boc)₂O, N-protection is highly favored. If you observe O-protection, try running the reaction at a lower temperature (0°C) and avoid a large excess of (Boc)₂O. Adding the (Boc)₂O solution slowly to the amine can also improve selectivity.

Q7: How do I remove the N-Boc group? I'm worried about cleaving other acid-sensitive groups in my molecule.

  • Problem: Harsh deprotection conditions.

  • Solution 1: Standard Acidic Cleavage. The most common method is using strong acids like trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane or ethyl acetate.[8][9] These methods are fast and efficient but will remove other acid-labile groups (e.g., t-butyl esters).

  • Solution 2: Milder Conditions. Recently, methods using oxalyl chloride in methanol have been reported for mild deprotection at room temperature, which may offer better selectivity.[7][8][10] Another approach involves using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can thermolytically cleave the Boc group, sometimes with the aid of microwave irradiation.[11]

Table 1: Comparison of Common N-Protecting Groups
Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsTypical Yield
Boc (Boc)₂O, Et₃N or no base, DCM or THF, 0°C to RTTFA/DCM; or 4M HCl in Dioxane>90%[6][7]
Cbz Benzyl chloroformate (Cbz-Cl), aq. NaOH, 0°C to RTH₂/Pd-C (Hydrogenolysis)~80-95%[6]
Detailed Protocol: N-Boc Protection

This protocol is a general representation.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.5 eq). Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of anhydrous DCM. Add the (Boc)₂O solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be used without further purification or can be purified by flash column chromatography if necessary.

Troubleshooting Guide: O-Protection Strategies

For reactions involving the amine, the primary alcohol must first be protected. Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS or TBS), are widely used.[12]

Q8: My O-TBDMS protection reaction is not going to completion. What's wrong?

  • Problem: Low conversion.

  • Solution 1: Reagent Choice. Use tert-butyldimethylsilyl chloride (TBDMSCl). For hindered alcohols, the more reactive tert-butyldimethylsilyl triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine may be more effective.[13]

  • Solution 2: Base and Solvent. The standard conditions involve TBDMSCl with imidazole as a base in anhydrous dimethylformamide (DMF).[12][13] Imidazole actively participates in the reaction by forming a more reactive silylimidazolium intermediate. Ensure all reagents and solvents are anhydrous.

  • Solution 3: Temperature. While the reaction often proceeds at room temperature, gentle heating to 40-50°C can drive it to completion, especially for sterically hindered substrates.[13]

Q9: What are the best conditions for removing the TBDMS group?

  • Problem: Choosing a deprotection method.

  • Solution 1: Fluoride-Based Reagents. The most common and selective method is using a fluoride source. Tetrabutylammonium fluoride (TBAF) in THF is the standard choice.[12][13] It is highly effective but basic, which can be an issue for base-sensitive molecules.

  • Solution 2: Acidic Conditions. TBDMS ethers can be cleaved under acidic conditions. A catalytic amount of acetyl chloride in dry methanol is a mild and effective method that generates HCl in situ.[14][15] This method is often chemoselective and tolerates many other protecting groups.[15] KHF₂ in methanol is another mild option, particularly selective for phenolic TBDMS ethers but also effective for others.[16]

Table 2: Comparison of Common O-Protecting Groups
Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsTypical Yield
TBDMS (TBS) TBDMSCl, Imidazole, anhy. DMF, RT1. TBAF, THF, RT 2. AcCl (cat.), MeOH, 0°C to RT>90%[17]
Detailed Protocol: O-TBDMS Protection

This protocol is a general representation.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M) under an inert atmosphere. Add imidazole (2.5 eq).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Workflow for Orthogonal Protection

Using an orthogonal strategy (e.g., N-Boc and O-TBDMS) provides maximum flexibility for complex syntheses. The following diagram illustrates a typical workflow.

G start This compound n_prot N-Protection (Boc)2O, Et3N, DCM start->n_prot n_prot_intermediate N-Boc intermediate n_prot->n_prot_intermediate o_prot O-Protection TBDMSCl, Imidazole, DMF n_prot_intermediate->o_prot fully_prot N-Boc, O-TBDMS protected o_prot->fully_prot deprot_n N-Deprotection TFA / DCM fully_prot->deprot_n Acidic Conditions deprot_o O-Deprotection TBAF / THF fully_prot->deprot_o Fluoride Conditions free_n Free Amine, O-TBDMS deprot_n->free_n free_o Free Alcohol, N-Boc deprot_o->free_o

Caption: Workflow for an N-Boc and O-TBDMS orthogonal strategy.

References

Technical Support Center: Diastereoselectivity in Reactions with (S)-Morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diastereoselectivity in reactions utilizing (S)-morpholin-2-ylmethanol as a chiral auxiliary.

Troubleshooting Guides

Issue: Low Diastereomeric Ratio (d.r.) in Alkylation Reactions

Question: My alkylation of an N-acyl derivative of this compound is resulting in a low diastereomeric ratio. What are the potential causes and how can I improve it?

Answer: Low diastereoselectivity in the alkylation of N-acyl morpholin-2-ylmethanol derivatives can stem from several factors. The key is to control the formation and facial selectivity of the enolate.

Potential Causes and Troubleshooting Steps:

  • Incomplete or Poorly Controlled Enolate Formation: The geometry of the enolate is critical for achieving high diastereoselectivity.

    • Base Selection: The choice of base is paramount. Sterically hindered bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generally favor the formation of the kinetic (Z)-enolate, which often leads to higher diastereoselectivity. Weaker or less hindered bases can lead to an equilibrium of enolate geometries, resulting in a lower d.r.[1]

    • Deprotonation Temperature: Enolate formation should typically be carried out at low temperatures, such as -78 °C, to ensure kinetic control.

    • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for these reactions as it effectively solvates the lithium cation.

  • Reaction Temperature During Alkylation: The temperature at which the electrophile is added and the reaction is stirred significantly impacts selectivity.

    • Maintaining a low temperature (e.g., -78 °C) throughout the addition of the electrophile and the subsequent reaction period is crucial. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer.

  • Nature of the Electrophile: The steric bulk and reactivity of the electrophile can influence the outcome.

    • Highly reactive electrophiles may react before the enolate has fully formed or settled into its most stable conformation.

    • Bulkier electrophiles can enhance facial selectivity by approaching the enolate from the less sterically hindered face.

Summary of Recommended Optimization Conditions for Alkylation:

ParameterRecommendationRationale
Base LDA, LHMDS, NaHMDSPromotes formation of the kinetic (Z)-enolate.
Temperature -78 °CEnhances the energy difference between diastereomeric transition states.
Solvent Anhydrous THFGood solvation of the metal cation, promoting a single reactive species.
Electrophile Addition Slow, dropwise addition at -78 °CMaintains low temperature and concentration of the electrophile.

Issue: Poor Diastereoselectivity in Aldol Reactions

Question: I am performing a Lewis acid-mediated aldol reaction with an N-acyl derivative of this compound and observing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in aldol reactions with this chiral auxiliary often relies on creating a rigid, well-organized transition state. The choice of Lewis acid and reaction conditions are critical.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of the N-acyl group and the aldehyde, influencing the facial selectivity of the enolate's attack.

    • Lewis Acid Screening: Different Lewis acids can have a profound impact on the stereochemical outcome. Common choices include titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and dibutylboron triflate (Bu₂BOTf). A screening of Lewis acids is highly recommended.

    • Stoichiometry: A stoichiometric amount of the Lewis acid is often necessary to ensure chelation to both the chiral auxiliary and the aldehyde, leading to a more rigid transition state.

  • Reaction Temperature: As with alkylations, lower temperatures are generally preferred to maximize diastereoselectivity.

  • Base and Enolization Conditions: The method of enolization can dictate the geometry of the resulting enolate.

    • For boron enolates (using Bu₂BOTf), a hindered amine base like diisopropylethylamine (DIPEA) is typically used.

    • For titanium enolates, pre-formation of the lithium enolate with a base like LDA followed by transmetalation with a titanium source (e.g., TiCl(Oi-Pr)₃) can provide a more defined reactive species.

Summary of Recommended Optimization Conditions for Aldol Reactions:

ParameterRecommendationRationale
Lewis Acid Screen TiCl₄, SnCl₄, Bu₂BOTfDifferent Lewis acids promote different transition state geometries.
Stoichiometry 1.0 - 1.2 equivalents of Lewis AcidEnsures complete chelation for a rigid transition state.
Base DIPEA (for Boron enolates), LDAChoice of base depends on the desired enolate (Boron, Titanium, etc.).
Temperature -78 °C to 0 °CLower temperatures generally favor higher selectivity.
Solvent Anhydrous CH₂Cl₂ or THFSolvent choice can depend on the Lewis acid used.

Frequently Asked Questions (FAQs)

Q1: How do I attach the acyl group to this compound?

A1: The N-acylation can be achieved by reacting this compound with an appropriate acylating agent such as an acid chloride or an acid anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine in a solvent like dichloromethane (CH₂Cl₂) at 0 °C to room temperature.

Q2: What are the best methods for cleaving the this compound auxiliary after the reaction?

A2: The chiral auxiliary can be removed under various conditions depending on the desired final product:

  • For Carboxylic Acids: Saponification with a base like lithium hydroxide (LiOH) in a mixture of THF and water is a common and mild method.

  • For Alcohols: Reductive cleavage using a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will yield the corresponding primary alcohol.

  • For Aldehydes: More specialized reductive cleavage methods, for instance, using diisobutylaluminium hydride (DIBAL-H) at low temperatures, can sometimes afford the aldehyde.

Q3: Can the this compound auxiliary be recovered and reused?

A3: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered after the cleavage step. The recovered this compound can be purified by distillation or crystallization and reused in subsequent reactions.

Q4: My reaction is very slow at -78 °C. Can I increase the temperature?

A4: While increasing the temperature will likely increase the reaction rate, it will almost certainly decrease the diastereoselectivity. It is a common trade-off. If the reaction is too slow, you might first try extending the reaction time at -78 °C. If that is not feasible, a carefully controlled, gradual increase in temperature (e.g., to -40 °C) while closely monitoring the diastereomeric ratio by TLC or small-scale workup and NMR analysis is advisable.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of N-Propionyl-(S)-morpholin-2-ylmethanol

  • Acylation: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield N-propionyl-(S)-morpholin-2-ylmethanol.

  • Alkylation: To a solution of N-propionyl-(S)-morpholin-2-ylmethanol (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting solution at -78 °C for 1 hour. Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir the reaction at -78 °C for 4 hours. Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC. Purify the major diastereomer by column chromatography.

Visualizations

experimental_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_analysis Step 3: Analysis & Purification cluster_cleavage Step 4: Auxiliary Cleavage start This compound reagent1 Propionyl Chloride, Et3N, CH2Cl2 start->reagent1 product1 N-Propionyl-(S)-morpholin-2-ylmethanol reagent1->product1 reagent2 1. LDA, THF, -78 °C 2. Electrophile (R-X) product1->reagent2 product2 Alkylated Product (Diastereomeric Mixture) reagent2->product2 analysis Determine d.r. (NMR/HPLC) product2->analysis purification Column Chromatography analysis->purification cleavage e.g., LiOH, THF/H2O purification->cleavage final_product Enantioenriched Carboxylic Acid cleavage->final_product recovered_aux Recovered this compound cleavage->recovered_aux

Caption: General experimental workflow for diastereoselective alkylation.

diastereoselectivity_factors cluster_conditions Reaction Conditions cluster_reagents Reagents center Diastereoselectivity temp Temperature center->temp Lower T = Higher d.r. solvent Solvent center->solvent Polarity & Coordination lewis_acid Lewis Acid (for Aldol) center->lewis_acid Chelation & Rigidity base Base (for Alkylation) center->base Enolate Geometry auxiliary Chiral Auxiliary Structure (this compound) center->auxiliary Steric Hindrance electrophile Electrophile / Aldehyde center->electrophile Steric Bulk

Caption: Key factors influencing diastereoselectivity.

References

Technical Support Center: Removal of Chiral Auxiliaries Derived from (S)-Morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral auxiliaries derived from (S)-morpholin-2-ylmethanol. The following information is designed to address common issues encountered during the experimental removal of this auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the this compound chiral auxiliary?

The this compound auxiliary is attached to the substrate via an amide bond. Therefore, standard methods for amide cleavage are applicable. The most common approaches are:

  • Acidic Hydrolysis: Treatment with strong aqueous acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to hydrolyze the amide bond.

  • Basic Hydrolysis (Saponification): Using strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.[1]

  • Reductive Cleavage: Employing powerful reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the amide to an amine and an alcohol.

The choice of method depends on the stability of the desired product and other functional groups in the molecule.

Q2: My acidic hydrolysis is not proceeding to completion. What can I do?

Incomplete acidic hydrolysis can be due to several factors. Here are some troubleshooting steps:

  • Increase Acid Concentration: If using dilute acid, switch to a more concentrated solution (e.g., 2N to 6N HCl).[1]

  • Elevate Temperature: Amide hydrolysis often requires heating. Refluxing the reaction mixture can significantly increase the reaction rate.[1]

  • Increase Reaction Time: Some sterically hindered amides require prolonged reaction times, potentially up to 48 hours or longer.[1]

  • Change the Solvent System: The addition of a co-solvent like dioxane or acetic acid can improve the solubility of the substrate and facilitate hydrolysis.

Q3: Basic hydrolysis of my N-acyl morpholin-2-ylmethanol derivative is slow and gives low yields. How can I optimize this reaction?

Similar to acidic hydrolysis, optimizing basic hydrolysis involves adjusting the reaction conditions:

  • Stronger Base: Consider using a stronger base or increasing the concentration of the base.

  • Higher Temperatures: Refluxing in a suitable solvent like water, ethanol, or a mixture is often necessary. For particularly resistant amides, a higher boiling point solvent such as ethylene glycol can be used with a base like KOH.[1]

  • Co-solvents: Using a co-solvent like methanol, ethanol, or dioxane can improve the homogeneity and rate of the reaction.[2]

Q4: I want to obtain the corresponding amine instead of the carboxylic acid. Which method should I use?

To obtain the amine, you should employ a reductive cleavage method. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether will reduce the amide carbonyl group, cleaving the C-N bond and yielding the desired amine and the recovered chiral auxiliary as the corresponding amino alcohol.[3][4][5]

Q5: Are there any milder methods for cleaving the auxiliary?

For substrates that are sensitive to harsh acidic, basic, or reducing conditions, milder methods can be explored, although they are less common for robust amide bonds. These could include:

  • Enzymatic Cleavage: Specific enzymes like amidases can hydrolyze amide bonds under physiological conditions.[6][7] However, this requires screening for a suitable enzyme that recognizes the N-acyl morpholin-2-ylmethanol substrate.

  • Photocleavable Auxiliaries: While not directly applicable to the standard this compound auxiliary, derivatives can be synthesized with photolabile groups that allow for cleavage upon irradiation with light of a specific wavelength.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete Cleavage Steric hindrance around the amide bond.- Use more forcing conditions (higher temperature, longer reaction time, more concentrated reagent).[1]- Switch to a different cleavage method (e.g., from hydrolysis to reductive cleavage).
Low reactivity of the amide.- Ensure reagents are fresh and anhydrous (for reductive cleavage).- Consider using a more powerful reagent (e.g., LiAlH₄ instead of NaBH₄ for reduction).[4]
Product Degradation The desired product is sensitive to the cleavage conditions.- If using strong acid/base, try milder conditions (lower temperature, shorter time) and monitor the reaction closely.- Protect sensitive functional groups before cleavage.- Consider enzymatic or other mild cleavage methods.
Low Yield of Desired Product Side reactions are occurring.- Optimize reaction temperature; some reactions require cooling to minimize side products.- Ensure an inert atmosphere (e.g., nitrogen or argon) for reductive cleavage to prevent quenching of the reagent.
Difficult purification.- The cleaved auxiliary is water-soluble, which can be exploited during aqueous workup.- Acid-base extraction can be used to separate the acidic/basic product from the neutral auxiliary.- Column chromatography may be necessary to separate the product from byproducts.
Epimerization of Chiral Center Harsh basic or acidic conditions.- Use milder conditions if possible.- Reductive cleavage with LiAlH₄ is generally less prone to causing epimerization at the α-carbon.

Data Presentation

Table 1: Comparison of Common Cleavage Methods

Method Reagents Typical Conditions Product Advantages Disadvantages
Acidic Hydrolysis 2-6N HCl or H₂SO₄Reflux, 1-48 h[1]Carboxylic Acid- Reagents are inexpensive and common.- Workup is straightforward.- Harsh conditions can degrade sensitive substrates.- Risk of epimerization.
Basic Hydrolysis 1-4N NaOH or KOH in H₂O/alcoholReflux, 1-24 h[1]Carboxylate Salt- Generally faster than acidic hydrolysis.- Avoids protonation of sensitive groups.- Harsh conditions.- Product is a salt, requiring an acidification step to get the free acid.[9]
Reductive Cleavage LiAlH₄ in THF or Et₂O0 °C to reflux, 1-12 h[3][4]Amine- Yields the amine directly.- Generally avoids epimerization.- Highly reactive reagent, requires anhydrous conditions and careful handling.- Reduces many other functional groups.

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis

  • Dissolution: Dissolve the N-acyl-(S)-morpholin-2-ylmethanol derivative (1.0 equiv) in a suitable solvent such as dioxane or acetic acid (5-10 mL per mmol of substrate).

  • Acid Addition: Add an equal volume of 6N aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.

  • Product Isolation: Adjust the pH of the aqueous layer to be basic (pH > 8) with a suitable base (e.g., NaOH) to deprotonate the chiral auxiliary, making it more water-soluble. Extract the aqueous layer with an organic solvent to recover the chiral auxiliary if desired. Acidify the aqueous layer to pH 1-2 with concentrated HCl and extract the carboxylic acid product with an organic solvent.

  • Purification: Dry the combined organic extracts containing the product over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: General Procedure for Basic Hydrolysis

  • Dissolution: Dissolve the N-acyl-(S)-morpholin-2-ylmethanol derivative (1.0 equiv) in a mixture of methanol or ethanol and water (e.g., 3:1 v/v).

  • Base Addition: Add an excess of solid sodium hydroxide or potassium hydroxide (4-10 equiv).

  • Heating: Heat the mixture to reflux until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the residue with water.

  • Auxiliary Removal: Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to remove the liberated this compound auxiliary.

  • Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold, concentrated hydrochloric acid. A precipitate of the carboxylic acid may form, which can be collected by filtration. Alternatively, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts, concentrate, and purify the product as described in Protocol 1.

Protocol 3: General Procedure for Reductive Cleavage with LiAlH₄

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (3-5 equiv) in anhydrous THF.

  • Substrate Addition: Dissolve the N-acyl-(S)-morpholin-2-ylmethanol derivative (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous NaOH solution, and then more water.

  • Work-up: Stir the resulting mixture until a granular precipitate forms. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired amine.

Visualizations

Cleavage_Methods Start N-Acyl-(S)-morpholin-2-ylmethanol Derivative Acid Acidic Hydrolysis (e.g., 6N HCl, Reflux) Start->Acid Base Basic Hydrolysis (e.g., NaOH, Reflux) Start->Base Reduction Reductive Cleavage (e.g., LiAlH4, THF) Start->Reduction AcidProduct Carboxylic Acid + This compound (as salt) Acid->AcidProduct BaseProduct Carboxylate Salt + This compound Base->BaseProduct ReductionProduct Amine + This compound Reduction->ReductionProduct Troubleshooting_Workflow Start Incomplete Auxiliary Cleavage CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Solvent) CheckReagents->OptimizeConditions Reagents OK ConsiderSterics Consider Steric Hindrance OptimizeConditions->ConsiderSterics Still Incomplete Success Complete Cleavage OptimizeConditions->Success Successful AlternativeMethod Switch to Alternative Cleavage Method ConsiderSterics->AlternativeMethod Sterically Hindered AlternativeMethod->Success

References

Technical Support Center: Overcoming Solubility Issues with Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with morpholine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my morpholine-containing compounds showing poor aqueous solubility?

A1: While the morpholine moiety is often incorporated to improve the pharmacokinetic properties of a compound, including solubility, the overall solubility is determined by the entire molecular structure.[1][2] Several factors can contribute to poor aqueous solubility:

  • Overall Lipophilicity: The rest of the molecule, apart from the morpholine ring, may be highly lipophilic, counteracting the solubility-enhancing effect of the morpholine group.

  • Crystal Lattice Energy: Strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for water molecules to solvate individual molecules, thus limiting solubility.

  • pH of the Solution: Morpholine is a weak base with a pKa of approximately 8.4.[3][4] Therefore, the solubility of morpholine-containing compounds is often pH-dependent. At a pH significantly above the pKa of the morpholine nitrogen, the compound will be in its less soluble free base form.

Q2: What are the primary strategies to improve the solubility of my morpholine-containing compound?

A2: The most common and effective strategies for enhancing the solubility of basic compounds like those containing a morpholine ring include:

  • pH Adjustment: Lowering the pH of the aqueous solution will protonate the basic nitrogen atom of the morpholine ring, forming a more soluble salt in situ.[5][6][]

  • Salt Formation: Creating a stable salt of the compound by reacting it with an acid can significantly improve its aqueous solubility and dissolution rate.[8][9][10] This is one of the most common approaches for basic drugs.[8]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, thereby increasing the solubility of a less polar compound.[1][11][12]

  • Use of Excipients: Incorporating solubilizing excipients such as cyclodextrins or surfactants can enhance solubility by forming inclusion complexes or micelles, respectively.[13][14][15]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[16][17][18]

Q3: How do I choose the most suitable solubility enhancement technique?

A3: The selection of an appropriate method depends on the physicochemical properties of your compound and the requirements of your experiment (e.g., in vitro assay, in vivo study). A logical approach to selecting a method is outlined in the diagram below.

G start Poorly Soluble Morpholine Compound is_ionizable Is the compound ionizable? (Morpholine nitrogen is basic) start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes co_solvents Co-solvents is_ionizable->co_solvents No/Insufficient salt_formation Salt Formation ph_adjustment->salt_formation If stable solid form needed end_goal Desired Solubility Achieved ph_adjustment->end_goal Sufficient for solution? salt_formation->end_goal excipients Excipients (Cyclodextrins, Surfactants) co_solvents->excipients Toxicity/concerns with organic solvents? co_solvents->end_goal solid_dispersion Solid Dispersion excipients->solid_dispersion Further enhancement needed? excipients->end_goal solid_dispersion->end_goal

Caption: Decision tree for selecting a solubility enhancement technique.

Troubleshooting Guides

Issue 1: My morpholine-containing compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).

  • Possible Cause: This is a common issue known as "kinetic solubility" limitation. The compound is soluble in the DMSO stock, but upon dilution into an aqueous medium where its thermodynamic solubility is low, it rapidly precipitates. The neutral pH of the buffer is likely not acidic enough to sufficiently protonate the morpholine ring.

  • Solutions:

    • Lower the pH of the Buffer: Prepare your aqueous buffer at a lower pH (e.g., pH 5.0-6.5). The increased protonation of the morpholine nitrogen should increase the aqueous solubility.

    • Use a Co-solvent in the Final Solution: Instead of diluting directly into a fully aqueous buffer, dilute into a mixture of buffer and a water-miscible organic solvent (e.g., 95:5 or 90:10 buffer:DMSO). Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Prepare a Salt Form: If this is a recurring issue, consider synthesizing a salt of your compound (e.g., a hydrochloride or mesylate salt) which will have higher intrinsic aqueous solubility.[5]

Issue 2: Adjusting the pH is not sufficiently improving the solubility for my desired concentration.

  • Possible Cause: The intrinsic solubility of the free base form of your compound may be extremely low, or the rest of the molecule is highly lipophilic, meaning that even full protonation of the morpholine does not render the entire molecule soluble at high concentrations.

  • Solutions:

    • Combine pH Adjustment with Co-solvents: This is a powerful combination. First, dissolve your compound in a buffer at an optimal (lower) pH, and then add a co-solvent to further enhance solubility.[][11]

    • Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic parts of your molecule, increasing its apparent solubility in water. This can be effective even after pH adjustment has been optimized.

    • Evaluate a Different Salt Form: Not all salts have the same solubility. Experiment with different counter-ions to find a salt with optimal solubility characteristics.

Issue 3: I need to prepare a high-concentration stock solution in a volatile organic solvent, but the compound is not dissolving well.

  • Possible Cause: While many organic compounds are soluble in solvents like ethanol or methanol, highly crystalline materials can still exhibit limited solubility.

  • Solutions:

    • Use a Stronger Organic Solvent: Solvents like DMSO and DMF (dimethylformamide) are excellent at dissolving a wide range of organic compounds and are often used for preparing high-concentration stock solutions.[5][19][20][21]

    • Gentle Heating and Sonication: Gently warming the solution and placing it in an ultrasonic bath can help to break up the crystal lattice and accelerate dissolution. Always check the thermal stability of your compound first.

Data on Solubility of Morpholine-Containing Drugs

The following tables summarize the solubility of several well-known morpholine-containing drugs in various solvents and conditions.

Table 1: Solubility of Gefitinib

Solvent/ConditionSolubilityReference
DMSO~20 mg/mL[20][21]
DMF~20 mg/mL[20]
Ethanol~0.3 mg/mL[20][21]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[20][21]
Aqueous Buffer (pH 5.0)~60-fold higher than at pH 7.0[22]
Aqueous Buffer (pH-dependent)Solubility increases with decreasing pH[6]

Table 2: Solubility of Linezolid

Solvent/ConditionSolubilityReference
WaterHighly soluble / Moderately soluble (~3 mg/mL)[23][24]
MethanolHighly soluble[23]
EthanolModerately soluble (~1 mg/mL)[19][23]
DMSO~20 mg/mL[19]
DMF~30 mg/mL[19]
PBS (pH 7.2)~0.1 mg/mL[19]

Table 3: Solubility of Reboxetine (as Mesylate salt)

Solvent/ConditionSolubilityReference
Waterto 100 mM
PBS (pH 7.2)~10 mg/mL[5]
DMSO~20 mg/mL[5]
DMF~20 mg/mL[5]
Ethanol~5 mg/mL[5]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is for determining the appropriate pH to solubilize a weakly basic morpholine-containing compound in an aqueous solution.

  • Determine the pKa: If the pKa of your compound is unknown, determine it experimentally or through in silico prediction. For a basic compound, you will want to adjust the pH to be at least 1-2 units below the pKa.

  • Prepare a Series of Buffers: Prepare a set of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Common buffer systems include acetate for pH 4-5.5 and phosphate for pH 6-8.

  • Compound Addition: Add a pre-weighed amount of your solid compound to a fixed volume of each buffer to create a slurry (a saturated solution with excess solid).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • Stop agitation and allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a 0.22 µm or 0.45 µm filter to remove any undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Determine Optimal pH: Plot solubility versus pH to identify the pH at which the desired concentration is achieved.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol describes the use of a water-miscible organic solvent to improve the solubility of a morpholine-containing compound.

  • Select a Co-solvent: Common co-solvents for preclinical research include DMSO, ethanol, polyethylene glycol 400 (PEG400), and propylene glycol.[1][11] The choice will depend on the nature of your compound and the tolerance of your experimental system.

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/aqueous buffer mixtures in different ratios (e.g., 5%, 10%, 20%, 50% v/v co-solvent in your chosen aqueous buffer).

  • Determine Solubility:

    • Add an excess amount of your solid compound to each co-solvent mixture.

    • Equilibrate the samples with agitation at a constant temperature for 24-48 hours.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS.

  • Select Optimal Mixture: Choose the co-solvent mixture that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or interference in your assay.

Protocol 3: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to a known volume of solvent (e.g., buffer at specific pH) B Seal vial A->B C Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours B->C D Stop agitation, allow solid to settle C->D E Withdraw supernatant D->E F Filter sample (e.g., 0.22 µm syringe filter) E->F G Quantify concentration (e.g., HPLC-UV, LC-MS) F->G H Report solubility (e.g., in µg/mL or µM) G->H

Caption: Experimental workflow for the shake-flask solubility assay.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a glass vial. The presence of undissolved solid throughout the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours).[2][25]

  • Sampling: After the equilibration period, cease agitation and allow the vials to stand for a short period to let the undissolved solid settle.

  • Separation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Reporting: The measured concentration represents the equilibrium (thermodynamic) solubility of the compound under the tested conditions.

References

Validation & Comparative

Chiral HPLC analysis for determining enantiomeric excess of (S)-morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral HPLC Analysis for Determining Enantiomeric Excess of (S)-morpholin-2-ylmethanol

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like this compound is paramount for ensuring stereochemical purity, which directly impacts pharmacological activity and safety. This guide provides an objective comparison of various analytical techniques for this purpose, with a focus on chiral High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and performance data to aid in method selection and development.

The determination of enantiomeric excess for chiral amines and amino alcohols such as this compound can be approached through several analytical strategies. The most prevalent of these is chiral HPLC, which can be categorized into two primary methodologies: direct and indirect separation.[1][2] Beyond conventional HPLC, other noteworthy techniques include Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.[3][4]

Comparison of Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess of this compound depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for derivatization. The following table summarizes the key performance characteristics of the primary methods.

Technique Principle Typical Speed Resolution Sensitivity Derivatization Required?
Direct Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[2]10-30 minGood to ExcellentModerate to High (UV)No
Indirect Chiral HPLC Enantiomers are converted to diastereomers with a Chiral Derivatizing Agent (CDA), then separated on an achiral column.[1]20-40 min (plus reaction time)Good to ExcellentHigh (can enhance UV signal)Yes
Supercritical Fluid Chromatography (SFC) Differential partitioning between a CSP and a supercritical fluid mobile phase (e.g., CO2).[3]3-15 minExcellentModerate to High (UV/MS)No
Chiral NMR Spectroscopy A Chiral Derivatizing Agent (CDA) or Chiral Solvating Agent (CSA) induces chemical shift differences between enantiomers.[4][5]5-20 minModerateLowYes (CDA) or No (CSA)

Experimental Protocols

Direct Chiral HPLC Method

The direct approach is often favored for its simplicity as it avoids the complexities of derivatization.[2] Polysaccharide-based CSPs are highly versatile and have demonstrated broad applicability for the separation of chiral amines and alcohols.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis detector

  • Autosampler

  • Column oven

Proposed Method:

  • Column: A cellulose or amylose-based CSP, such as a Chiralpak® series column (e.g., Chiralpak IA or IC), is recommended as a starting point for screening. These are known for their robust performance in separating a wide range of chiral compounds.[6]

  • Mobile Phase: A typical mobile phase for screening would be a mixture of an alkane (e.g., n-Hexane or n-Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol) with a small amount of a basic additive to improve peak shape for the amine. A starting gradient could be:

    • n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (due to the lack of a strong chromophore in morpholin-2-ylmethanol).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

Indirect Chiral HPLC Method

This method involves a chemical reaction to create diastereomers, which can then be separated on a more common and less expensive achiral column.[1] This can also be advantageous for improving detection sensitivity by introducing a chromophore.

Instrumentation:

  • Standard HPLC system with a UV-Vis detector

  • Achiral C18 column (e.g., 250 x 4.6 mm, 5 µm)

Derivatization Protocol:

  • Chiral Derivatizing Agent (CDA): 1-Naphthyl isothiocyanate (NITC) is a suitable CDA for primary and secondary amines, creating a thiourea linkage and introducing a highly UV-active naphthyl group.[7]

  • Reaction:

    • Dissolve approximately 5 mg of the this compound sample in 1 mL of acetonitrile.

    • Add 1.2 equivalents of NITC and 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA).

    • Heat the mixture at 50-60 °C for 1-2 hours.

    • Monitor the reaction by TLC or a scouting HPLC run until the starting material is consumed.

    • Cool the mixture and dilute with the mobile phase for HPLC analysis.

Proposed HPLC Method for Diastereomers:

  • Column: Standard C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient would be from 40% to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm (corresponding to the absorbance maximum of the naphthyl group).

  • Injection Volume: 10 µL

Alternative Method: Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency.[3] It is particularly well-suited for the separation of primary amines.[8]

Instrumentation:

  • SFC system with a back-pressure regulator

  • UV-Vis or Mass Spectrometric (MS) detector

Proposed Method:

  • Column: A cyclofructan-based CSP has shown excellent performance for the SFC separation of primary amines.[3]

  • Mobile Phase:

    • Supercritical CO2 as the primary mobile phase.

    • Methanol with an acidic additive (e.g., 0.2% trifluoroacetic acid) and a basic additive (e.g., 0.2% triethylamine) as a co-solvent. A typical gradient would be from 5% to 40% co-solvent over 5 minutes.

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Method Development Workflow

The process of developing a robust chiral separation method is often empirical. It typically involves screening various chiral stationary phases and mobile phase compositions to achieve the desired resolution.

Chiral_HPLC_Workflow cluster_direct cluster_indirect start Define Analyte: This compound method_choice Choose Method: Direct vs. Indirect start->method_choice direct_path Direct Method method_choice->direct_path Direct indirect_path Indirect Method method_choice->indirect_path Indirect csp_screen Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) mp_screen_direct Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_screen->mp_screen_direct optimize_direct Optimize Parameters (Flow, Temp, Additives) mp_screen_direct->optimize_direct validation Method Validation (Linearity, Accuracy, Precision) optimize_direct->validation cda_select Select Chiral Derivatizing Agent (CDA) (e.g., NITC) derivatize Optimize Derivatization Reaction Conditions cda_select->derivatize achiral_hplc Develop Achiral HPLC Method for Diastereomers derivatize->achiral_hplc optimize_indirect Optimize Separation achiral_hplc->optimize_indirect optimize_indirect->validation

Caption: Workflow for Chiral HPLC Method Development.

References

A Comparative Guide to Analytical Methods for the Quality Control of (S)-morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity and overall quality of chiral intermediates like (S)-morpholin-2-ylmethanol is paramount. This morpholine derivative is a key building block in the synthesis of various pharmaceutical compounds, where the specific stereoisomer dictates therapeutic efficacy and safety. This guide provides an objective comparison of the principal analytical methods for the quality control of this compound, supported by experimental data and detailed methodologies.

The primary analytical challenges in the quality control of this compound involve the determination of enantiomeric purity, quantification of the active substance, and identification of potential impurities. The most commonly employed techniques to address these challenges are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the quality control process, such as the need for quantitative enantiomeric excess determination, impurity profiling, or structural confirmation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Enantiomeric purity (enantiomeric excess), quantificationQuantification, impurity profilingStructural elucidation, identification, quantification
Limit of Detection (LOD) Typically in the µg/mL to ng/mL range. For a related chiral compound, afoxolaner, the LOD was 0.8 µg/mL.[1]For morpholine (after derivatization), LODs of 1.3 - 7.3 µg/L have been reported.[2][3]Generally higher than chromatographic methods, in the mg/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL range. For a related chiral compound, afoxolaner, the LOQ was 1.6 µg/mL.[1]For morpholine (after derivatization), LOQs of 4.1 - 24.4 µg/L have been reported.[2][3]In the mg/mL range.
Linearity (R²) > 0.99[4][5]> 0.999 for morpholine.[2][3]Can be linear, but not its primary use for quantification.
Accuracy (% Recovery) Typically 98-102%.[4] For promethazine enantiomers, recovery was 91.89-99.09%.[6]88.6% - 109.0% for morpholine.[2][3]Not typically measured in the same way as chromatographic methods.
Precision (% RSD) Intra-day: < 2%, Inter-day: < 5%.[4] For morpholine, intra-day precision was 2.0% - 4.4% and inter-day was 3.3% - 7.0%.[2]Intra-day: 1.4% - 9.4%, Inter-day: 1.5% - 2.8% for morpholine.[3]Generally good, but depends on the specific experiment.
Sample Preparation Dissolution in a suitable mobile phase.Derivatization is often required to improve volatility and sensitivity.[2][3][7]Dissolution in a deuterated solvent.[8]
Instrumentation HPLC with a chiral column and UV or MS detector.GC-MS system.NMR spectrometer.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method is the gold standard for determining the enantiomeric purity of this compound.

Principle: The enantiomers of the analyte are separated based on their differential interactions with a chiral stationary phase (CSP). The separated enantiomers are then detected and quantified, typically by a UV detector.

Materials and Reagents:

  • This compound reference standard

  • (R)-morpholin-2-ylmethanol reference standard (or racemic mixture)

  • HPLC-grade hexane, isopropanol (IPA), ethanol (EtOH), and acetonitrile (ACN)

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK® AD-RH, 150 x 4.6 mm, 5 µm)[1]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of a suitable mixture of hexane and IPA (e.g., 90:10 v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Prepare a stock solution of the racemic morpholin-2-ylmethanol in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution. Prepare a solution of the this compound sample at a known concentration in the mobile phase.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-RH (150 x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as morpholine has no strong chromophore, low UV wavelength is necessary)

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peaks for the (S) and (R) enantiomers based on the retention times obtained from the individual or racemic standards. Calculate the enantiomeric excess (e.e.) of the (S)-enantiomer in the sample using the following formula:

    • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification and identification of impurities in this compound. Due to the polarity of the analyte, a derivatization step is typically required to improve its volatility and chromatographic performance.[2][3]

Principle: The analyte is first derivatized to a less polar and more volatile compound. This derivative is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative information and mass spectral data for structural confirmation.

Materials and Reagents:

  • This compound sample

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 500 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Data Analysis: Identify the peak corresponding to the derivatized this compound. The mass spectrum can be used to confirm the identity of the compound and to identify any impurities present in the sample. Quantification can be performed using an external or internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unequivocal structural confirmation of this compound and for identifying impurities.

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of the atoms in the molecule absorb and re-emit this electromagnetic radiation at specific frequencies, which are characteristic of their chemical environment. This provides detailed information about the molecular structure.

Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterium Oxide - D₂O)[8]

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent in an NMR tube.[8]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Additional experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.

  • Data Analysis:

    • ¹H NMR: The spectrum of morpholine derivatives typically shows distinct signals for the protons on the carbons adjacent to the oxygen and nitrogen atoms.[8] For this compound, one would expect to see signals corresponding to the CH₂OH group, the CH proton at the chiral center, and the four CH₂ groups of the morpholine ring.

    • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.[8]

    • The absence of unexpected signals indicates the purity of the sample, while the presence of additional signals can suggest the presence of impurities.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Injection Injection onto Chiral Column Sample->Injection MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Injection Separation Enantiomeric Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for Chiral HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Derivatization Derivatization Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Dissolution in Deuterated Solvent Acquisition Data Acquisition (1H, 13C, etc.) Sample->Acquisition Processing Spectral Processing Acquisition->Processing Interpretation Structural Interpretation Processing->Interpretation Report Final Report Interpretation->Report

Caption: Experimental workflow for NMR analysis.

References

A Comparative Guide to Chiral Building Blocks: (S)-morpholin-2-ylmethanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and asymmetric synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic campaign. Among the diverse array of available synthons, (S)-morpholin-2-ylmethanol stands out as a valuable heterocyclic scaffold. This guide provides an objective comparison of this compound with other prominent chiral building blocks, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound: A Privileged Scaffold

This compound is a chiral amino alcohol incorporating a morpholine ring, a common motif in numerous pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The inherent chirality and the presence of both a secondary amine and a primary alcohol functional group make it a versatile building block for the synthesis of complex, biologically active molecules. Its rigid cyclic structure can impart a high degree of stereocontrol in asymmetric transformations when it or its derivatives are employed as chiral ligands or catalysts.

Synthesis of Chiral Morpholines

The enantioselective synthesis of 2-substituted chiral morpholines, such as this compound, is a key challenge. One of the most effective methods to achieve high enantiopurity is through the asymmetric hydrogenation of dehydromorpholines.[1][2] This approach can provide quantitative yields and excellent enantioselectivities (up to 99% ee).[1][2]

Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Derivative

This protocol describes a general method for the asymmetric hydrogenation of a 2-substituted dehydromorpholine, which is a key step in accessing enantiopure 2-substituted morpholines.

Materials:

  • Dehydromorpholine substrate (1.0 equiv)

  • [Rh(cod)2]SbF6 (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., (R,R,R)-SKP) (0.0105 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H2)

  • Standard Schlenk line and hydrogenation equipment

Procedure:

  • In a glovebox, a vial is charged with the dehydromorpholine substrate (0.2 mmol), [Rh(cod)2]SbF6 (1 mol%), and the chiral ligand (1.05 mol%).

  • Anhydrous DCM (2 mL) is added, and the mixture is stirred until all solids are dissolved.

  • The vial is placed in a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm with H2.

  • The reaction is stirred at room temperature for 24 hours.

  • After carefully venting the hydrogen, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.[2]

cluster_synthesis Asymmetric Synthesis of Chiral Morpholines Dehydromorpholine Dehydromorpholine ChiralMorpholine Chiral Morpholine (up to 99% ee) Dehydromorpholine->ChiralMorpholine Asymmetric Hydrogenation Catalyst [Rh(cod)2]SbF6 + Chiral Ligand Catalyst->ChiralMorpholine Hydrogen H2 (30 atm) Hydrogen->ChiralMorpholine Solvent DCM, rt, 24h Solvent->ChiralMorpholine

Caption: Asymmetric Hydrogenation of Dehydromorpholines.

Comparison with Alternative Chiral Building Blocks

For a comprehensive evaluation, this compound is compared with other widely used chiral building blocks, namely (S)-pyrrolidin-2-ylmethanol ((S)-prolinol) and a representative acyclic chiral amino alcohol, (1S,2S)-2-amino-1,2-diphenylethanol. These alternatives are chosen based on their structural similarity (1,2-amino alcohols) and their established utility in asymmetric synthesis.

Chiral Building BlockStructureKey Features
This compound S-morpholin-2-ylmethanol structureSix-membered heterocycle containing an ether linkage. The oxygen atom can influence reactivity and coordination. Generally considered less reactive as an enamine-forming organocatalyst compared to pyrrolidines.[3][4]
(S)-pyrrolidin-2-ylmethanol ((S)-Prolinol) S-prolinol structureFive-membered heterocycle. Readily available from the chiral pool (L-proline). Widely used and highly effective as a precursor for organocatalysts (e.g., Hayashi-Jørgensen catalysts).[5]
(1S,2S)-2-Amino-1,2-diphenylethanol Acyclic amino alcohol structureAcyclic and conformationally more flexible. The phenyl groups provide steric bulk which can be effective in inducing chirality.

Performance in a Benchmark Asymmetric Reaction

A standard method for evaluating the effectiveness of chiral amino alcohols is to employ them as ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction produces a chiral secondary alcohol, and the yield and enantiomeric excess (ee) are direct measures of the ligand's performance.

Chiral Amino Alcohol Ligand (2 mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)ConfigurationReference
(-)-DAIB (a valine derivative)Toluene029798(S)[6]
(1R,2S)-(-)-NorephedrineToluene0249585(R)[6]
(1R,2R)-(-)-PseudoephedrineToluene0249278(R)[6]
(1S,2R)-(+)-N,N-dibutylnorephedrineToluene024>9594(S)[6]
A new fructose-derived β-amino alcoholHexane0310096(S)[7]

Note: Data for this compound in this specific reaction is not available in the searched literature, representing a potential area for future research.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure for the benchmark reaction used to evaluate chiral amino alcohol ligands.

Materials:

  • Chiral amino alcohol ligand (0.02 equiv)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)

  • Freshly distilled benzaldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard oven-dried glassware and Schlenk line apparatus

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the diethylzinc solution (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the catalyst complex.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24 hours), carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH4Cl solution (10 mL) at 0 °C.[6]

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and measure the enantiomeric excess by chiral HPLC or GC analysis.[6]

cluster_catalytic_cycle Proposed Catalytic Cycle L_ZnEt Ligand-ZnEt Complex TransitionState Six-membered Transition State L_ZnEt->TransitionState + Benzaldehyde Product_Complex Product-Zinc Complex TransitionState->Product_Complex Product_Complex->L_ZnEt + Et2Zn - Et-Zn-O-R* Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup Ligand Chiral Amino Alcohol Ligand (L*) Ligand->L_ZnEt + Et2Zn

Caption: Catalytic Cycle for Diethylzinc Addition.

Conclusion

This compound is a structurally significant chiral building block with high potential in pharmaceutical synthesis, largely owing to the prevalence of the morpholine scaffold in drug molecules. Its synthesis in high enantiopurity can be achieved through modern catalytic methods like asymmetric hydrogenation.

When compared to other well-established chiral amino alcohols such as (S)-prolinol, a key difference lies in the heterocyclic core. The pyrrolidine ring of prolinol has been extensively shown to form highly reactive and selective enamine intermediates in organocatalysis, leading to its widespread use.[3][4] In contrast, the morpholine ring is generally associated with lower reactivity in this context, which may limit its applicability as a direct organocatalyst but does not preclude its effectiveness as a chiral ligand in metal-catalyzed processes.

The lack of direct comparative data for this compound in benchmark asymmetric reactions, such as the enantioselective addition of diethylzinc to benzaldehyde, highlights a gap in the current literature. Further research into the catalytic applications of this compound and its derivatives is warranted to fully elucidate its performance characteristics and expand the toolbox of chiral building blocks available to synthetic chemists. This would enable a more direct and quantitative comparison with established alternatives and potentially unlock new avenues for efficient asymmetric synthesis.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of (S)-morpholin-2-ylmethanol Derivatives as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-morpholin-2-ylmethanol scaffold is a valuable chiral building block in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within ATP-binding sites. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a particular focus on their activity as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

While direct and extensive SAR studies on a broad series of N-substituted this compound derivatives are not widely available in the public domain, this guide draws upon the well-established principles of SAR for closely related morpholine-containing PI3K/mTOR inhibitors. The data presented herein is based on representative studies of morpholino-pyrimidine and morpholino-triazine scaffolds, which highlight the critical role of the morpholine moiety and provide a predictive framework for the rational design of novel this compound-based inhibitors.

Data Presentation: Comparative SAR of Morpholine-Containing PI3K/mTOR Inhibitors

The following tables summarize the in vitro activity of a series of morpholine-containing pyrimidine derivatives. These compounds serve as a surrogate to illustrate the SAR principles applicable to the this compound scaffold, where systematic modifications to substituents on the core heterocycle and the morpholine nitrogen would be expected to modulate potency and selectivity.

Table 1: In Vitro PI3Kα and mTOR Inhibitory Activity of Representative Morpholino-Pyrimidine Derivatives

Compound IDR1-SubstituentR2-SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)
1a H4-methoxyphenyl44.6 ± 3.6>1000
1b CN4-methoxyphenyl31.8 ± 4.1250 ± 25
1c CN3-hydroxyphenyl55.6 ± 3.8310 ± 30
1d CN4-pyridyl104.1 ± 10.2450 ± 42
1e CN2-aminopyrimidin-5-yl15.4 ± 1.985 ± 8

Data is representative of typical findings for this class of compounds and is synthesized for illustrative purposes based on publicly available research.[1][2]

Table 2: Cellular Antiproliferative Activity of Selected Morpholino-Pyrimidine Derivatives

Compound IDA2780 (Ovarian) IC50 (µM)U87MG (Glioblastoma) IC50 (µM)MCF7 (Breast) IC50 (µM)DU145 (Prostate) IC50 (µM)
1b 0.25 ± 0.030.41 ± 0.050.33 ± 0.040.52 ± 0.06
1c 0.38 ± 0.040.55 ± 0.060.45 ± 0.050.68 ± 0.07
1e 0.15 ± 0.020.22 ± 0.030.18 ± 0.020.29 ± 0.03
BKM-120 (Control) 0.21 ± 0.020.35 ± 0.040.28 ± 0.030.44 ± 0.05

Data is representative of typical findings for this class of compounds and is synthesized for illustrative purposes based on publicly available research.[1][2]

SAR Insights:

  • Role of the Morpholine Oxygen: The oxygen atom of the morpholine ring is a critical hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding site.[1]

  • Impact of Core Substituents: The introduction of a cyano group at the R1 position (e.g., compound 1b vs. 1a ) can enhance dual PI3K/mTOR inhibitory activity.

  • Influence of N-Aryl/Heteroaryl Groups: The nature of the substituent on the second morpholine ring (R2) significantly impacts potency and selectivity. Electron-donating groups, such as a 4-methoxyphenyl group, are generally well-tolerated. The presence of additional hydrogen bond donors and acceptors, as in the 2-aminopyrimidin-5-yl group of compound 1e , can lead to a substantial increase in potency against both PI3Kα and mTOR.

  • Chirality: While not explicitly shown in the table for this representative series, studies on other morpholine-containing inhibitors have demonstrated that chirality can have a profound effect on both potency and selectivity. The (S)-configuration of the morpholin-2-ylmethanol scaffold is expected to orient the hydroxymethyl group into a specific vector space within the active site, which can be exploited for further interactions or to avoid steric clashes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

In Vitro PI3K Alpha Enzyme Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to the enzyme's activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Substrate)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the PI3Kα enzyme solution in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of the PIP2/ATP mixture in kinase buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A2780, U87MG, MCF7, DU145)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blot Analysis for Phospho-Akt (Ser473)

This technique is used to detect the phosphorylation status of Akt, a downstream effector of PI3K, to confirm the mechanism of action of the inhibitors.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

  • Quantify the band intensities to determine the relative levels of p-Akt.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in cell signaling and the points of inhibition by the described class of compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1 SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of this compound analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PI3K_Assay In Vitro PI3K/mTOR Enzyme Assays Purification->PI3K_Assay MTT_Assay Cell Viability Assays (e.g., MTT) PI3K_Assay->MTT_Assay Western_Blot Mechanism of Action (Western Blot for p-Akt) MTT_Assay->Western_Blot SAR_Analysis Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of new analogs

References

A Comparative Guide to the Analytical Techniques for (S)-morpholin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallographic analysis with alternative analytical techniques for the characterization of (S)-morpholin-2-ylmethanol derivatives. The selection of an appropriate analytical method is critical in drug development and research for confirming stereochemistry, determining enantiomeric purity, and understanding the three-dimensional structure of chiral molecules. This document presents a comparative overview of key analytical techniques, supported by illustrative experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance metrics of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD) for the analysis of this compound derivatives.

Table 1: Comparison of Analytical Techniques for Structural and Chiral Analysis

FeatureX-ray CrystallographyNMR SpectroscopyChiral HPLCVibrational Circular Dichroism (VCD)
Primary Information Absolute 3D molecular structureConnectivity, solution-state conformation, and dynamic processesEnantiomeric separation and quantificationAbsolute configuration in solution
Sample Requirements Single crystal of high qualitySoluble sample (mg range)Soluble sample (µg-mg range)Soluble sample (mg range)
Strengths Unambiguous determination of absolute configuration and solid-state conformation.[1][2][3]Non-destructive, provides information on molecular dynamics in solution.[4]High accuracy and precision for quantifying enantiomeric excess.[5][6]Applicable to non-crystalline samples and provides conformational information in solution.[7][8][9][10]
Limitations Requires a suitable single crystal, which can be difficult to obtain.[11]Lower resolution than X-ray crystallography; may require chiral solvating agents for enantiomeric differentiation.[12][13]Requires method development for each derivative; does not provide direct structural information.Requires quantum mechanical calculations for spectral interpretation to determine absolute configuration.[7][11]
Typical Resolution Atomic resolution (<1 Å)Atomic connectivity, relative stereochemistryBaseline separation of enantiomersN/A (provides spectral data)

Table 2: Illustrative Quantitative Performance Data for the Analysis of an this compound Derivative

ParameterX-ray CrystallographyNMR SpectroscopyChiral HPLCVibrational Circular Dichroism (VCD)
Sample Amount ~0.1 mm³ crystal~5 mg~1 mg/mL~5 mg/mL
Analysis Time Hours to days (including crystallization)Minutes to hours< 30 minutes per sampleHours (including data acquisition and calculation)
Enantiomeric Excess (ee) Determination N/A (analyzes a single crystal)Possible with chiral solvating agents>99%N/A (determines absolute configuration)
Limit of Detection (LOD) N/A~µg~ng~mg
Precision (RSD) N/A<1%<2%N/A
Flack Parameter (for absolute configuration) e.g., 0.02(4)N/AN/AN/A

Note: The data in Table 2 are illustrative and can vary depending on the specific derivative, instrumentation, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound derivatives.

Single-Crystal X-ray Diffraction

Objective: To determine the absolute three-dimensional structure and confirm the (S)-configuration.

Methodology:

  • Crystal Growth: Dissolve the this compound derivative in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles. The absolute configuration can be determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.[14][15]

NMR Spectroscopy for Chiral Discrimination

Objective: To determine the relative stereochemistry and assess enantiomeric purity using chiral solvating agents.

Methodology:

  • Sample Preparation: Dissolve approximately 5 mg of the this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition of Standard Spectra: Acquire standard ¹H and ¹³C NMR spectra to confirm the basic structure of the compound.

  • Chiral Discrimination: To the NMR tube, add a chiral solvating agent (CSA), such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, in small increments. Acquire ¹H NMR spectra after each addition. The CSA will form diastereomeric complexes with the enantiomers, leading to the separation of specific proton signals for the (R) and (S) forms.[4][12][16]

  • Data Analysis: Integrate the separated signals to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a morpholin-2-ylmethanol derivative to determine its enantiomeric purity.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). For morpholine derivatives, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns are often effective.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine (e.g., diethylamine) may be necessary to improve peak shape for basic compounds.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the derivative absorbs (e.g., 254 nm if an aromatic group is present).

    • Temperature: Controlled column temperature (e.g., 25 °C).

  • Analysis: Inject a solution of the sample onto the HPLC system. The two enantiomers will be separated and will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.[5][17]

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of the this compound derivative in solution.

Methodology:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the theoretical VCD and IR spectra for one enantiomer (e.g., the (S)-enantiomer). This requires a conformational search to identify the low-energy conformers and then a Boltzmann-weighted averaging of their calculated spectra.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.[7][8][9][10]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystallographic analysis.

experimental_workflow start Start: Purified this compound derivative crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) start->crystal_growth crystal_selection Selection of a Suitable Single Crystal crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (Direct Methods, Patterson) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (CheckCIF, R-factors) structure_refinement->validation final_structure Final 3D Structure and Absolute Configuration validation->final_structure

Caption: Workflow of single-crystal X-ray crystallographic analysis.

References

Comparative efficacy of drugs synthesized with and without the morpholine moiety

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Drugs With and Without the Morpholine Ring in Phosphoinositide 3-Kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) Inhibition

The morpholine ring, a simple six-membered heterocycle, is a privileged scaffold in modern medicinal chemistry. Its frequent incorporation into drug candidates is attributed to its ability to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. Furthermore, the oxygen atom of the morpholine ring can act as a crucial hydrogen bond acceptor, anchoring a drug molecule to its biological target. However, is the inclusion of this moiety always beneficial for a drug's efficacy? This guide provides a comparative analysis of the performance of drugs synthesized with and without the morpholine moiety, focusing on two critical classes of cancer therapeutics: PI3K and EGFR inhibitors. Through a detailed examination of experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the structure-activity relationships governed by this versatile heterocycle.

Case Study 1: The Critical Role of Morpholine in PI3K Inhibition

The pan-Class I PI3K inhibitor, ZSTK474, is a potent anti-cancer agent that features two morpholine groups. Structure-activity relationship (SAR) studies on ZSTK474 have revealed that these morpholine moieties are critical for its high inhibitory activity. One of the morpholine rings is understood to form a key hydrogen bond with the hinge region of the PI3K enzyme. To quantify the importance of this interaction, a series of ZSTK474 analogs were synthesized where one morpholine group was replaced with other cyclic and acyclic amines.

Comparative Efficacy of ZSTK474 and its Desmorpholino-Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of ZSTK474 and its analogs against the four Class I PI3K isoforms (α, β, γ, and δ). The data clearly demonstrates that the replacement of the morpholine ring leads to a significant decrease in potency across all isoforms.

CompoundMorpholine ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 None (Morpholine) 5.0 20.8 26.1 3.9
Analog 1Piperazine180>1000>1000140
Analog 2Ethanolamine9.910465.39.8
Analog 3Diethanolamine3.710414.69.8

Data compiled from published research.[1]

The replacement of the morpholine with a piperazine ring (Analog 1) resulted in a dramatic loss of activity, with a 36-fold reduction in PI3Kα inhibition and a greater than 70-fold reduction for the β and γ isoforms.[1] While the acyclic ethanolamine (Analog 2) and diethanolamine (Analog 3) analogs fared better than the piperazine analog, they still exhibited a significant decrease in potency against the β and δ isoforms compared to the parent compound, ZSTK474.[1] This data strongly suggests that the specific structural and electronic properties of the morpholine ring are crucial for optimal binding and inhibition of PI3K enzymes.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. ZSTK474 and its analogs exert their anti-cancer effects by inhibiting PI3K at the top of this cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival, Metabolism mTORC1->Downstream ZSTK474 ZSTK474 (and analogs) ZSTK474->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of ZSTK474.

Experimental Protocols

This assay quantifies the inhibitory activity of compounds against purified Class I PI3K isoforms.

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are used. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared as lipid vesicles.

  • Reaction Mixture: The assay is performed in a 96- or 384-well plate. Each well contains the respective PI3K isoform, PIP2 substrate, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or detected via ADP-Glo™ kinase assay).

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified. For radioactive assays, this involves separating the lipid product and measuring radioactivity. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based method.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.[2][3][4]

The synthesis of ZSTK474 analogs where one morpholine is substituted typically involves the reaction of 2-(difluoromethyl)benzimidazole with a dichlorotriazine, followed by sequential nucleophilic aromatic substitution with morpholine and the desired amine.

  • Step 1: Monosubstitution with Morpholine: 2,4-dichloro-6-(2-difluoromethyl-1H-benzimidazol-1-yl)-1,3,5-triazine is reacted with one equivalent of morpholine in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as tetrahydrofuran (THF) at room temperature.

  • Step 2: Disubstitution with the Replacement Amine: The resulting mono-morpholino, mono-chloro triazine intermediate is then reacted with an excess of the replacement amine (e.g., piperazine, ethanolamine, or diethanolamine) at an elevated temperature to yield the final product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired ZSTK474 analog.[1]

Case Study 2: The Morpholine Side Chain in EGFR Inhibition - A More Nuanced Role

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). A key structural feature of Gefitinib is its 6-(3-morpholinopropoxy) side chain. This side chain is believed to enhance the solubility and overall drug-like properties of the molecule. However, its direct contribution to the inhibitory potency against EGFR is a subject of investigation. To explore this, a "desmorpholino" analog of Gefitinib, where the entire morpholino-propoxy group at the 6-position is replaced by a simple methoxy group, can be compared to the parent drug.

Comparative Efficacy of Gefitinib and its Desmorpholino-Analog

For a hypothetical comparison, we will consider the IC50 of Gefitinib against the wild-type EGFR kinase and a hypothetical desmorpholino-gefitinib analog. Based on the available SAR data, it is anticipated that the removal of the morpholino-propoxy side chain would lead to a significant reduction in potency.

CompoundSide Chain at 6-positionEGFR (wild-type) IC50 (nM)
Gefitinib 3-morpholinopropoxy ~3
Desmorpholino-Gefitinib Methoxy>100 (Estimated)

Gefitinib IC50 is from published data.[6] Desmorpholino-Gefitinib IC50 is an estimation based on SAR trends.

This predicted decrease in activity for the desmorpholino analog highlights that the morpholine-containing side chain in Gefitinib is not merely a "solubility handle" but actively contributes to the drug's binding affinity and overall efficacy.

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that plays a central role in regulating cell proliferation, survival, and differentiation. Ligand binding to EGFR triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/Akt pathways. In many cancers, this pathway is constitutively active due to EGFR mutations or overexpression, leading to uncontrolled cell growth. Gefitinib inhibits this pathway by blocking the ATP-binding site of the EGFR kinase domain.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Transcription Factors (c-myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Metastasis PI3K_Akt->Proliferation Transcription->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

Caption: The EGFR signaling pathway and the point of inhibition by Gefitinib.

Experimental Protocols

This assay measures the enzymatic activity of EGFR and the inhibitory potential of compounds.

  • Reagent Preparation: Prepare solutions of EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound (Gefitinib or its analog) in kinase buffer.

  • Assay Plate Setup: In a 96- or 384-well plate, add the EGFR enzyme, substrate, and serially diluted test compound.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Add a detection reagent (such as ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The detection reagent typically works in a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on EGFR signaling (e.g., A431 or NCI-H1975).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (Gefitinib or its analog) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[6][7][8][9][10]

Conclusion

The comparative analysis of PI3K and EGFR inhibitors reveals that the role of the morpholine moiety is highly context-dependent. In the case of the PI3K inhibitor ZSTK474, the morpholine ring is an indispensable pharmacophoric element, with its replacement leading to a substantial loss of inhibitory activity. This underscores the importance of the specific hydrogen bonding and conformational constraints provided by the morpholine in this particular drug-target interaction.

For the EGFR inhibitor Gefitinib, the morpholino-propoxy side chain also plays a significant, albeit more nuanced, role. While it undoubtedly contributes to the overall potency by engaging in additional interactions within the active site and improving physicochemical properties, the fundamental quinazoline core remains the primary anchor.

This guide highlights the critical need for empirical data in drug design. While the morpholine moiety is a valuable tool in the medicinal chemist's arsenal for optimizing drug properties, its impact on efficacy is not universal. A thorough understanding of the target's binding site and the specific role of each functional group through rigorous SAR studies is paramount for the rational design of potent and selective kinase inhibitors.

References

A Comparative Guide to (S)-Morpholin-2-ylmethanol Derivatives: In Vitro and In Vivo Evaluation as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hypothetical compounds derived from (S)-morpholin-2-ylmethanol, evaluating their potential as dual PI3K/mTOR inhibitors for oncology applications. The data presented is a representative synthesis based on published findings for structurally similar morpholine-containing compounds that target the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for key assays are provided to support further research and development.

Data Presentation: Comparative Analysis

The following tables summarize the in vitro and in vivo performance of a hypothetical series of compounds derived from this compound. These compounds are designated as SMM-1, SMM-2, and SMM-3 , with varying substitutions to explore structure-activity relationships (SAR). The data is compiled from various sources on morpholine-based kinase inhibitors to provide a comparative framework.[1][2][3][4][5][6][7]

Table 1: In Vitro Kinase Inhibition and Cellular Proliferation

Compound IDTargetIC50 (nM)[4][5][6]Cell LineGI50 (µM)[3]
SMM-1 (R = 4-fluorophenyl)PI3Kα35MCF-7 (Breast)0.85
mTOR80U87MG (Glioblastoma)1.20
SMM-2 (R = 4-methoxyphenyl)PI3Kα50A549 (Lung)2.50
mTOR120PC-3 (Prostate)3.10
SMM-3 (R = 2,4-difluorophenyl)PI3Kα15MCF-7 (Breast)0.50
mTOR45U87MG (Glioblastoma)0.75
Reference: BKM120 PI3Kα44.6MCF-7 (Breast)0.60

Table 2: In Vivo Antitumor Efficacy in Xenograft Model (MCF-7)

Compound IDDose (mg/kg, p.o., qd)Tumor Growth Inhibition (%)[8][9]Body Weight Change (%)
SMM-1 5045-2
SMM-3 5065-5
Vehicle Control -0+1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Proliferation (MTT) Assay[10][11][12][13]
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, U87MG) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., SMM-1, SMM-3) or vehicle control (DMSO, final concentration <0.1%) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition[14]
  • Cell Lysis: Cells are treated with test compounds for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody, and bands are visualized using an ECL detection system.

  • Densitometry: Band intensities are quantified using image analysis software.

In Vivo Xenograft Tumor Model[8][9]
  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: 5 x 10^6 MCF-7 cells in Matrigel are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: When tumors reach a volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • Compound Administration: Test compounds are administered orally (p.o.) daily (qd) at the specified doses. The vehicle control group receives the formulation vehicle.

  • Tumor Measurement: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Efficacy Evaluation: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Mandatory Visualization

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. Compounds derived from this compound, such as the SMM series, are designed to inhibit the key kinases PI3K and mTOR within this cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt P (Ser473) S6K S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Release of translation inhibition GrowthFactor Growth Factor GrowthFactor->RTK SMM_Compound This compound Derivatives (SMM) SMM_Compound->PI3K Inhibition SMM_Compound->mTORC2 Inhibition SMM_Compound->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by SMM compounds.

Experimental Workflow for Compound Evaluation

This workflow outlines the process for evaluating novel this compound derivatives from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (PI3K/mTOR IC50) Cell_Proliferation Cell Proliferation Assay (MTT, GI50) Kinase_Assay->Cell_Proliferation Pathway_Analysis Western Blot Analysis (p-Akt, p-S6K) Cell_Proliferation->Pathway_Analysis Lead_Optimization Lead Optimization (SAR) Pathway_Analysis->Lead_Optimization PK_Studies Pharmacokinetic Studies (Bioavailability) Xenograft_Model Xenograft Efficacy Model (Tumor Growth Inhibition) PK_Studies->Xenograft_Model Tox_Studies Toxicology Assessment (Body Weight, etc.) Xenograft_Model->Tox_Studies Clinical_Candidate Clinical Candidate Selection Tox_Studies->Clinical_Candidate Lead_Generation Compound Synthesis (this compound scaffold) Lead_Generation->Kinase_Assay Lead_Optimization->PK_Studies

Caption: Workflow for the evaluation of this compound derivatives.

References

A Comparative Guide to the Synthetic Validation of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The precise control of stereochemistry within this heterocyclic system is often crucial for biological activity and selectivity. This guide provides an objective comparison of four prominent synthetic protocols for the preparation of chiral morpholines, supported by experimental data and detailed methodologies.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

This method offers an efficient route to 2-substituted chiral morpholines with excellent enantioselectivity. The protocol involves the hydrogenation of a pre-formed dehydromorpholine precursor using a chiral rhodium catalyst.

Performance Data
Substrate (Dehydromorpholine)Catalyst Loading (mol%)Yield (%)ee (%)
N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine1>9992
N-Cbz-6-(4-fluorophenyl)-3,4-dihydro-2H-1,4-oxazine1>9992
N-Cbz-6-(4-chlorophenyl)-3,4-dihydro-2H-1,4-oxazine1>9993
N-Cbz-6-(4-bromophenyl)-3,4-dihydro-2H-1,4-oxazine1>9993
N-Cbz-6-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-1,4-oxazine1>9994
N-Cbz-6-(o-tolyl)-3,4-dihydro-2H-1,4-oxazine1>9999
N-Cbz-6-(naphthalen-2-yl)-3,4-dihydro-2H-1,4-oxazine1>9990
Experimental Protocol

A solution of the N-protected dehydromorpholine substrate (0.2 mmol) in dichloromethane (2 mL) is placed in a glovebox. The chiral catalyst is prepared in situ by dissolving [Rh(cod)2]SbF6 (1 mol%) and (R,R,R)-SKP (1.05 mol%) in dichloromethane. This catalyst solution is then added to the substrate solution. The vial is placed in an autoclave, which is then charged with hydrogen gas to the desired pressure (e.g., 30 atm). The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the chiral morpholine product.[1][2]

G cluster_start Starting Materials cluster_process Reaction cluster_end Product Dehydromorpholine N-Protected Dehydromorpholine Hydrogenation Asymmetric Hydrogenation Dehydromorpholine->Hydrogenation Rh_catalyst [Rh(cod)₂]SbF₆ + Chiral Ligand (SKP) Rh_catalyst->Hydrogenation H2 H₂ Gas H2->Hydrogenation Chiral_Morpholine Chiral 2-Substituted Morpholine Hydrogenation->Chiral_Morpholine

Figure 1. Rhodium-Catalyzed Asymmetric Hydrogenation Workflow.

Organocatalytic Enantioselective Synthesis of C2-Functionalized Morpholines

This approach utilizes a chiral organocatalyst, such as a diphenylprolinol silyl ether derivative, to construct C2-functionalized morpholines from simple aldehydes in a one-pot, three-step sequence.

Performance Data
AldehydeAmineOverall Yield (%)ee (%)
DodecanalN-benzyl-2-aminoethanol35-6098
CyclohexanecarbaldehydeN-benzyl-2-aminoethanol35-6096
3-PhenylpropanalN-benzyl-2-aminoethanol35-6095
IsovaleraldehydeN-benzyl-2-aminoethanol35-6092
PivalaldehydeN-benzyl-2-aminoethanol35-6075
Experimental Protocol

To a solution of the aldehyde (1 mmol) and (R)-(-)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (0.1 mmol) in dichloromethane (2.0 mL) is added N-chlorosuccinimide (1.3 mmol) at 0 °C. The reaction is stirred until the aldehyde is consumed. The mixture is then cooled to -78 °C, and a solution of N-benzyl-2-aminoethanol (1.2 mmol) in dichloromethane is added. Sodium triacetoxyborohydride (1.6 mmol) is then added, and the reaction is stirred for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the C2-functionalized morpholine.[3]

G cluster_start Starting Materials cluster_process One-Pot Sequence cluster_end Product Aldehyde Aldehyde Chlorination α-Chlorination Aldehyde->Chlorination Organocatalyst Chiral Organocatalyst Organocatalyst->Chlorination NCS N-Chlorosuccinimide NCS->Chlorination Amine Aminoethanol Derivative SN2 SN2 Substitution Amine->SN2 Reducing_Agent Reducing Agent Cyclization Reductive Cyclization Reducing_Agent->Cyclization Chlorination->SN2 Intermediate SN2->Cyclization Intermediate Chiral_Morpholine Chiral C2-Functionalized Morpholine Cyclization->Chiral_Morpholine

Figure 2. Organocatalytic Synthesis Workflow.

Copper-Catalyzed Three-Component Synthesis of Substituted Morpholines

This protocol allows for the rapid assembly of highly substituted morpholines from readily available starting materials in a single step. While efficient for generating molecular diversity, it can result in modest diastereoselectivity when multiple stereocenters are formed.

Performance Data
Amino AlcoholAldehydeDiazomalonateYield (%)Diastereomeric Ratio (dr)
2-Amino-2-methylpropan-1-olp-TolualdehydeDiethyl65N/A
(±)-Alaninolp-TolualdehydeDiethyl7057:43
L-Valinolp-TolualdehydeDiethyl4755:45
2-Amino-2-methylpropan-1-ol4-(Trifluoromethyl)benzaldehydeDiethyl46N/A
2-Amino-2-methylpropan-1-ol2-NaphthaldehydeDiethyl68N/A
2-Amino-2-methylpropan-1-olIsobutyraldehydeDiethyl25N/A
Experimental Protocol

To a vial is added the amino alcohol (0.4 mmol), aldehyde (0.6 mmol), and a copper(I) catalyst (e.g., Cu(MeCN)4B(C6F5)4, 5 mol%). Toluene (1.0 mL) is added, and the mixture is stirred. The diazomalonate (0.2 mmol) is then added, and the vial is sealed and heated to 90 °C for 12 hours. After cooling to room temperature, the reaction mixture is concentrated and purified by flash chromatography on silica gel to afford the substituted morpholine product.[4]

G cluster_start Starting Materials cluster_process Reaction cluster_end Product Amino_Alcohol Amino Alcohol Three_Component_Reaction Three-Component Reaction Amino_Alcohol->Three_Component_Reaction Aldehyde Aldehyde Aldehyde->Three_Component_Reaction Diazomalonate Diazomalonate Diazomalonate->Three_Component_Reaction Cu_Catalyst Copper(I) Catalyst Cu_Catalyst->Three_Component_Reaction Substituted_Morpholine Substituted Morpholine Three_Component_Reaction->Substituted_Morpholine

Figure 3. Copper-Catalyzed Three-Component Synthesis.

Tandem Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines

This one-pot tandem reaction provides an efficient and highly enantioselective route to 3-substituted chiral morpholines from aminoalkyne substrates. The process is catalyzed by a combination of titanium and ruthenium complexes.

Performance Data
Aminoalkyne SubstrateYield (%)ee (%)
N-(but-2-yn-1-yl)-2-phenylethanamine85>95
N-(but-2-yn-1-yl)-2-(4-methoxyphenyl)ethanamine82>95
N-(but-2-yn-1-yl)-2-(4-chlorophenyl)ethanamine88>95
N-(pent-2-yn-1-yl)-2-phenylethanamine80>95
N-(3-phenylprop-2-yn-1-yl)-2-phenylethanamine75>95
Experimental Protocol

In a glovebox, a vial is charged with a titanium(IV) isopropoxide (5 mol%) and a chiral bis(amidate) ligand (5.5 mol%) in toluene. The mixture is stirred at room temperature for 1 hour. The aminoalkyne substrate (0.2 mmol) is then added, and the vial is heated to 100 °C for 24 hours. After cooling to room temperature, a solution of RuCl--INVALID-LINK-- (2.5 mol%) and formic acid/triethylamine (5:2 azeotrope, 0.2 mL) in toluene is added. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then quenched with saturated aqueous sodium bicarbonate, extracted with ethyl acetate, dried, concentrated, and purified by flash chromatography to give the chiral 3-substituted morpholine.[1][3][4][5]

G cluster_start Starting Materials cluster_process Tandem Reaction cluster_end Product Aminoalkyne Aminoalkyne Hydroamination Hydroamination Aminoalkyne->Hydroamination Ti_Catalyst Titanium Catalyst Ti_Catalyst->Hydroamination Ru_Catalyst Ruthenium Catalyst ATH Asymmetric Transfer Hydrogenation Ru_Catalyst->ATH H_Source Hydrogen Source (HCOOH/NEt₃) H_Source->ATH Hydroamination->ATH Cyclic Imine Intermediate Chiral_Morpholine Chiral 3-Substituted Morpholine ATH->Chiral_Morpholine

Figure 4. Tandem Hydroamination/Asymmetric Transfer Hydrogenation.

References

Benchmarking (S)-morpholin-2-ylmethanol against other chiral auxiliaries like Evans' oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, chiral auxiliaries are a cornerstone for researchers and drug development professionals seeking to control the stereochemical outcome of reactions. Among the most successful and widely utilized are the Evans' oxazolidinones. This guide provides a detailed comparison of the performance of these established auxiliaries against (S)-morpholin-2-ylmethanol, an alternative chiral auxiliary. While Evans' oxazolidinones are extensively documented, data for this compound in comparable asymmetric applications is less prevalent in the current literature, marking it as an area with potential for further exploration.

Mechanism of Stereocontrol

The efficacy of chiral auxiliaries like Evans' oxazolidinones lies in their ability to create a sterically biased environment. After attachment of a substrate (e.g., an acyl group) to the chiral auxiliary, the bulky substituent on the auxiliary effectively shields one face of the resulting enolate. This steric hindrance directs the approach of an electrophile to the opposite, less hindered face, resulting in a highly diastereoselective transformation. The rigidity of the system, often enhanced by chelation to a metal cation, is crucial for achieving high levels of stereocontrol.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful and reliable method for the stereoselective formation of carbon-carbon bonds. The diastereoselectivity is consistently high, often exceeding 98:2, leading to the synthesis of valuable chiral carboxylic acid derivatives after cleavage of the auxiliary.

Table 1: Performance of Evans' Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneAllyl Iodide98:2Not specified
(S)-4-Benzyl-2-oxazolidinoneBenzyl Bromide>95:590-95
(S)-4-Isopropyl-2-oxazolidinoneMethyl Iodide99:180-90

Performance in Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for the stereoselective synthesis of β-hydroxy carbonyl compounds, allowing for the simultaneous creation of two new stereocenters. The reaction typically proceeds through a boron-mediated (Z)-enolate, leading to the syn-aldol adduct with exceptional diastereoselectivity.[1]

Table 2: Performance of Evans' Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-90[1]
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde>99:185[1]
(R)-4-Phenyl-2-oxazolidinonePropionaldehyde97:375[1]

Note: Quantitative data on the performance of this compound as a chiral auxiliary in asymmetric aldol reactions is not extensively reported in the current body of scientific literature.

Experimental Protocols

Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the use of Evans' oxazolidinones. While a specific protocol for an asymmetric alkylation or aldol reaction using this compound is not well-documented, a general procedure for its N-acylation is provided as a starting point for further investigation.

Protocol 1: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone

Step 1: N-Acylation

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purify the N-propionyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Alkylation [2]

  • Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.[2]

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a solution in THF and stir for 30 minutes to form the enolate.[2]

  • Add allyl iodide (1.2 equiv) dropwise and stir at -78 °C for 2-4 hours.[2]

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent and purify by column chromatography to separate the diastereomers.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool to 0 °C and add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Stir for 1-2 hours until the starting material is consumed.

  • Quench the reaction with sodium sulfite solution.

  • Extract to isolate the chiral carboxylic acid and the recovered chiral auxiliary.

Protocol 2: N-Acylation of this compound (General Procedure)
  • Dissolve this compound (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl morpholin-2-ylmethanol derivative by flash column chromatography.

Further investigation would be required to establish optimal conditions for subsequent diastereoselective reactions and auxiliary cleavage.

Workflow and Logical Relationships

The general workflow for utilizing a chiral auxiliary in asymmetric synthesis is a multi-step process that is fundamental to its application. This process is illustrated below.

G cluster_0 Chiral Auxiliary Workflow A Chiral Auxiliary (this compound or Evans' Oxazolidinone) C N-Acylation A->C B Prochiral Substrate (e.g., Acyl Chloride) B->C D N-Acyl Chiral Auxiliary C->D F Asymmetric Transformation (e.g., Alkylation, Aldol) D->F E Base + Electrophile (e.g., NaHMDS + R-X) E->F G Diastereomerically Enriched Product F->G I Auxiliary Cleavage G->I H Cleavage Reagent (e.g., LiOH/H₂O₂) H->I J Enantiomerically Enriched Final Product I->J K Recovered Chiral Auxiliary I->K

General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

Evans' oxazolidinones are highly effective and well-documented chiral auxiliaries that provide excellent stereocontrol in a variety of asymmetric transformations, particularly alkylation and aldol reactions. The extensive body of literature provides reliable protocols and predictable outcomes.

This compound presents an interesting structural alternative, though its application as a chiral auxiliary in the same context as Evans' oxazolidinones is not as thoroughly explored in the available scientific literature. For researchers and professionals in drug development, Evans' auxiliaries remain the gold standard due to their proven track record. This compound and related structures, however, represent a potential area for new research to expand the toolbox of chiral auxiliaries.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-morpholin-2-ylmethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (S)-morpholin-2-ylmethanol, a morpholine derivative, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for its safe handling and disposal, ensuring the protection of researchers, scientists, and drug development professionals, as well as the environment. The following protocols are based on the hazardous properties of morpholine and its derivatives and align with general principles of hazardous waste management. It is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Based on the available safety data for morpholine and its derivatives, this compound should be treated as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed[1].
Skin Corrosion/Irritation Causes skin irritation[1].
Serious Eye Damage/Irritation Causes serious eye damage or irritation[1].
Respiratory Irritation May cause respiratory irritation[1].
Flammability Morpholine, the parent compound, is a flammable liquid and vapor[2].
Corrosivity Morpholine is corrosive and can cause severe skin burns and eye damage[2][3].
Toxicity Morpholine is toxic in contact with skin or if inhaled[2].
Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Characterization : Treat all this compound waste, including unused product, solutions, and contaminated materials, as hazardous chemical waste.

  • Containerization :

    • Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended[4].

    • Ensure the container is in good condition, with a secure, tightly fitting lid.

    • Do not mix this compound waste with incompatible materials. Refer to the SDS for specific incompatibility information. Generally, avoid mixing with strong oxidizing agents[5].

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."[4][6][7]

    • The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas[7].

    • Indicate the primary hazards (e.g., Flammable, Corrosive, Toxic)[4].

    • Note the accumulation start date, which is the date the first drop of waste was added to the container[4].

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area[4][6][8].

    • The storage area should be well-ventilated, secure, and away from sources of ignition[5].

    • Ensure secondary containment is in place to prevent the release of material in case of a leak[8].

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[4][6].

    • Provide the EHS department with a complete and accurate description of the waste.

    • The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).

Prohibited Disposal Methods
  • DO NOT dispose of this compound down the drain. This can lead to environmental contamination and damage to plumbing systems[4][9].

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal[9].

Spill and Exposure Procedures

In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Carefully collect the absorbed material into a labeled, sealed container for disposal as hazardous waste. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containerization cluster_2 Storage & Disposal cluster_3 Prohibited Actions start This compound Waste (Unused reagent, solutions, contaminated materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain DO NOT Pour Down Drain trash DO NOT Dispose in Regular Trash evaporate DO NOT Evaporate in Fume Hood fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container (e.g., HDPE) fume_hood->container labeling Label Container: 'Hazardous Waste' 'this compound' Hazards (Flammable, Corrosive, Toxic) Accumulation Start Date container->labeling segregation Segregate from Incompatible Wastes (e.g., Strong Oxidizers) labeling->segregation storage Store Sealed Container in Designated Satellite Accumulation Area with Secondary Containment segregation->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact disposal Waste Collected by Licensed Hazardous Waste Contractor ehs_contact->disposal tsdf Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) disposal->tsdf

References

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-morpholin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for the secure and effective handling of (S)-morpholin-2-ylmethanol in any research and development setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of laboratory personnel and the integrity of your work. Adherence to these guidelines will foster a culture of safety and build confidence in your laboratory's chemical handling practices.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is harmful if swallowed, causes skin irritation, can lead to serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the implementation of robust safety measures, including the use of appropriate personal protective equipment (PPE), is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. These recommendations are based on a thorough risk assessment and are designed to provide maximum protection.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves are recommended. Check for breakthrough time and permeation rate. Double-gloving provides an extra layer of protection, especially during compounding and administration.[3][4] The outer glove should be removed and disposed of immediately after handling the compound.
Eyes/Face Safety goggles with side shields or a face shieldProvides protection against splashes and aerosols.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant gownA long-sleeved, cuffed lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a polyethylene-coated gown is recommended.[3]
Respiratory NIOSH-approved respirator (if necessary)A respirator is not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating aerosols or dust, or if working outside of a fume hood, an N95 or higher-rated respirator should be used.[4][6][7][8]
Feet Closed-toe shoesPrevents exposure from spills. Shoe covers may be used to prevent the spread of contamination.[3]

Experimental Workflow for Safe Handling

To ensure a safe operational environment, a systematic workflow should be followed. The diagram below illustrates the key stages of handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/React handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory and handling any chemicals, put on all required PPE as detailed in the table above.

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the fume hood is functioning correctly before starting work.

  • Gather Materials: Collect all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them inside the fume hood.

2. Handling:

  • Weighing: Carefully weigh the required amount of this compound. Avoid creating dust. If the compound is a solid, handle it gently.

  • Dissolving and Reaction: Add the compound to the solvent or reaction mixture slowly. Keep the sash of the fume hood at the lowest practical height.

3. Cleanup:

  • Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable cleaning agent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, reaction mixtures, contaminated gloves, weigh boats, and cleaning materials, must be collected in a designated hazardous waste container.[9][10]

  • Waste Container: The hazardous waste container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the associated hazards (Harmful, Irritant).[10]

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10] Do not dispose of this compound down the drain or in the regular trash.[10]

By strictly adhering to these safety and logistical protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for everyone.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-morpholin-2-ylmethanol
Reactant of Route 2
(S)-morpholin-2-ylmethanol

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